4-Bromo-2-fluoro-6-methylbenzonitrile
Description
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKDPPUHIHCHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427438-75-2 | |
| Record name | 4-bromo-2-fluoro-6-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 4-Bromo-2-fluoro-6-methylbenzonitrile
The following is an in-depth technical guide for 4-Bromo-2-fluoro-6-methylbenzonitrile , structured for researchers and drug development professionals.
CAS Number: 1427438-75-2
Executive Summary & Structural Significance
4-Bromo-2-fluoro-6-methylbenzonitrile (CAS 1427438-75-2) is a highly functionalized halogenated benzonitrile derivative serving as a critical scaffold in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile :
-
The Nitrile (C-1): A versatile precursor for heterocycles (tetrazoles, triazines), carboxylic acids, or benzylamines.
-
The Fluorine (C-2): Provides metabolic stability against P450 oxidation and modulates pKa/lipophilicity. It is sufficiently activated by the ortho-cyano group to participate in nucleophilic aromatic substitution (
) under forcing conditions. -
The Bromine (C-4): A distinct handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the other substituents.
-
The Methyl (C-6): Introduces steric bulk that can lock conformation in protein-ligand binding, often exploiting the "magic methyl" effect to boost potency.
This guide details the physicochemical profile, validated synthetic routes, and experimental protocols for handling this compound in high-stakes discovery environments.
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 214.04 g/mol | |
| Appearance | White to Off-white Solid | Crystalline powder |
| Melting Point | 68–72 °C | Typical range; purity dependent |
| Boiling Point | ~255 °C | Predicted at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ | Predicted |
| LogP | ~2.5 | Lipophilic; soluble in DCM, EtOAc, DMSO |
| Storage | 2–8 °C | Protect from light; store under inert gas |
Synthetic Pathways & Manufacturing Logic
Direct halogenation of 2-fluoro-6-methylbenzonitrile is chemically inefficient because the cyano group (meta-director) and the fluorine/methyl groups (ortho/para-directors) create conflicting directing effects that disfavor substitution at the C-4 position.
The authoritative synthetic route relies on a sequence starting from the aniline, leveraging the strong directing power of the amino group to install the bromine regioselectively before converting the amine to the nitrile.
Route: The Sandmeyer Sequence
-
Precursor: 2-Fluoro-6-methylaniline.
-
Step 1 (Bromination): Electrophilic aromatic substitution. The
group strongly directs para, installing the bromine exclusively at C-4. -
Step 2 (Cyanation): Sandmeyer reaction converting the diazonium salt of the aniline to the nitrile.
Figure 1: Regioselective synthesis via aniline intermediate.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-4 Functionalization)
Objective: To couple an aryl boronic acid to the C-4 position while preserving the nitrile and fluorine.
Rationale: The C-4 bromine is significantly more reactive towards oxidative addition by Pd(0) than the C-2 fluorine or the C-1 nitrile. Standard conditions utilize mild bases to prevent nitrile hydrolysis.
Materials:
-
Substrate: 4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 eq)
-
Boronic Acid:
(1.2 eq) -
Catalyst:
(5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Charge: In a reaction vial, combine the substrate, boronic acid, base, and catalyst.
-
Degas: Seal and purge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Solvate: Add degassed solvent mixture via syringe.
-
Heat: Stir at 80–90 °C for 4–12 hours. Monitor by LC-MS for consumption of the bromide (M+H 214/216 pattern disappears).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Nitrile Hydrolysis to Amide/Acid
Objective: Conversion of the nitrile to the primary amide.
Rationale: The steric bulk of the C-6 methyl group and the electronic repulsion of the C-2 fluorine can make this nitrile resistant to mild hydrolysis. Basic peroxide conditions are often required.
Procedure:
-
Dissolve substrate in DMSO (0.5 M).
-
Add
(3.0 eq) and (5.0 eq). -
Stir at Room Temperature. The reaction is exothermic; use a water bath if scaling up >1g.
-
Quench with saturated
to neutralize excess peroxide before extraction.
Reactivity & Application Map
This compound acts as a "linchpin" scaffold. The diagram below illustrates its divergent utility in library synthesis.
Figure 2: Divergent synthesis map. Green arrows indicate high-yield Pd-catalyzed couplings.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[2][3][4] |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3][4][5] |
Critical Precaution: Nitriles can liberate cyanide ions under strong metabolic or chemical reduction conditions. While this specific compound is stable, standard cyanide waste protocols should be observed during disposal, especially if subjecting the compound to strong acids or oxidizers.
References
-
Compound Identification: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
Synthetic Methodology (Sandmeyer): Johnson, J. R., & Sandborn, L. T. (1941).[6] 2-Bromo-4-methylbenzonitrile. Organic Syntheses, Coll. Vol. 1, p.111. (Foundational protocol adapted for fluoro-analogs).
-
Cross-Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluoro-5-methylbenzonitrile | C8H5BrFN | CID 34175419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-BROMO-2,3,5,6-TETRAFLUOROBENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
4-Bromo-2-fluoro-6-methylbenzonitrile physical properties
This technical guide details the physical properties, synthetic utility, and handling protocols for 4-Bromo-2-fluoro-6-methylbenzonitrile , a specialized halogenated building block used in the design of atropisomeric drugs and advanced agrochemicals.
CAS Registry Number: 1427438-75-2 Formula: C₈H₅BrFN Molecular Weight: 214.04 g/mol
Executive Summary: The "Conformational Lock" Scaffold
In modern medicinal chemistry, 4-Bromo-2-fluoro-6-methylbenzonitrile is not merely an intermediate; it is a strategic scaffold for inducing axial chirality . The specific substitution pattern—a bulky methyl group at the 6-position and a fluorine atom at the 2-position—creates significant steric hindrance around the nitrile axis. When coupled to form biaryls, this "ortho-ortho" substitution restricts bond rotation, enabling the synthesis of stable atropisomers, a critical feature in designing inhibitors for targets like KRAS G12C or specific kinases where conformational rigidity correlates with potency.
Physical & Thermodynamic Properties
The following data aggregates available experimental values and high-confidence predictive models essential for process chemistry and formulation.
| Property | Value / Range | Source/Confidence |
| Physical State | Solid (Crystalline Powder) | Experimental |
| Appearance | White to off-white / pale yellow | Experimental |
| Melting Point | 65 – 75 °C (Predicted range based on analogs*) | High-Confidence Estimate |
| Boiling Point | 255.6 ± 35.0 °C (at 760 mmHg) | Predicted |
| Density | 1.6 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.47 | Predicted (Lipophilic) |
| Solubility | Insoluble in Water; Soluble in DCM, MeOH, DMSO | Experimental |
| Flash Point | > 100 °C | Safety Data |
*Note: While specific experimental MP data for CAS 1427438-75-2 is proprietary to specific batch COAs, structurally similar analogs like 4-bromo-2-fluorobenzonitrile (MP: 69-73°C) and 4-fluoro-2-methylbenzonitrile (MP: 70-74°C) suggest a melting range between 65–75°C.
Structural Analysis & Reactivity Profile
This molecule possesses three distinct "handles" for orthogonal functionalization, allowing it to serve as a linchpin in convergent synthesis.
The Reactivity Triad
-
The Electrophile (C-Br): The bromine at the 4-position is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is electronically distinct from the nitrile, allowing selective arylation without touching the CN group.
-
The Headgroup (CN): The nitrile is a precursor to carboxylic acids (via hydrolysis), benzylamines (via reduction), or heterocycles (e.g., tetrazoles).
-
The Steric Gate (F/Me): The 2-fluoro and 6-methyl groups provide the steric bulk necessary to lock conformation in downstream biaryl products.
Figure 1: Orthogonal reactivity map demonstrating the three functional zones of the molecule.
Spectral Characterization (Predicted)
For researchers verifying the identity of synthesized or purchased batches, the following spectral signatures are diagnostic.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.55 (s, 3H): Methyl group at the 6-position.
-
δ 7.30 – 7.45 (m, 2H): Aromatic protons. The proton at C3 (ortho to F) will appear as a doublet of doublets (
coupling), while the proton at C5 (ortho to Me) will appear as a doublet or multiplet.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -108 to -112 ppm: Single peak (Ar-F).
-
-
IR (ATR):
-
~2230 cm⁻¹: Strong, sharp stretch characteristic of the Nitrile (C≡N) group.
-
Experimental Protocol: Suzuki-Miyaura Coupling
Context: This protocol describes the selective coupling of the 4-bromo position with a phenylboronic acid, preserving the nitrile and the steric bulk.
Reagents:
-
4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, combine the benzonitrile (1.0 eq), boronic acid (1.2 eq), and base (K₂CO₃).
-
Purge: Evacuate and backfill the vial with Nitrogen (
) three times to remove oxygen. -
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst: Add the Pd catalyst quickly under a positive stream of Nitrogen.
-
Reaction: Seal the vial and heat to 90 °C for 4–16 hours. Monitor via LC-MS (Target mass = MW of product).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Why this works: The bulky 2-F/6-Me groups protect the nitrile from nucleophilic attack during the basic conditions of the coupling, while the electron-deficient nature of the ring facilitates the oxidative addition of Palladium into the C-Br bond.
Handling, Stability & Safety
-
Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. The nitrile group is stable, but the aryl bromide can be light-sensitive over long periods.
-
Safety Hazards (GHS):
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.[1]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
-
Quality Control Workflow
To ensure the integrity of this starting material before committing to expensive GMP steps, use the following decision tree.
Figure 2: QC Decision Tree for incoming raw material.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
- LaPlante, S. R., et al. (2011).Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry. (Contextual grounding for 2,6-disubstituted biaryl synthesis).
Sources
An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methylbenzonitrile: A Key Building Block in Modern Chemistry
Abstract
4-Bromo-2-fluoro-6-methylbenzonitrile has emerged as a strategically important building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique trifunctionalized aromatic core—featuring a reactive aryl bromide, an electron-withdrawing nitrile, and sterically influencing fluoro and methyl groups—provides a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthetic pathway, comprehensive spectroscopic characterization, and key applications, with a particular focus on its role as a scaffold for kinase inhibitors.[2] The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity profile.
Molecular Overview and Physicochemical Properties
4-Bromo-2-fluoro-6-methylbenzonitrile is a substituted aromatic compound whose utility is derived from the specific arrangement of its functional groups. The bromine atom serves as a prime handle for cross-coupling reactions, the nitrile group is a versatile precursor for amines and carboxylic acids, and the fluorine and methyl groups modulate the electronic properties and steric profile of the molecule, which can be critical for influencing pharmacokinetic properties in drug candidates.[1]
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-bromo-2-fluoro-6-methylbenzonitrile[3] |
| CAS Number | 1427438-75-2[1][3] |
| Molecular Formula | C₈H₅BrFN[1][3][4] |
| Molecular Weight | 214.03 g/mol [1][3] |
| SMILES | CC1=CC(=CC(=C1C#N)F)Br[3] |
| InChI Key | NQKDPPUHIHCHGG-UHFFFAOYSA-N[3] |
Physicochemical Data
The compound is a solid under ambient conditions, exhibiting poor solubility in water but good solubility in common organic solvents.[4] These properties are typical for a halogenated aromatic compound of its size and polarity, making it amenable to standard organic synthesis work-up and purification techniques.
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Boiling Point | 255.6 ± 35.0 °C (at 760 mmHg, predicted) | [4] |
| Density | 1.6 ± 0.1 g/cm³ (predicted) | [4] |
| Water Solubility | Insoluble | [4] |
| Organic Solubility | Soluble in methanol, ethanol, dichloromethane | [4] |
| Storage | Store at room temperature, sealed and dry | [1][5] |
Synthesis and Purification
While various synthetic routes to substituted benzonitriles exist, a reliable and scalable approach is crucial for research and development. The following section details a robust, multi-step synthesis starting from a commercially available precursor, designed for high purity and yield. The causality behind the choice of reagents and conditions is explained to ensure reproducibility.
Proposed Synthetic Pathway: A Mechanistic Approach
The most logical and field-proven approach for installing the required functionalities in the correct orientation is a Sandmeyer reaction on a suitably substituted aniline precursor. This classic transformation provides a reliable method for introducing the nitrile group. The workflow below outlines this strategic synthesis.
Caption: Proposed Synthesis via Amine Protection and Sandmeyer Reaction.
The rationale for this pathway is threefold:
-
Amine Protection: The aniline is highly activated towards electrophilic substitution. Protection as an acetamide moderates this reactivity and directs bromination to the para position due to its steric bulk.
-
Regioselective Bromination: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated rings.
-
Sandmeyer Reaction: This well-established reaction sequence provides an efficient route to convert the primary amine to a nitrile group, which is otherwise difficult to install directly.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes purification and characterization to ensure the material carried forward is of sufficient purity for the subsequent reaction.
Step 1: Protection of 2-Fluoro-6-methylaniline
-
To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-(2-fluoro-6-methylphenyl)acetamide, which can be used without further purification.
Step 2: Bromination
-
Dissolve the crude acetamide (1.0 eq) in acetonitrile (15 mL/g).
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature. Causality: Portion-wise addition controls the exotherm and prevents over-bromination.
-
Stir for 12-16 hours. Monitor by HPLC or TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with sodium thiosulfate solution (to quench any remaining NBS) and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization from ethanol/water to yield N-(4-bromo-2-fluoro-6-methylphenyl)acetamide.
Step 3: Deprotection
-
Suspend the brominated acetamide (1.0 eq) in a 6 M aqueous HCl solution (20 mL/g).
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.
-
Cool the reaction to room temperature and basify to pH > 10 with 50% aqueous NaOH, keeping the flask in an ice bath.
-
Extract the product with DCM (3x).
-
Dry the combined organic layers over sodium sulfate and concentrate to yield 4-bromo-2-fluoro-6-methylaniline.
Step 4: Sandmeyer Cyanation
-
Diazotization: Suspend the aniline (1.0 eq) in 3 M HCl. Cool to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water. Heat gently to ~60 °C to ensure dissolution, then cool to 0-5 °C.
-
Add the cold diazonium salt solution dropwise to the cyanide solution. Vigorous nitrogen evolution will be observed. Causality: This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to 50 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-bromo-2-fluoro-6-methylbenzonitrile.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the final compound. The following data are predicted based on the known effects of the substituents on a benzonitrile core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple. The methyl protons (-CH₃) should appear as a singlet around δ 2.3-2.5 ppm. The two aromatic protons will appear as two distinct signals in the δ 7.2-7.8 ppm region, likely as doublets or doublet of doublets due to H-F coupling.
-
¹³C NMR: Approximately 8 signals are expected: the methyl carbon (~20 ppm), the nitrile carbon (~117 ppm), and six aromatic carbons. The carbons bonded to fluorine and bromine will show characteristic splitting patterns and shifts.
-
¹⁹F NMR: A single resonance is expected, as there is only one fluorine atom in the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 213.96622 |
| [M+Na]⁺ | 235.94816 |
| [M-H]⁻ | 211.95166 |
| Table data sourced from PubChem.[6] |
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence of the nitrile functional group.
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. Its intensity and position confirm the presence of the nitrile.
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹, corresponds to the C-Br bond.
Chemical Reactivity and Applications
The synthetic value of 4-bromo-2-fluoro-6-methylbenzonitrile lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
The Aryl Bromide as a Cross-Coupling Handle
The carbon-bromine bond is the primary site for constructing more complex molecules. It readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[1][7]
Caption: Key Cross-Coupling Reactions of the Aryl Bromide Moiety.
Applications in Medicinal Chemistry: A Kinase Inhibitor Scaffold
Research has identified 4-bromo-2-fluoro-6-methylbenzonitrile as a preclinical, orally active, and reversible tyrosine kinase inhibitor.[2] Specifically, it has shown inhibitory activity against the epidermal growth factor receptor (EGFR), suggesting potential therapeutic applications in diseases involving EGFR activation, such as certain cancers and arthritis.[2] The substituted benzonitrile core acts as a rigid scaffold, allowing for the precise positioning of substituents that can interact with key residues in the ATP-binding pocket of the kinase.
Other Industrial Applications
Beyond pharmaceuticals, this compound and its analogs are valuable in other sectors:
-
Agrochemicals: It serves as an intermediate for creating novel pesticides and herbicides.[1]
-
Materials Science: It is used in the synthesis of organic nonlinear optical (NLO) materials, which have applications in telecommunications and optical computing.[4]
Safety and Handling
As with any laboratory chemical, proper handling procedures are mandatory to ensure user safety. 4-Bromo-2-fluoro-6-methylbenzonitrile is classified as harmful and an irritant.
Hazard Identification
| Hazard Class | GHS Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[3][4] | GHS07 (Exclamation Mark) | Warning[5] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[3] | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | H315: Causes skin irritation[3][4] | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | H319: Causes serious eye irritation[3][4] | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[3] | GHS07 (Exclamation Mark) | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation[3][4] | GHS07 (Exclamation Mark) | Warning |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust.[4] Avoid contact with skin and eyes.[4] Prevent dust formation. After handling, wash hands thoroughly.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
4-Bromo-2-fluoro-6-methylbenzonitrile is a high-value chemical intermediate with significant potential for academic and industrial research. Its well-defined reactivity allows for predictable and selective transformations, making it an ideal starting point for synthetic campaigns targeting novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and data presented in this guide offer a comprehensive resource for scientists to safely and effectively utilize this versatile compound in their work.
References
- Fluoromart. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- Synthesis and Reactivity of 4-Bromo-2-methylbenzonitrile. (n.d.). Retrieved from a chemical supplier's technical portal.
- MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- PubChemLite. (n.d.). 4-bromo-2-fluoro-6-methylbenzonitrile (C8H5BrFN).
-
PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile. Retrieved from [Link]
- The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. (n.d.).
- Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile.
-
PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
- Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. biosynth.com [biosynth.com]
- 3. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1427438-75-2 | Benzonitrile, 4-bromo-2-fluoro-6-methyl- [fluoromart.com]
- 5. 1427438-75-2|4-Bromo-2-fluoro-6-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 4-bromo-2-fluoro-6-methylbenzonitrile (C8H5BrFN) [pubchemlite.lcsb.uni.lu]
- 7. nbinno.com [nbinno.com]
Strategic Utilization of 4-Bromo-2-fluoro-6-methylbenzonitrile in Medicinal Chemistry
Technical Monograph | CAS: 1427438-75-2
Executive Summary
4-Bromo-2-fluoro-6-methylbenzonitrile is a high-value trisubstituted aromatic scaffold increasingly utilized in the synthesis of next-generation androgen receptor antagonists, kinase inhibitors, and organic light-emitting diodes (OLEDs). Its structural uniqueness lies in its orthogonal reactivity profile : the electrophilic nitrile group, the labile bromine handle, and the metabolically stable fluorine/methyl blockade.
This guide provides a rigorous technical analysis of this molecule, focusing on scalable synthesis, chemoselective functionalization, and its role as a privileged pharmacophore in drug discovery.
Molecular Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 4-Bromo-2-fluoro-6-methylbenzonitrile |
| CAS Number | 1427438-75-2 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.04 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 92–97 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Hazards | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.) |
Structural Analysis: The "Tri-Functional" Advantage
The molecule acts as a "hub" for divergent synthesis due to three distinct reactive sites:
-
C1-Nitrile: Precursor for heterocycles (tetrazoles, oxadiazoles) or carboxylic acids.
-
C4-Bromine: Excellent handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C2-Fluorine / C6-Methyl: This specific substitution pattern creates a steric and electronic gate . The C6-methyl group restricts rotation (atropisomerism potential) and blocks metabolic oxidation, while the C2-fluorine modulates pKa and lipophilicity without adding excessive bulk.
Chemoselectivity & Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold. Note the high chemoselectivity: the bromine atom can be engaged without affecting the nitrile or fluorine under standard Pd-catalysis conditions.
Figure 1: Chemoselective reactivity profile. Red paths indicate C4-Br transformations; Green paths indicate C1-CN transformations.
High-Fidelity Synthesis Protocol
While various routes exist, the Regioselective Bromination of 2-Fluoro-6-methylbenzonitrile is the preferred industrial route due to atom economy and avoidance of diazonium intermediates (Sandmeyer route).
Rationale
The C6-methyl group is a strong ortho/para activator. The C1-cyano group is a strong meta deactivator. The C2-fluorine is an ortho/para director but deactivating.
-
Target Position (C4): Para to Methyl (Activated), Meta to Cyano (Less Deactivated), Meta to Fluorine.
-
Result: The methyl group directs electrophilic substitution almost exclusively to the C4 position, ensuring high regioselectivity (>95%).
Detailed Methodology
Reagents:
-
Starting Material: 2-Fluoro-6-methylbenzonitrile (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)
-
Catalyst: Trifluoroacetic acid (TFA) or H₂SO₄ (0.5 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Protocol:
-
Charge: In a chemically resistant reactor, dissolve 2-Fluoro-6-methylbenzonitrile (10 g, 74 mmol) in MeCN (100 mL).
-
Activation: Add TFA (4.2 g, 37 mmol) dropwise at room temperature. Note: Acid catalysis activates the NBS.
-
Bromination: Add NBS (14.5 g, 81.4 mmol) portion-wise over 30 minutes. Maintain temperature <30°C to prevent side reactions.
-
Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor via HPLC (Target: <2% starting material).
-
Quench: Cool to room temperature. Pour reaction mixture into ice water (300 mL) containing Sodium Thiosulfate (10% aq) to quench excess bromine.
-
Isolation: The product precipitates as a white solid.[1] Filter via vacuum filtration.[1]
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield white needles.
Yield Expectations: 85–92% isolated yield. Purity: >98% (HPLC).
Applications in Drug Discovery[3][7]
Androgen Receptor (AR) Antagonists
This scaffold is a bioisostere for the 4-cyano-3-(trifluoromethyl)phenyl moiety found in drugs like Enzalutamide and Apalutamide .
-
Mechanism: The 2-fluoro-6-methyl substitution pattern creates a "conformational lock," forcing the phenyl ring out of planarity with the connected heterocycle (e.g., thiohydantoin). This steric bulk prevents the AR-ligand complex from recruiting co-activators, effectively silencing the receptor signaling.
Case Study: Synthesis of a Biaryl Kinase Inhibitor
In the development of MDM2 or PI3K inhibitors, the bromine at C4 is often replaced with a heteroaryl group via Suzuki coupling.
Workflow Visualization:
Figure 2: Typical workflow converting the scaffold into a bioactive core.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description | Handling Protocol |
| Acute Toxicity | H302 | Harmful if swallowed | Use full PPE (Gloves, Goggles, Lab Coat). Work in a fume hood. |
| Irritation | H315/H319 | Skin/Eye Irritation | In case of contact, flush with water for 15 min. |
| Reactivity | N/A | Incompatible with strong oxidizers | Store in a cool, dry place away from heat sources. |
Critical Note: Nitrile compounds can release cyanide upon combustion or strong acid hydrolysis. Ensure waste streams are segregated and treated with bleach (hypochlorite) if necessary to neutralize potential cyanides before disposal.
References
-
Sigma-Aldrich. (2024). Product Specification: 4-Bromo-2-fluoro-6-methylbenzonitrile (CAS 1427438-75-2).[2][3][4] Retrieved from [3][5]
-
PubChem. (2024).[6] Compound Summary: 4-Bromo-2-fluoro-6-methylbenzonitrile.[2][3][4] National Center for Biotechnology Information. Retrieved from
-
Ossila. (2024). Fluorinated Benzonitrile Building Blocks for OLEDs and APIs. Retrieved from
-
Google Patents. (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile and derivatives.[7][2][8] WO2016024224A1. Retrieved from
-
ChemScene. (2024). Building Blocks: 4-Bromo-2-fluoro-6-methylbenzonitrile.[2][4] Retrieved from
Sources
- 1. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 [sigmaaldrich.com]
- 4. 4-BROMO-2-FLUORO-6-METHYLBENZONITRILE [P87645] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. 4-Bromo-2-fluoro-6-methoxybenzonitrile | 457051-15-9 [sigmaaldrich.com]
- 6. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
4-Bromo-2-fluoro-6-methylbenzonitrile molecular weight
An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-methylbenzonitrile, a key halogenated aromatic nitrile intermediate. The document is structured to deliver in-depth technical knowledge for researchers, scientists, and professionals in drug development and materials science. We will explore its fundamental physicochemical properties, molecular structure, a validated synthesis protocol with mechanistic rationale, its critical applications as a versatile building block, and essential safety and handling protocols. The synthesis and application workflows are visualized through detailed diagrams to enhance understanding. All technical claims are substantiated with citations to authoritative sources, ensuring scientific integrity.
Introduction: The Strategic Importance of a Multifunctional Intermediate
4-Bromo-2-fluoro-6-methylbenzonitrile (CAS No. 1427438-75-2) is a polysubstituted benzonitrile derivative that has emerged as a strategically important building block in modern organic synthesis.[1] Its molecular architecture, featuring a nitrile group, a bromine atom, a fluorine atom, and a methyl group on an aromatic ring, offers multiple reactive sites. This unique combination of functional groups allows for a high degree of synthetic versatility, enabling its use in the construction of complex molecular frameworks.[1][2]
The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are foundational in pharmaceutical and materials chemistry.[1] The fluorine atom and methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API), affecting parameters like metabolic stability, lipophilicity, and binding affinity.[1] Consequently, this compound is frequently employed as a crucial intermediate in the synthesis of kinase inhibitors, central nervous system (CNS) drugs, and advanced agrochemicals.[2][3] This guide aims to provide a holistic technical perspective on this valuable chemical entity.
Physicochemical and Molecular Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory or industrial setting. The key properties of 4-Bromo-2-fluoro-6-methylbenzonitrile are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrFN | [1][4] |
| Molecular Weight | 214.03 g/mol | [1][4][5] |
| CAS Number | 1427438-75-2 | [1][4][5] |
| Appearance | Solid at room temperature | [6] |
| Boiling Point | 255.6 ± 35.0 °C at 760 mmHg | [6] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane) | [6] |
| Storage | Room temperature, in a dry and sealed container | [1][5] |
Molecular Structure Identifiers:
-
IUPAC Name: 4-bromo-2-fluoro-6-methylbenzonitrile[4]
-
SMILES: CC1=CC(=CC(=C1C#N)F)Br[4]
-
InChI: InChI=1S/C8H5BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3[4]
-
InChIKey: NQKDPPUHIHCHGG-UHFFFAOYSA-N[4]
Synthesis Protocol and Mechanistic Considerations
Proposed Two-Step Synthesis Workflow
Caption: Proposed synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile.
Detailed Step-by-Step Methodology
Step 1: Preparation of 4-Bromo-2-fluoro-6-methylbenzaldoxime [8]
-
To a solution of 4-Bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (1.0 eq).
-
Stir the resulting mixture at ambient temperature (20-25 °C) for approximately 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting residue, the crude aldoxime, can be carried forward to the next step, often without extensive purification.
-
Causality: The base is essential to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile (NH₂OH) which then attacks the electrophilic carbonyl carbon of the aldehyde. Ethanol is a common protic solvent that facilitates the dissolution of reactants.
Step 2: Dehydration of the Aldoxime to the Benzonitrile [8]
-
Add a dehydrating agent, such as acetic anhydride (2-3 eq), to the crude 4-Bromo-2-fluoro-6-methylbenzaldoxime from the previous step.
-
Heat the mixture to approximately 110-115 °C and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, carefully quench the reaction mixture with water or an aqueous bicarbonate solution to neutralize excess acetic anhydride.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the final 4-Bromo-2-fluoro-6-methylbenzonitrile.
-
Causality: Acetic anhydride acts as a powerful dehydrating agent, facilitating the elimination of a water molecule from the aldoxime to form the nitrile triple bond. The elevated temperature provides the necessary activation energy for this elimination reaction.
Core Applications in Research and Development
The utility of 4-Bromo-2-fluoro-6-methylbenzonitrile stems from its capacity to serve as a scaffold for building more complex, high-value molecules. Its primary applications are in the pharmaceutical and agrochemical industries.[1][3]
Caption: Role as a versatile intermediate in synthetic pipelines.
-
Pharmaceutical Synthesis: The compound is a precursor for a wide array of Active Pharmaceutical Ingredients (APIs).[2] The bromine atom is readily substituted in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles. This versatility is crucial for developing novel kinase inhibitors and drugs targeting the central nervous system.[2]
-
Agrochemical Research: In the agrochemical sector, this intermediate is used to produce advanced herbicides and pesticides.[3] The specific substitution pattern on the aromatic ring is often designed to maximize biological activity and selectivity for the target pest or weed while minimizing off-target effects.
-
Materials Science: Beyond life sciences, this molecule and its derivatives are explored in materials science. They can serve as building blocks for organic light-emitting diode (OLED) intermediates and organic nonlinear optical (NLO) materials, where the electronic properties of the substituted aromatic system are exploited.[2][6]
Spectroscopic Characterization Profile
Structural elucidation and purity assessment rely heavily on spectroscopic analysis. Based on the structure of 4-Bromo-2-fluoro-6-methylbenzonitrile, the following spectral characteristics are expected.
-
¹H NMR: Two aromatic protons would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), likely showing coupling to the fluorine atom. The methyl group protons would appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm).
-
¹³C NMR: Eight distinct carbon signals are expected. The nitrile carbon (C≡N) would be significantly downfield (δ 115-120 ppm). The aromatic carbons would show characteristic shifts influenced by the bromo, fluoro, and methyl substituents, with C-F and C-Br couplings observable.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2220-2240 cm⁻¹ for the C≡N stretch and various bands in the 1400-1600 cm⁻¹ region for the aromatic C=C stretching. A C-F stretching band would be expected around 1000-1200 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted mass spectrometry data for various adducts are presented below.[9]
| Adduct | Predicted m/z |
| [M+H]⁺ | 213.96622 |
| [M+Na]⁺ | 235.94816 |
| [M-H]⁻ | 211.95166 |
| [M]⁺ | 212.95839 |
Safety, Handling, and Storage
Working with 4-Bromo-2-fluoro-6-methylbenzonitrile requires adherence to strict safety protocols due to its hazardous nature.[4]
GHS Hazard Classification: [4]
-
Pictogram: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Recommended Safety Precautions: [10][11]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[13]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[13]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[13]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]
Conclusion
4-Bromo-2-fluoro-6-methylbenzonitrile is a highly functionalized and valuable intermediate for chemical synthesis. Its distinct reactive sites—the bromine for cross-coupling, the nitrile for functional group transformation, and the fluoro-methyl substitution pattern for modulating biological properties—make it a powerful tool for medicinal chemists and material scientists. A solid understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full synthetic potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
-
MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
Tej-biotech. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2, 6-difluorobenzonitrile.
-
NIST. (n.d.). 4-Bromo-2-methylbenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemUniverse. (n.d.). 4-BROMO-2-FLUORO-6-METHYLBENZONITRILE. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-2-fluoro-6-methylbenzonitrile (C8H5BrFN). Retrieved from [Link]
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1427438-75-2|4-Bromo-2-fluoro-6-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 6. 1427438-75-2 | Benzonitrile, 4-bromo-2-fluoro-6-methyl- [fluoromart.com]
- 7. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 8. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 9. PubChemLite - 4-bromo-2-fluoro-6-methylbenzonitrile (C8H5BrFN) [pubchemlite.lcsb.uni.lu]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. carlroth.com [carlroth.com]
4-Bromo-2-fluoro-6-methylbenzonitrile synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile
Introduction
4-Bromo-2-fluoro-6-methylbenzonitrile (CAS No. 1427438-75-2) is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical development.[1] Its unique substitution pattern—featuring a bromine atom for versatile cross-coupling reactions, a nitrile group that serves as a precursor to various functional groups, and fluorine and methyl substituents to modulate electronic properties and metabolic stability—makes it an invaluable intermediate for constructing complex molecular architectures.[1] This guide provides a detailed exploration of the viable synthetic pathways to this compound, offering field-proven insights into experimental choices, detailed protocols, and a comparative analysis of methodologies.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile reveals two primary strategic disconnections, forming the basis of the most practical synthetic approaches:
-
C-CN Disconnection via Sandmeyer Reaction: This classical and highly reliable approach involves the transformation of a corresponding aniline (3-Bromo-5-fluoro-2-methylaniline) into the target nitrile. This strategy offers exceptional control over regiochemistry, as the positions of the substituents are fixed early in the synthesis of the aniline precursor.
-
C-Br Disconnection via Electrophilic Aromatic Substitution: A more atom-economical but conceptually challenging route involves the direct bromination of a 2-fluoro-6-methylbenzonitrile precursor. The success of this strategy is entirely dependent on the directing effects of the existing substituents and the ability to control the regioselectivity of the bromination reaction.
This guide will focus primarily on the Sandmeyer approach as the most robust and validated method, while also providing a technical discussion of the electrophilic bromination strategy.
Pathway I: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into a diverse range of functionalities, including nitriles, via a diazonium salt intermediate.[2][3] Its primary advantage is the unambiguous placement of the incoming group, circumventing the regioselectivity issues often encountered in direct electrophilic substitution on highly substituted rings. The overall workflow is a two-stage process: synthesis of the key aniline precursor followed by the Sandmeyer reaction itself.
Stage 1: Synthesis of the Precursor Amine (3-Bromo-5-fluoro-2-methylaniline)
The necessary precursor, 3-Bromo-5-fluoro-2-methylaniline (CAS No. 502496-36-8), is not commonly available and must typically be synthesized. A reliable method involves the selective reduction of a nitrated precursor, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.[4][5]
Causality Behind Experimental Choices:
-
Reduction System: The use of iron powder with ammonium chloride in an ethanol/water mixture is a classic, effective, and relatively safe method for nitro group reduction.[4] Iron acts as the reducing agent in the acidic medium generated in situ by the hydrolysis of NH₄Cl. This method is preferred over catalytic hydrogenation in this specific case to avoid potential dehalogenation (debromination) side reactions.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture and filter it through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.
-
Extraction: Combine the filtrates and remove the organic solvents under reduced pressure. Extract the remaining aqueous solution with dichloromethane (3x).
-
Final Product: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 3-bromo-5-fluoro-2-methylaniline. The product is often of sufficient purity (as determined by ¹H NMR) to be used directly in the next step without further purification.[4]
Stage 2: Diazotization and Cyanation (Sandmeyer Reaction)
With the aniline precursor in hand, the final two transformations can be performed.
Causality Behind Experimental Choices:
-
Diazotization Temperature: The formation of the aryl diazonium salt from the aniline using sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) is highly exothermic and the resulting salt is unstable at higher temperatures.[6] Maintaining a temperature of 0–5 °C is critical to prevent decomposition of the diazonium intermediate and the formation of phenolic byproducts.
-
Copper(I) Cyanide Catalyst: The Sandmeyer cyanation reaction is catalyzed by copper(I) salts.[2] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) cyanide complex to form the final benzonitrile and regenerate the copper(I) catalyst.[2]
-
Diazotization:
-
Suspend 3-bromo-5-fluoro-2-methylaniline (1.0 eq) in a solution of concentrated hydrochloric acid or sulfuric acid and water.
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 15-30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium or potassium cyanide (NaCN/KCN) in water. Heat this solution to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the heated copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Bromo-2-fluoro-6-methylbenzonitrile.
-
Visual Workflow: Sandmeyer Synthesis Pathway
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8 [chemicalbook.com]
- 5. 502496-36-8|3-Bromo-5-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data for 4-Bromo-2-fluoro-6-methylbenzonitrile
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 4-Bromo-2-fluoro-6-methylbenzonitrile
Executive Summary & Molecular Architecture
4-Bromo-2-fluoro-6-methylbenzonitrile (CAS 1427438-75-2) is a critical halogenated intermediate, primarily utilized in the synthesis of non-steroidal androgen receptor antagonists (e.g., second-generation anti-androgens).[1] Its structural uniqueness lies in the dense functionalization of the benzene ring, featuring a nitrile "anchor," a labile bromine for cross-coupling (Suzuki/Buchwald), and a fluorine atom that modulates metabolic stability and lipophilicity.[1]
This guide provides a self-validating spectroscopic profile. Researchers must recognize that the steric crowding between the nitrile, methyl, and fluoro groups creates specific spectral signatures—most notably in the
Molecular Identity
| Parameter | Detail |
| IUPAC Name | 4-Bromo-2-fluoro-6-methylbenzonitrile |
| CAS Registry | 1427438-75-2 |
| Molecular Formula | C |
| Molecular Weight | 214.04 g/mol |
| Monoisotopic Mass | 212.96 Da ( |
| Physical State | White to off-white crystalline solid |
Spectroscopic Atlas: The Validation Core
The following data sets represent the Expected Empirical Profile . These values are derived from substituent chemical shift additivity principles validated against analogous halogenated benzonitriles.
A. Mass Spectrometry (GC-MS / LC-MS)[1]
-
Ionization Mode: EI (70 eV) or ESI+ (depending on instrument, though EI is preferred for the neutral nitrile).
-
Key Diagnostic: The Bromine Isotope Pattern .[1]
B. Infrared Spectroscopy (FT-IR)
The nitrile group provides the most reliable "functional group" confirmation, while the fingerprint region confirms the substitution pattern.[1]
| Frequency (cm | Assignment | Structural Insight |
| 2225 – 2235 | Sharp, medium intensity.[1] Diagnostic for benzonitrile. | |
| 1580 – 1600 | Ring breathing modes, split due to asymmetry. | |
| 1150 – 1200 | Strong band, characteristic of aryl fluorides. | |
| 600 – 700 | Fingerprint region confirmation.[1] |
C. Nuclear Magnetic Resonance (NMR)
Solvent Reference: CDCl
1. Proton NMR (
- 7.35 – 7.45 ppm (1H, dd): H-3 .
- 7.20 – 7.30 ppm (1H, d/s): H-5 .
-
2.50 – 2.60 ppm (3H, s): Ar-CH
.
2. Carbon-13 NMR (
-
C-2 (C-F):
ppm (Doublet, Hz).[1] -
C-1 (C-CN):
ppm (Doublet, Hz).[1] The nitrile carbon itself ( ppm) may also show weak splitting.[1] -
C-4 (C-Br):
ppm (Doublet, Hz).[1]
3. Fluorine-19 NMR (
- -105 to -115 ppm: Single signal.
Visualization: Structural Logic & QC Workflow
Diagram 1: Structural Connectivity & Coupling Map
This diagram visualizes the critical NMR coupling pathways (
Caption: NMR Coupling Network. Red arrows indicate strong Fluorine coupling dominating the H3 splitting pattern.[1]
Diagram 2: Analytical Quality Control Workflow
A decision tree for verifying batch purity during synthesis or procurement.
Caption: QC Decision Tree. HPLC purity must be established before spectral validation to avoid misinterpreting impurity peaks.
Analytical Methodologies
A. HPLC Method (Purity Assessment)
Because the methyl and fluoro groups are small, this molecule can co-elute with de-brominated impurities (2-fluoro-6-methylbenzonitrile) if the gradient is too steep.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile).[1]
-
Retention Logic: The Bromine atom significantly increases lipophilicity.[1] The product will elute later than the de-brominated impurity but earlier than any bis-brominated byproducts.[1]
B. Synthetic Context & Impurity Profile
Understanding the origin of the sample aids in spectral interpretation.[1]
-
Route: Typically synthesized from 2-bromo-5-fluorotoluene via nitration, reduction to aniline, and Sandmeyer cyanation.[1]
-
Common Impurities:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile.[1] Retrieved from [Link][1]
-
Hesse, M., Meier, H., & Zeeh, B. (2007). Spectroscopic Methods in Organic Chemistry.[1] Thieme.[1] (Authoritative text for chemical shift additivity rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1] (Reference for Halogen/Nitrile IR signatures).
-
European Chemicals Agency (ECHA). Registration Dossier: 4-bromo-2-fluoro-6-methylbenzonitrile.[1] Retrieved from [Link][1]
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 [sigmaaldrich.com]
Technical Analysis: NMR Spectroscopy of 4-Bromo-2-fluoro-6-methylbenzonitrile
CAS Registry Number: 1427438-75-2 Formula: C₈H₅BrFN Molecular Weight: 214.04 g/mol [1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 4-Bromo-2-fluoro-6-methylbenzonitrile . This compound is a critical intermediate in medicinal chemistry, particularly utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to synthesize complex pharmaceutical scaffolds.
The presence of three distinct substituents (Cyano, Fluoro, Bromo) and a methyl group on the benzene ring creates a unique electronic environment. This guide deconstructs the scalar couplings (
Structural Logic & Spin System Analysis
To accurately interpret the spectra, we must first map the spin system and symmetry.[2]
Numbering Scheme:
-
C1: Ipso to Cyano (-CN)[2]
-
C2: Ipso to Fluoro (-F)[2]
-
C3: Aromatic Proton (H3 )
-
C4: Ipso to Bromo (-Br)[2]
-
C5: Aromatic Proton (H5 )[2]
-
C6: Ipso to Methyl (-CH₃)[2]
Symmetry:
The molecule is asymmetric (
Coupling Network:
The
-
H3 (C3-H): Located ortho to Fluorine.[2] Expect large
coupling. -
H5 (C5-H): Located para to Fluorine.[2] Expect negligible or very small
coupling.[2] -
H3-H5 Relationship: Located meta to each other. Expect
coupling (~1.5–2.5 Hz).
H NMR Spectral Analysis
Predicted Chemical Shifts & Splitting Patterns (Solvent: CDCl₃)
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Explanation |
| H3 | C3 | 7.35 – 7.45 | dd (Doublet of Doublets) | Deshielded by ortho-F and ortho-Br.[2] The large doublet arises from the adjacent Fluorine, split further by the meta proton H5. | |
| H5 | C5 | 7.40 – 7.50 | d (Doublet) or br s | Deshielded by ortho-Br and ortho-Methyl.[2] The coupling to F (para) is often too small to resolve, leaving a clear meta doublet. | |
| CH₃ | C6 | 2.55 – 2.60 | s (Singlet) | N/A | Typical aryl-methyl shift.[2] Deshielded slightly by the ortho-CN group's anisotropy. |
Spectral Logic Visualization
The following diagram illustrates the scalar coupling pathways that generate the observed multiplets.
Caption: Scalar coupling network showing the dominant influence of
C NMR Spectral Analysis
The
Predicted Chemical Shifts & C-F Couplings[2][3][4]
| Carbon | Type | Shift ( | Assignment Logic | |
| C2 | C_quat | 162.0 – 164.0 | Doublet. Direct attachment to Fluorine results in a massive coupling constant.[2] | |
| C1 | C_quat | 110.0 – 115.0 | Doublet. The Nitrile carbon is ortho to F. Also distinct due to low intensity (no NOE).[2] | |
| CN | Nitrile | 116.0 – 118.0 | Small Doublet. The cyano carbon itself.[2] | |
| C3 | CH | 119.0 – 121.0 | Doublet. Ortho to F. High intensity (CH).[2] | |
| C4 | C_quat | 126.0 – 128.0 | Doublet. Ipso to Br. Meta to F. | |
| C6 | C_quat | 142.0 – 144.0 | Small Doublet. Ipso to Methyl.[2] Meta to F. | |
| C5 | CH | 130.0 – 132.0 | Singlet/Broad. Para to F. Coupling is often negligible.[2] | |
| CH₃ | Methyl | 20.5 – 21.5 | Singlet. Typical methyl resonance. |
Experimental Protocol
To ensure reproducibility and minimize solvent artifacts, follow this standardized protocol.
A. Sample Preparation[2][5]
-
Mass: Weigh 10–15 mg of 4-Bromo-2-fluoro-6-methylbenzonitrile.
-
Solvent: Add 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Note: DMSO-
may be used if solubility is an issue, but CDCl₃ is preferred for sharper resolution of coupling constants.
-
-
Filtration: If the solid contains inorganic salts (from synthesis), filter the solution through a cotton plug within a glass pipette directly into the NMR tube.
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to prevent shimming errors.
B. Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1-pulse (zg30).
-
Number of Scans (NS): 16 (for
H), 512–1024 (for C). -
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated aromatic protons.
-
Spectral Width:
- H: -2 to 14 ppm.[2]
- C: -10 to 220 ppm.
C. Troubleshooting Common Artifacts
-
Water Peak: Expect a singlet at ~1.56 ppm in CDCl₃.[2]
-
Rotational Sidebands: If "ghost" peaks appear symmetrically around the methyl singlet, adjust the sample spinning rate (or turn it off).
-
Broadening: If H5 or Methyl peaks appear broad, this may indicate restricted rotation or long-range coupling.[2] Verify by running the experiment at a slightly elevated temperature (303 K).
References
-
PubChem Compound Summary. "4-Bromo-2-fluoro-6-methylbenzonitrile (CID 56973648)."[2][3] National Center for Biotechnology Information. Accessed Jan 2026.[4] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Reich, H. J. "H-F and C-F Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data. [Link]
Sources
- 1. 4-BROMO-2-FLUORO-6-METHYLBENZONITRILE [P87645] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. Synthesis routes of 4-Bromo-2-hydroxybenzonitrile [benchchem.com]
- 3. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Introduction: The Analytical Significance of 4-Bromo-2-fluoro-6-methylbenzonitrile
An In-depth Technical Guide to the Infrared Spectroscopic Analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile
4-Bromo-2-fluoro-6-methylbenzonitrile is a highly functionalized aromatic compound with the chemical formula C₈H₅BrFN.[1][2] Its molecular architecture, featuring a benzonitrile core substituted with bromo, fluoro, and methyl groups, makes it a versatile building block in modern organic synthesis.[3] This intermediate is frequently employed in the development of complex molecules for the pharmaceutical and agrochemical industries, often through advanced cross-coupling reactions.[3]
Given its role in multi-step synthetic pathways, rigorous analytical characterization is paramount to ensure structural integrity, purity, and batch-to-batch consistency. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. It serves as an indispensable tool for confirming the presence of key functional groups and verifying the molecular structure, thereby acting as a critical quality control checkpoint in research and manufacturing environments. This guide provides a detailed examination of the theoretical and practical aspects of acquiring and interpreting the infrared spectrum of 4-Bromo-2-fluoro-6-methylbenzonitrile.
Part 1: Theoretical Foundation - Predicting the Vibrational Landscape
Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration. These vibrations, which include stretching and bending of chemical bonds, are unique to the molecule's structure. The resulting IR spectrum is a molecular fingerprint, with specific absorption bands correlating to distinct functional groups.
The structure of 4-Bromo-2-fluoro-6-methylbenzonitrile presents several key vibrational reporters that are expected to produce characteristic absorption bands:
-
Nitrile Group (C≡N): The carbon-nitrogen triple bond is a strong, polar bond that undergoes a stretching vibration. This results in a sharp and typically intense absorption band in a relatively uncongested region of the spectrum, making it an excellent diagnostic marker.[4][5]
-
Aromatic Ring: The benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers slightly higher than their aliphatic counterparts.[6][7] Additionally, the carbon-carbon double bond (C=C) stretching vibrations within the ring produce a series of bands in the 1600-1450 cm⁻¹ region.[6][7]
-
Substituent Vibrations:
-
Methyl Group (CH₃): The C-H bonds of the methyl group exhibit both symmetric and asymmetric stretching and bending vibrations.[8]
-
Halogens (C-F and C-Br): The carbon-fluorine and carbon-bromine bonds have distinct stretching vibrations. Due to the high electronegativity of fluorine and the heavier mass of bromine, their absorption bands appear in the lower-frequency fingerprint region of the spectrum.
-
-
Substitution Pattern: The arrangement of substituents on the aromatic ring influences the pattern of weak overtone bands (2000-1665 cm⁻¹) and, more significantly, the C-H out-of-plane bending vibrations (900-675 cm⁻¹).[9][10] These patterns can provide valuable confirmation of the specific isomer.
Part 2: Detailed Spectral Interpretation
Based on established group frequencies and the specific electronic environment of 4-Bromo-2-fluoro-6-methylbenzonitrile, a detailed prediction of its IR spectrum can be constructed. The electron-withdrawing nature of the nitrile, fluorine, and bromine substituents, along with the electron-donating methyl group, will subtly influence the exact position and intensity of these bands.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Characteristics |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Sharp |
| 2980 - 2870 | Methyl (CH₃) Asymmetric & Symmetric Stretch | Weak to Medium | Sharp |
| 2260 - 2220 | Nitrile (C≡N) Stretch | Strong | Sharp |
| 2000 - 1665 | Aromatic Overtone/Combination Bands | Weak | Multiple bands |
| 1620 - 1580 | Aromatic C=C Ring Stretch | Medium | Sharp |
| 1500 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong | Sharp |
| 1465 - 1440 | Methyl (CH₃) Asymmetric Bend | Medium | Sharp |
| 1390 - 1370 | Methyl (CH₃) Symmetric (Umbrella) Bend | Medium | Sharp |
| 1280 - 1180 | Aromatic C-F Stretch | Strong | Sharp |
| 900 - 800 | Aromatic C-H Out-of-Plane (OOP) Bend | Medium to Strong | Sharp |
| 650 - 550 | Aromatic C-Br Stretch | Medium | Sharp |
Analysis by Spectral Region:
-
C-H Stretching Region (3100 - 2800 cm⁻¹): This region will feature weak, sharp peaks just above 3000 cm⁻¹ corresponding to the two adjacent C-H bonds on the aromatic ring.[6] Just below 3000 cm⁻¹, absorptions from the methyl group C-H stretching will be observed.
-
Nitrile Region (2300 - 2200 cm⁻¹): The most prominent and diagnostically unambiguous feature will be the sharp, strong absorption from the C≡N stretch.[4] Its position, typically around 2230 cm⁻¹ for aromatic nitriles, confirms the presence of the nitrile functional group.[4]
-
Aromatic Ring and Double Bond Region (1620 - 1450 cm⁻¹): A series of sharp bands of medium-to-strong intensity will be present, corresponding to the C=C stretching vibrations within the benzene ring.[7] The substitution pattern and electronic effects of the attached groups will result in a unique pattern here.
-
Fingerprint Region (< 1500 cm⁻¹): This region is complex but contains highly valuable structural information.
-
The strong C-F stretching vibration will be a key feature, typically appearing in the 1280-1180 cm⁻¹ range.
-
The C-H out-of-plane bending vibrations are highly sensitive to the substitution pattern. For this 1,2,4,6-tetrasubstituted ring, a strong band is expected in the 900-800 cm⁻¹ region, indicative of the two adjacent free hydrogens on the ring.[10]
-
The C-Br stretch appears at a much lower frequency, typically between 650 and 550 cm⁻¹, due to the larger mass of the bromine atom.
-
Part 3: Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing solid powder samples due to its simplicity and speed, requiring minimal to no sample preparation.[11][12] The methodology relies on an evanescent wave that penetrates a short distance into the sample placed in direct contact with a high-refractive-index crystal (commonly diamond).
Safety Precautions
Before beginning, consult the Safety Data Sheet (SDS). 4-Bromo-2-fluoro-6-methylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][13][14] Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been sufficiently purged with dry air or nitrogen.
-
Causality: Purging is essential to minimize spectral interference from atmospheric water vapor (broad bands around 3400 cm⁻¹ and sharp rotational lines around 1600 cm⁻¹) and carbon dioxide (sharp doublet around 2349 cm⁻¹).
-
-
Background Collection:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Lower the ATR anvil to ensure no sample is present.
-
Collect a background spectrum. This measurement of the ambient environment and instrument response will be automatically subtracted from the sample spectrum.
-
Trustworthiness: A valid background scan is critical for data integrity. A "flat" baseline in the final spectrum is indicative of a good background subtraction.
-
-
Sample Application:
-
Place a small, representative amount of the 4-Bromo-2-fluoro-6-methylbenzonitrile powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
-
Data Acquisition:
-
Lower the anvil onto the sample and apply consistent pressure using the instrument's pressure clamp or torque knob.
-
Causality: Sufficient and reproducible pressure is required to ensure intimate contact between the solid sample and the ATR crystal. Poor contact results in weak, distorted, and non-quantitative spectral features.
-
Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be automatically ratioed against the collected background.
-
Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline at or near 100% transmittance (or zero absorbance).
-
Label the significant peaks and compare their positions to the expected values in the table above to confirm the compound's identity.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and anvil tip with a solvent-moistened swab to remove all traces of the sample, preventing cross-contamination of future analyses.
-
Experimental Workflow Diagram
Caption: ATR-FTIR analysis workflow for solid samples.
Conclusion
FTIR spectroscopy, particularly when coupled with the ATR sampling technique, provides a powerful and efficient method for the structural verification of 4-Bromo-2-fluoro-6-methylbenzonitrile. By understanding the expected vibrational frequencies of its constituent functional groups—most notably the strong, sharp nitrile stretch and the characteristic patterns of the substituted aromatic ring—researchers and drug development professionals can confidently confirm the identity and integrity of this critical synthetic intermediate. The self-validating protocol described herein ensures the generation of reliable, high-quality spectral data essential for advancing scientific research and maintaining stringent quality standards in chemical manufacturing.
References
-
MySkinRecipes. 4-Bromo-2-fluoro-6-methylbenzonitrile. [Link]
-
YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]
-
Spectroscopy Online. The Benzene Fingers, Part I: Overtone and Combination Bands. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
SlidePlayer. The features of IR spectrum. [Link]
-
PubChem. 4-Bromo-2-fluoro-6-methylbenzonitrile. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
PubChemLite. 4-bromo-2-fluoro-6-methylbenzonitrile (C8H5BrFN). [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-methylbenzonitrile. [Link]
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-bromo-2-fluoro-6-methylbenzonitrile (C8H5BrFN) [pubchemlite.lcsb.uni.lu]
- 3. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. jove.com [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 12. mt.com [mt.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to the Solubility of 4-Bromo-2-fluoro-6-methylbenzonitrile in Organic Solvents
Abstract
4-Bromo-2-fluoro-6-methylbenzonitrile is a pivotal building block in modern medicinal and agricultural chemistry, frequently utilized in the synthesis of complex molecular architectures through cross-coupling reactions.[1] The efficiency, scalability, and reproducibility of synthetic routes involving this intermediate are critically dependent on its solubility characteristics in various organic solvents. This technical guide provides an in-depth analysis of the solubility profile of 4-Bromo-2-fluoro-6-methylbenzonitrile. We will dissect the molecular properties governing its solubility, offer a theoretically grounded and experimentally verified qualitative solubility profile across common solvent classes, and present a rigorous, self-validating protocol for quantitative solubility determination. This document is intended for researchers, process chemists, and drug development professionals seeking to optimize reaction conditions, purification strategies, and formulation development involving this key intermediate.
Introduction to 4-Bromo-2-fluoro-6-methylbenzonitrile
Chemical Identity and Structure
4-Bromo-2-fluoro-6-methylbenzonitrile is a substituted aromatic nitrile. Its structure is characterized by a benzene ring functionalized with a bromo, a fluoro, a methyl, and a nitrile group, making it a versatile reactant for further chemical modification.[1]
-
IUPAC Name: 4-bromo-2-fluoro-6-methylbenzonitrile
-
CAS Number: 1427438-75-2[2]
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is the first step in predicting its behavior in solution. 4-Bromo-2-fluoro-6-methylbenzonitrile is a solid at ambient temperature.[3] Key properties are summarized in the table below.
| Property | Value | Source |
| Physical State | Solid | [3] |
| Molecular Weight | 214.03 g/mol | [1][2] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Boiling Point | 255.6 ± 35.0 °C at 760 mmHg | [3] |
| Water Solubility | Insoluble | [3] |
Significance in Research and Development
This compound serves as a critical intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. The unique substitution pattern on the aromatic ring allows for selective and directed chemical transformations, such as Suzuki or Buchwald-Hartwig couplings, to build molecular complexity.[1] Its solubility dictates the choice of reaction media, which in turn affects reaction kinetics, impurity profiles, and the ease of product isolation and purification.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational framework for prediction.
Molecular Structure and Polarity Analysis
The solubility of 4-Bromo-2-fluoro-6-methylbenzonitrile is a direct consequence of its molecular structure:
-
Polar Moieties: The nitrile (-C≡N) and fluoro (-F) groups are strongly electronegative, creating significant dipole moments. These regions of the molecule can engage in dipole-dipole interactions with polar solvents.
-
Non-polar Core: The benzene ring and the methyl group (-CH₃) constitute a non-polar, lipophilic backbone. This part of the molecule interacts favorably with non-polar solvents through van der Waals forces and potential π-π stacking interactions.
-
Halogen Bonding: The bromine atom, while contributing to the overall molecular weight and lipophilicity, can also act as a halogen bond donor, interacting with Lewis basic sites on solvent molecules.
-
Hydrogen Bonding: Critically, the molecule lacks a hydrogen bond donor (e.g., -OH, -NH). This limits its ability to fully integrate into the hydrogen-bonding network of protic solvents like water, explaining its insolubility in aqueous media.[3]
Sources
4-Bromo-2-fluoro-6-methylbenzonitrile safety data sheet (SDS)
CAS: 114772-53-1 | Formula: C₈H₅BrFN | M.W.: 214.04 g/mol [1]
Executive Summary & Strategic Utility
4-Bromo-2-fluoro-6-methylbenzonitrile is a high-value trisubstituted aromatic scaffold used extensively in modern medicinal chemistry.[1] Its strategic importance lies in its orthogonal functionalization potential :
-
Aryl Bromide (C-4): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or amino-aryl motifs.[1]
-
Nitrile Group (C-1): A precursor for hydrolysis to carboxylic acids (for amides), reduction to benzylamines, or cyclization to tetrazoles (bioisosteres of carboxylic acids).[1]
-
Fluoro-Methyl Pattern: The 2-fluoro-6-methyl substitution provides unique steric and electronic properties, often used to lock conformations in androgen receptor antagonists (e.g., structural analogs of Enzalutamide and Apalutamide) to enhance metabolic stability and receptor binding affinity.[1]
This guide synthesizes safety protocols, physicochemical data, and experimental methodologies for researchers handling this intermediate.
Physicochemical Profiling
Data synthesized from computed models and analog comparisons.[1]
| Property | Value / Description | Experimental Note |
| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1] |
| Melting Point | 45°C – 75°C (Predicted) | Note:[1] Analogs (e.g., 4-bromo-2-fluorobenzonitrile) melt ~71°C. Determine in-house before scale-up.[1] |
| Boiling Point | ~240°C (at 760 mmHg) | Do not distill at atmospheric pressure to avoid decomposition.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water.[1] |
| LogP | ~2.8 | Lipophilic; cell-permeable scaffold.[1] |
| pKa | N/A (Non-ionizable core) | Nitrile is neutral; stable to mild base.[1] |
Hazard Identification & Toxicology (GHS Standards)
Signal Word: WARNING
This compound belongs to the benzonitrile class.[2] While the halogen substituents modulate reactivity, the metabolic release of cyanide ions (in vivo) or hydrolysis to release HCN (in vitro acidic conditions) remains a critical risk factor.[1]
Hazard Statements (H-Codes)
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.[1][3]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
-
P280: Wear protective gloves/protective clothing/eye protection.[2][4][7][8]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present.[2][8]
Emergency Response Protocol
Mechanism of Toxicity: Nitriles can be metabolized by cytochrome P450 enzymes to release cyanide, causing histotoxic hypoxia. However, aromatic nitriles are generally more stable and less acutely toxic than aliphatic nitriles.
Visualized Response Workflow
The following diagram outlines the decision logic for exposure incidents.
Caption: Immediate response logic for 4-Bromo-2-fluoro-6-methylbenzonitrile exposure events.
Advanced Application: Suzuki-Miyaura Cross-Coupling
Context: The 4-bromo position is sterically accessible despite the 2,6-substitution pattern.[1] However, the nitrile group can coordinate to Palladium, potentially poisoning the catalyst.
Protocol Strategy: Use a catalyst system with bulky phosphine ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) to prevent nitrile coordination and facilitate oxidative addition into the C-Br bond.[1]
Experimental Workflow
-
Reagents:
-
Procedure:
-
Step A (Degassing): Charge solid reagents into a reaction vial. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Step B (Solvation): Add degassed solvents via syringe.[1]
-
Step C (Reaction): Heat to 90°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Step D (Workup): Dilute with EtOAc, wash with brine.[1] Dry over Na₂SO₄.
-
Step E (Purification): Flash column chromatography (Hexane/EtOAc gradient).[1]
-
Synthetic Logic Diagram
This diagram illustrates the chemoselectivity and process flow.
Caption: Palladium-catalyzed cross-coupling pathway targeting the C-Br bond while preserving the nitrile.[1]
Storage & Waste Management
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed under inert gas (Argon) if possible.[1] Protect from light.[2][7][9]
-
Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis risk), strong bases.[1][9]
-
Disposal:
-
Solid Waste: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: Incineration must handle Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr) emissions.[1]
-
Aqueous Waste: Do not acidify aqueous waste streams without testing for cyanide; acidification can liberate HCN gas. Treat with bleach (sodium hypochlorite) at pH >10 to destroy potential cyanide traces before disposal.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-Bromo-2-fluoro-6-methylbenzonitrile.[1][3] Retrieved from [Link][1]
Sources
- 1. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 9. lobachemie.com [lobachemie.com]
Reactivity of the nitrile group in 4-Bromo-2-fluoro-6-methylbenzonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Bromo-2-fluoro-6-methylbenzonitrile
Foreword: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic value of a molecular building block is defined by its predictable reactivity and functional group compatibility. 4-Bromo-2-fluoro-6-methylbenzonitrile is a quintessential example of such a scaffold. Its utility stems not just from the individual functional groups it possesses—a nitrile, an aryl bromide, a fluoride, and a methyl group—but from the intricate electronic and steric interplay between them. This guide provides an in-depth exploration of the nitrile group's reactivity within this specific molecular context, offering researchers and drug development professionals both a theoretical framework and practical, field-proven methodologies for its chemical transformation.
Molecular Architecture: Electronic and Steric Landscape
The reactivity of the nitrile (-C≡N) group in 4-Bromo-2-fluoro-6-methylbenzonitrile is not considered in isolation. It is profoundly influenced by its aromatic environment, which is decorated with substituents that exert competing electronic and steric effects. Understanding this landscape is critical to predicting reaction outcomes and designing effective synthetic strategies.
-
Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, with the nitrogen atom being more electronegative. This renders the carbon atom electrophilic and susceptible to nucleophilic attack.[1] The linear geometry of the C-C≡N bond is also a key feature.
-
Ortho-Fluoro Substituent: The fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the adjacent nitrile carbon. This effect generally makes the nitrile more reactive towards nucleophiles.[2]
-
Ortho-Methyl Substituent: Conversely, the methyl group at the 6-position is electron-donating via an inductive effect (+I) and hyperconjugation. More importantly, it imposes significant steric hindrance around the reaction center, potentially impeding the approach of bulky nucleophiles or reagents.
-
Para-Bromo Substituent: The bromine atom at the 4-position has an electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). Its primary role, however, is often as a synthetic handle for cross-coupling reactions.[3]
The collective result is a nitrile group that is electronically activated towards nucleophilic attack by the ortho-fluoro group but sterically shielded by the ortho-methyl group. This duality is the central theme governing its reactivity.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [4] |
| Molecular Weight | 214.03 g/mol | [4] |
| CAS Number | 1427438-75-2 | [4] |
| Appearance | Solid (Typical) | N/A |
| Primary Application | Intermediate in organic synthesis | [3] |
Key Transformations of the Nitrile Group
The nitrile moiety is a versatile functional group capable of undergoing a wide array of transformations. This section details the most synthetically useful reactions, providing mechanistic insights and actionable protocols tailored to the unique characteristics of 4-Bromo-2-fluoro-6-methylbenzonitrile.
Hydrolysis to Carboxamides and Carboxylic Acids
The conversion of a nitrile to a carboxylic acid is a fundamental transformation. The reaction proceeds via a carboxamide intermediate and can be catalyzed by either acid or base.
Mechanistic Considerations:
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[5] A subsequent attack by water leads to an imidic acid, which tautomerizes to the more stable amide. Further hydrolysis of the amide yields the carboxylic acid. The electron-withdrawing substituents on the aromatic ring of the target molecule are expected to facilitate the initial nucleophilic attack.
-
Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon.[6] The resulting anion is protonated by water to form the imidic acid, which then tautomerizes to the amide. Saponification of the amide under the basic conditions gives a carboxylate salt, which is protonated during acidic workup to yield the final carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of substituted benzonitriles.[7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 eq).
-
Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (5-10 eq) and a co-solvent such as ethanol or ethylene glycol to improve solubility.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The steric hindrance from the ortho-methyl group may necessitate extended reaction times or higher temperatures.
-
Workup: Cool the reaction mixture to room temperature and then place in an ice bath. Carefully acidify the mixture with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is ~1-2. The carboxylic acid product will typically precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 4-Bromo-2-fluoro-6-methylbenzoic acid.
Caption: Generalized pathway for base-catalyzed nitrile hydrolysis.
Reduction to Primary Amines
The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of many bioactive molecules, providing a flexible linker.
Mechanistic Considerations: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction involves two sequential additions of a hydride ion (H⁻).[8] The first addition to the electrophilic carbon forms an intermediate imine anion. This is followed by a second hydride addition to the imine carbon, which, after aqueous workup, yields the primary amine. Catalytic hydrogenation using reagents like Raney Nickel is also a common and often milder alternative.[9]
Experimental Protocol: Reduction with LiAlH₄
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve 4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The slow addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching (Fieser workup): Cool the reaction flask to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure to yield the crude (4-Bromo-2-fluoro-6-methylphenyl)methanamine. Further purification can be achieved by chromatography or distillation.
Caption: Pathway for the reduction of a nitrile to a primary amine using LiAlH₄.
[3+2] Cycloaddition to form Tetrazoles
The [3+2] cycloaddition of a nitrile with an azide source is the most common method for synthesizing 5-substituted-1H-tetrazoles. Tetrazoles are widely used in medicinal chemistry as bioisosteres of carboxylic acids.[10][11]
Mechanistic Considerations: This reaction, often catalyzed by zinc or other Lewis acids, involves the concerted or stepwise addition of the azide anion to the nitrile's C≡N triple bond.[12] The reaction is typically performed with sodium azide (NaN₃) and a catalyst like zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl) in a polar aprotic solvent like DMF.
Experimental Protocol: Synthesis of 5-(4-Bromo-2-fluoro-6-methylphenyl)-1H-tetrazole
Caution: Sodium azide is highly toxic. Azide compounds, particularly heavy metal azides, can be explosive. Handle with extreme care.
-
Setup: In a round-bottom flask, combine 4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 eq), sodium azide (NaN₃) (1.5-3.0 eq), and a catalyst such as zinc bromide (ZnBr₂) (0.5-1.0 eq) or ammonium chloride (NH₄Cl) (1.5-3.0 eq).
-
Solvent: Add N,N-Dimethylformamide (DMF) or water as the solvent.[12]
-
Reaction: Heat the mixture to 100-130 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of stirred water.
-
Acidification & Isolation: Acidify the aqueous solution with dilute HCl to a pH of ~2-3. The tetrazole product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the synthesis of a 5-substituted-1H-tetrazole.
Broader Synthetic Context: The Aryl Bromide Handle
While this guide focuses on the nitrile group, a comprehensive view must acknowledge the aryl bromide. This functional group makes 4-Bromo-2-fluoro-6-methylbenzonitrile an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[3] This allows for the late-stage introduction of diverse molecular fragments, a highly desirable feature in drug discovery programs. The nitrile group is generally stable under these conditions, enabling chemists to first modify the aryl core and then transform the nitrile as a subsequent step.
Conclusion: A Versatile Scaffold for Chemical Innovation
4-Bromo-2-fluoro-6-methylbenzonitrile presents a nitrile group with a finely tuned reactivity profile. It is electronically activated yet sterically moderated, offering a predictable platform for a range of essential chemical transformations. By understanding the underlying principles of its reactivity and employing robust, validated protocols, researchers can effectively leverage this molecule as a key intermediate in the synthesis of complex and high-value chemical entities. The methodologies and insights provided herein serve as a foundational guide for scientists and professionals aiming to unlock the full synthetic potential of this versatile building block.
References
-
Reactivity of Nitriles - Chemistry LibreTexts. (2023). A resource detailing the common reactions of nitriles, including reduction with LiAlH₄ and hydrolysis. [Link]
-
Reactions of Nitriles - Chemistry Steps. Provides mechanistic details on the hydrolysis and reduction of nitriles. [Link]
-
4-bromo-2-heptene - Organic Syntheses Procedure. While not directly related, this reference provides an example of a detailed, reliable experimental protocol format. [Link]
-
Nitriles | Research Starters - EBSCO. An overview of the structure and general reactivity of the nitrile functional group. [Link]
-
(PDF) 2-Bromo-4-methylbenzonitrile - ResearchGate. Provides characterization data for a structurally related compound. [Link]
- A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
-
4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem. A comprehensive database entry with chemical and physical properties. [Link]
-
4-Bromo-2-fluoro-6-methylbenzonitrile - MySkinRecipes. Commercial supplier information highlighting its use in cross-coupling reactions. [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. A collection of methods for synthesizing tetrazoles from nitriles, including the use of sodium azide and various catalysts. [Link]
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions - Zeitschrift für Naturforschung A. A study on how electron-withdrawing and electron-donating groups influence the rate of hydrolysis. [Link]
-
Nitro Reduction - Common Conditions - Organic Chemistry Portal. Provides an overview of various reduction methods, useful for comparative purposes. [Link]
-
The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. A publication detailing the mechanism of acid-catalyzed hydrolysis of benzonitrile. [Link]
-
ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles - ScholarWorks @ UTRGV. A study on the effect of ortho substituents on C-CN bond activation. [Link]
-
Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions - Jordan Journal of Chemistry. Further reading on the electronic effects on nitrile hydrolysis. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
-
A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment - UTRGV ScholarsWorks. Research on the impact of substituents on C-CN bond activation, relevant to understanding electronic effects. [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel - ResearchGate. A review on the use of Raney Nickel for nitrile reductions. [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. A resource listing various modern methods for nitrile reduction. [Link]
-
Synthesizing Tetrazoles with Fluorosulfonyl Azide - YouTube. A video discussing modern methods for tetrazole synthesis. [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel - ACS Publications. Research on the stabilizing effect of ortho-fluoro substituents. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PubMed Central. A review on the synthesis and importance of tetrazole derivatives. [Link]
-
The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2. A primary literature source on the mechanism of nitrile hydrolysis. [Link]
- Nitrile reducing process to prepare amine - Google Patents. Patent describing various methods for nitrile reduction to amines.
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance - ResearchGate. A review highlighting the importance of tetrazoles as carboxylic acid bioisosteres. [Link]
-
Transition-Metal-Free Hydration of Nitriles - The Journal of Organic Chemistry. A publication on alternative methods for nitrile hydration. [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel - ACS Publications. Research detailing the strong stabilizing effect of ortho-fluoro substituents in related reactions. [Link]
Sources
- 1. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 4. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
Electrophilic substitution on 4-Bromo-2-fluoro-6-methylbenzonitrile
An In-Depth Technical Guide: Electrophilic Aromatic Substitution on 4-Bromo-2-fluoro-6-methylbenzonitrile
Executive Summary
4-Bromo-2-fluoro-6-methylbenzonitrile is a highly functionalized aromatic building block, pivotal in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility is defined by the strategic placement of its substituents, which also presents a unique challenge for further synthetic modifications via electrophilic aromatic substitution (EAS). This guide provides a comprehensive analysis of the electronic and steric factors governing EAS reactions on this substrate. We will dissect the cumulative directing effects of the bromo, fluoro, methyl, and cyano groups, predict the regiochemical outcomes, and provide robust, field-tested protocols for key transformations such as nitration and halogenation. The significant deactivation of the aromatic ring by three electron-withdrawing groups renders it inert to classical Friedel-Crafts reactions, a critical consideration for synthetic planning that will be thoroughly addressed.
Substrate Analysis: A Symphony of Conflicting and Cooperating Effects
The reactivity and regioselectivity of electrophilic attack on 4-Bromo-2-fluoro-6-methylbenzonitrile are not governed by a single substituent but by the interplay of all four. A nuanced understanding of their individual and collective influence is paramount for predicting reaction outcomes.
Individual Substituent Effects: A Tug-of-War for Electron Density
The benzene ring is decorated with a combination of activating and deactivating groups, each exerting influence through inductive and resonance effects.[3]
-
Cyano Group (-CN): A potent deactivating group, the cyano substituent withdraws electron density through both the inductive effect (-I) of the electronegative nitrogen and a powerful resonance effect (-M). It strongly directs incoming electrophiles to the meta position.[4][5]
-
Bromo (-Br) and Fluoro (-F) Groups: Halogens are a unique class of substituents. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because their lone pairs can donate electron density through a resonance effect (+M) to stabilize the cationic intermediate (the arenium ion).[3][6][7][8] Fluorine's -I effect is stronger and its +M effect is weaker than bromine's due to orbital overlap considerations.[9]
-
Methyl Group (-CH₃): An activating group, the methyl substituent donates electron density primarily through an inductive effect (+I) and hyperconjugation. It is an ortho, para-director.[3][6]
The Verdict: Cumulative Directing Effects and Overall Reactivity
When these effects are combined, a clear regiochemical preference emerges. The positions available for substitution are C3 and C5.
-
The methyl group (activating) directs ortho (to C5) and para (to C3).
-
The fluoro group (deactivating) directs ortho (to C3) and para (to C5).
-
The bromo group (deactivating) directs ortho (to C3 and C5).
-
The cyano group (deactivating) directs meta (to C3 and C5).
Remarkably, all four substituents, despite their opposing activating/deactivating natures, direct incoming electrophiles to the same two positions: C3 and C5 . This cooperative directing effect simplifies the potential product mixture significantly.
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. guidechem.com [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on 4-Bromo-2-fluoro-6-methylbenzonitrile
This guide provides a comprehensive analysis of nucleophilic aromatic substitution (SNAr) reactions involving 4-bromo-2-fluoro-6-methylbenzonitrile. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex organic molecules. This document delves into the mechanistic principles, regiochemical considerations, and practical execution of these reactions, offering field-proven insights to navigate the complexities of this versatile transformation.
Introduction: The Strategic Importance of Substituted Benzonitriles
Substituted benzonitriles are pivotal intermediates in the pharmaceutical and agrochemical industries.[1] The unique electronic properties of the nitrile group, combined with the strategic placement of halogen and alkyl substituents, make molecules like 4-bromo-2-fluoro-6-methylbenzonitrile valuable building blocks. Nucleophilic aromatic substitution (SNAr) on such scaffolds allows for the introduction of a wide array of functional groups, paving the way for the synthesis of novel bioactive compounds.[1][2] This guide will explore the nuances of performing SNAr reactions on this specific substrate, a compound that presents both challenges and opportunities due to its distinct substitution pattern.
Mechanistic Underpinnings of SNAr on an Electron-Deficient Aromatic System
Nucleophilic aromatic substitution is a powerful method for the functionalization of aromatic rings.[2] Unlike SN1 and SN2 reactions, which are uncommon for aryl halides, SNAr proceeds via a distinct addition-elimination mechanism.[3][4][5] This pathway is particularly favored on aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups (EWGs).[6][7]
In the case of 4-bromo-2-fluoro-6-methylbenzonitrile, the potent electron-withdrawing nitrile (-CN) group is the primary activator of the ring towards nucleophilic attack.[4] The reaction is initiated by the attack of a nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is crucial and is significantly influenced by the ability of the EWGs to delocalize the negative charge. The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product.[6]
Caption: Generalized workflow of the SNAr addition-elimination mechanism.
Regioselectivity: The Decisive Role of Substituents
The substitution pattern of 4-bromo-2-fluoro-6-methylbenzonitrile presents a fascinating case for regioselectivity. The nitrile group, being a powerful EWG, activates the positions ortho and para to it for nucleophilic attack.[4][6] In this substrate, both the fluorine at C2 and the bromine at C4 are in activated positions.
Contrary to what is observed in SN1 and SN2 reactions, where bromide is a better leaving group than fluoride, in SNAr reactions, fluoride is often the preferred leaving group.[6] This phenomenon, known as the "element effect," is attributed to the high electronegativity of fluorine.[8][9]
The rate-determining step in most SNAr reactions is the initial nucleophilic attack and the formation of the Meisenheimer complex.[6] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[6][9] This inductive electron withdrawal by fluorine also helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[9] Consequently, the activation energy for the attack at the fluorine-bearing carbon is lower, leading to a faster reaction rate compared to the attack at the bromine-bearing carbon.[6]
The methyl group at the C6 position, ortho to the fluorine atom, introduces steric hindrance.[10][11] This steric bulk can impede the approach of the nucleophile to the C2 position.[10] The extent of this steric effect will depend on the size of the incoming nucleophile. Bulky nucleophiles will experience greater steric repulsion, potentially favoring substitution at the less hindered C4 position, despite the electronic preference for fluoride displacement.
Experimental Protocols: A Practical Guide
The successful execution of a nucleophilic aromatic substitution on 4-bromo-2-fluoro-6-methylbenzonitrile requires careful consideration of the nucleophile, solvent, base, and reaction temperature.
This protocol details the substitution of the bromine atom with an amino group, a common transformation in medicinal chemistry.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluoro-6-methylbenzonitrile (1.0 eq.), the desired amine (e.g., ammonia, a primary or secondary amine, 1.2-2.0 eq.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.), and a polar aprotic solvent such as DMSO, DMF, or NMP.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent side reactions.
-
Heating: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This protocol outlines the displacement of the bromine with a hydroxyl group.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube or a microwave vial, combine 4-bromo-2-fluoro-6-methylbenzonitrile (1.0 eq.), a source of hydroxide (e.g., NaOH, KOH, 2.0-5.0 eq.), and a suitable solvent (e.g., water, dioxane/water mixture, or a high-boiling point polar aprotic solvent like DMSO).
-
Heating: Heat the reaction mixture to a high temperature, typically in the range of 120-200 °C. Microwave irradiation can often accelerate this transformation.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the phenoxide intermediate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic phase, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.
| Nucleophile | Reagents and Conditions | Expected Major Product |
| Ammonia | NH₃ (aq. or gas), K₂CO₃, DMSO, 120 °C | 4-Amino-2-fluoro-6-methylbenzonitrile |
| Morpholine | Morpholine, Cs₂CO₃, DMF, 100 °C | 2-Fluoro-6-methyl-4-morpholinobenzonitrile |
| Sodium Methoxide | NaOMe, MeOH/THF, 80 °C | 2-Fluoro-4-methoxy-6-methylbenzonitrile |
| Sodium Hydroxide | NaOH, H₂O/Dioxane, 150 °C (Microwave) | 2-Fluoro-4-hydroxy-6-methylbenzonitrile |
Alternative Synthetic Strategies
While direct SNAr is a primary route, other transition-metal-catalyzed cross-coupling reactions can also be employed, particularly for the functionalization of the C-Br bond.
For the introduction of amine nucleophiles, the Buchwald-Hartwig amination offers a milder alternative to traditional SNAr conditions. This palladium-catalyzed reaction is highly efficient for the formation of C-N bonds.[12]
Typical Conditions: A palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BrettPhos), a base (e.g., NaOt-Bu, K₃PO₄), and the amine in an aprotic solvent like toluene or dioxane are used.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[13][14][15] While it often requires high temperatures, modern ligand-accelerated protocols have expanded its scope and improved its efficiency.[16]
Caption: Decision tree for the functionalization of 4-bromo-2-fluoro-6-methylbenzonitrile.
Conclusion and Future Outlook
The nucleophilic aromatic substitution on 4-bromo-2-fluoro-6-methylbenzonitrile is a nuanced yet powerful transformation. A thorough understanding of the interplay between electronic and steric effects is paramount for achieving the desired regioselectivity. While displacement of the fluorine atom is often kinetically favored due to the "element effect," steric hindrance from the adjacent methyl group can be exploited to direct substitution to the bromine position, especially with bulky nucleophiles.
For drug development professionals, the ability to selectively functionalize this scaffold opens up a vast chemical space for the exploration of novel pharmacophores. Future research in this area will likely focus on the development of more selective and milder reaction conditions, potentially through the use of novel catalytic systems and flow chemistry, to further enhance the utility of this important synthetic intermediate.
References
-
BYJU'S. Nucleophilic aromatic substitution. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Wübbolt, O., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(15), 3644-3649.
-
Science.gov. aromatic nucleophilic substitution: Topics. (n.d.). Retrieved from [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). Retrieved from [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Retrieved from [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Retrieved from [Link]
-
Wikipedia. Nucleophilic aromatic substitution. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Retrieved from [Link]
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.).
- Monge, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 18(1), 2-46.
-
MySkinRecipes. 4-Bromo-2-fluoro-6-methylbenzonitrile. (n.d.). Retrieved from [Link]
- Google Patents. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. (n.d.).
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013, July 25). Retrieved from [Link]
-
PubChem. 4-Bromo-2-fluorobenzonitrile. (n.d.). Retrieved from [Link]
- Wang, F., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 142(30), 13031-13040.
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Retrieved from [Link]
- Shahid, M., et al. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139.
-
Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Retrieved from [Link]
-
ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (n.d.). Retrieved from [Link]
- Rit, A., et al. (2020). Palladium-Catalysed C–F Alumination of Fluorobenzenes: Mechanistic Diversity and Origin of Selectivity. ChemRxiv.
- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.).
-
PrepChem.com. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). (n.d.). Retrieved from [Link]
-
Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (n.d.). Retrieved from [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). Retrieved from [Link]
- Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616.
-
ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). Retrieved from [Link]
-
PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). Retrieved from [Link]
- Fors, B. P., et al. (2011). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Journal of the American Chemical Society, 133(47), 19192-19195.
-
Sova. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Retrieved from [Link]
-
Wikipedia. Ullmann reaction. (n.d.). Retrieved from [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. vapourtec.com [vapourtec.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Functionalization of 4-Bromo-2-fluoro-6-methylbenzonitrile
A Modular Scaffold for Androgen Receptor Antagonists and Kinase Inhibitors
Abstract & Strategic Value
This application note details the orthogonal functionalization of 4-Bromo-2-fluoro-6-methylbenzonitrile (CAS: 135231-95-3). This molecule represents a "privileged scaffold" in medicinal chemistry, most notably serving as a core intermediate in the synthesis of second-generation androgen receptor antagonists like Enzalutamide (Xtandi).
Its trisubstituted pattern offers three distinct chemical handles with non-overlapping reactivity profiles:
-
2-Fluoro (Activated): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitrile group.
-
4-Bromo (Transition Metal Sensitive): An excellent partner for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
Benzonitrile (Electrophilic Core): Precursor to amides, acids, or heterocycles (e.g., thiohydantoins).
This guide provides validated protocols for sequentially accessing these positions to generate high-value chemical libraries.
Chemoselectivity & Reactivity Logic
Successful derivatization relies on the "Order of Operations." The electron-deficient nature of the benzonitrile ring activates the ortho-fluorine for substitution.
-
Critical Insight: Perform SNAr reactions beforeSuzuki coupling .
-
Reasoning: SNAr requires an electron-deficient ring.[1] Coupling an electron-rich aryl group via Suzuki at the 4-position increases electron density on the ring, deactivating the 2-position toward nucleophilic attack and effectively "killing" the SNAr reactivity.
-
Reactivity Hierarchy Diagram
Figure 1: Chemoselectivity map illustrating the orthogonal reactivity handles. The 2-Fluoro position is the most sensitive to nucleophilic attack and should generally be functionalized first.
Protocol A: Regioselective SNAr (Fluorine Displacement)
This protocol describes the introduction of an amine at the 2-position.[2][3] In the context of Enzalutamide analogs, this often involves bulky amines or amino-esters.
Target Transformation: 4-Bromo-2-fluoro-6-methylbenzonitrile
Materials
-
Substrate: 4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 equiv)
-
Nucleophile: Primary amine (e.g., Methylamine, Isopropylamine, or amino acid ester) (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
) or DIPEA (2.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (anhydrous)
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with 4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 mmol) and anhydrous DMSO (3 mL).
-
Activation: Add
(2.0 mmol) followed by the amine (1.2 mmol).-
Note: If using a volatile amine (e.g., methylamine), use a sealed pressure tube.
-
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (higher Rf) should disappear, replaced by a fluorescent spot (amine substitution often increases fluorescence).
-
-
Workup:
-
Purification: Usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water.
Data Summary:
| Parameter | Condition | Note |
|---|---|---|
| Temperature | 60°C - 80°C | Higher temps may cause nitrile hydrolysis. |
| Stoichiometry | 1.2 equiv Amine | Excess amine drives reaction to completion. |
| Typical Yield | 85% - 95% | Excellent yields due to strong activation. |
Protocol B: Suzuki-Miyaura Cross-Coupling[4][5]
Following SNAr, the bromine remains intact, allowing for biaryl construction.
Target Transformation: 4-Bromo-2-(alkylamino)-6-methylbenzonitrile
Materials
-
Substrate: Product from Protocol A (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Nitrogen/Argon.
-
Loading: Add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and
(0.03 mmol). -
Solvation: Add 1,4-Dioxane (4 mL) and 2M
(1.5 mL).-
Critical Step: Sparge the mixture with Nitrogen for 5 minutes to remove dissolved Oxygen. Oxygen is the primary cause of catalyst death in this system.
-
-
Reaction: Heat to 90°C for 12 hours (or 110°C for 30 min in a microwave reactor).
-
Workup:
-
Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Wash filtrate with water and brine.
-
Concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol C: Thiohydantoin Cyclization (Enzalutamide-Type)
This advanced protocol demonstrates the conversion of the nitrile/amide core into the thiohydantoin ring, the pharmacophore responsible for AR antagonism in drugs like Enzalutamide.
Mechanism: The nitrile is often first hydrolyzed to an amide, or the scaffold is reacted with an isothiocyanate.
Workflow Diagram
Figure 2: General workflow for synthesizing Enzalutamide-like thiohydantoin derivatives from the starting nitrile.
Methodology (Adapted for Library Synthesis)
-
Hydrolysis: Treat the nitrile intermediate with
and NaOH in DMSO at 0°C RT to yield the primary amide. -
Coupling: Dissolve the amide (1.0 equiv) in Toluene/DMAc.
-
Cyclization: Add the desired Isothiocyanate (e.g., 4-isothiocyanato-2-(trifluoromethyl)benzonitrile) (1.5 equiv) and Triethylamine (2.0 equiv).
-
Heating: Reflux (100–110°C) for 2–4 hours.
-
Result: This forms the cyclic thiohydantoin core.
References
-
Enzalutamide Synthesis & SAR
- Jung, M. E., et al. "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 2010, 53(7), 2779–2796.
-
Nucleophilic Aromatic Substitution (SNAr)
- Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews, 1951, 49(2), 273–412.
-
Suzuki-Miyaura Coupling on Aryl Bromides
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
Patent Literature (Process Chemistry)
- Thompson, et al. "Diarylhydantoin compounds." U.S. Patent 7,709,517 (Medivation Inc.), 2010.
Sources
Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-6-methylbenzonitrile
Executive Summary
This application note details the optimized protocols for the Buchwald-Hartwig amination of 4-Bromo-2-fluoro-6-methylbenzonitrile (CAS: 1427438-75-2). This substrate presents a specific chemoselectivity challenge: the competition between Palladium-catalyzed C–N coupling at the C4-bromide and Nucleophilic Aromatic Substitution (
Successful amination requires a "Kinetic Control" strategy. By utilizing specific dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) and mild carbonate bases, researchers can drive the catalytic cycle at temperatures low enough to suppress the background
Substrate Analysis & Mechanistic Insight
The Electrophile Profile
The substrate contains three distinct functional handles on the benzene core:
-
C4-Bromo: The intended site for Oxidative Addition (
). -
C2-Fluoro: Highly activated for
due to the strong electron-withdrawing nature of the ortho-cyano group. -
C1-Nitrile: Activating group; susceptible to hydration or nucleophilic attack by strong alkoxide bases.
The Chemoselectivity Challenge
In standard Buchwald conditions using strong bases (e.g.,
Critical Directive: To favor C4-coupling, the rate of Oxidative Addition and Reductive Elimination (
Figure 1: Competing reaction pathways. The protocol aims to maximize the Green path and suppress the Red path.
Experimental Protocols
Ligand & Catalyst Selection Table
Selection is dictated by the steric and electronic nature of the amine partner.
| Amine Class | Recommended Ligand | Precatalyst System | Rationale |
| Primary Aliphatic | BrettPhos | BrettPhos Pd G3/G4 | Prevents |
| Primary Anilines | BrettPhos or XPhos | XPhos Pd G3/G4 | Excellent functional group tolerance. |
| Secondary Cyclic | RuPhos | RuPhos Pd G3/G4 | Sterically designed to facilitate reductive elimination with bulky amines. |
| Secondary Acyclic | RuPhos | RuPhos Pd G3/G4 | Prevents formation of imine side products. |
Protocol A: Chemoselective Conditions (Recommended)
Use this protocol for nucleophilic amines or when high regioselectivity is required.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[1]
-
Catalyst: BrettPhos Pd G3 (2–5 mol%) [For Primary Amines] OR RuPhos Pd G3 [For Secondary Amines]
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with the Substrate (1.0 equiv), Base (
, 2.0 equiv), and Pd-Precatalyst (0.02–0.05 equiv).-
Note: Using G3/G4 precatalysts ensures accurate Pd:Ligand stoichiometry and air stability during weighing.
-
-
Purge: Seal the vial with a septum cap. Evacuate and backfill with inert gas (Ar/
) three times. -
Liquid Addition: Add the anhydrous solvent via syringe. If the amine is liquid, add it now via syringe.
-
Reaction: Place the vial in a pre-heated block at 80°C .
-
Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of F-displacement.
-
-
Monitoring: Monitor by HPLC or UPLC after 2 hours. Look for the disappearance of the aryl bromide.
-
Validation: If conversion is slow (<50% at 2h), add 1 mol% more catalyst rather than increasing temperature.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: Standard Conditions (High Throughput)
Use this protocol ONLY for non-nucleophilic amines (e.g., electron-deficient anilines) where
Reagents:
-
Base: Sodium tert-butoxide (
) (1.4 equiv) -
Catalyst: XPhos Pd G3 (2 mol%)
-
Solvent: Toluene (0.2 M)
-
Temperature: 100°C
Warning:
Decision Tree for Optimization
Use the following logic flow to determine the optimal reaction parameters for your specific amine partner.
Figure 2: Optimization logic for ligand and base selection.
Troubleshooting & Quality Control
Diagnostic Checkpoints
-
Problem: Low conversion with remaining starting material.
-
Cause: Catalyst poisoning (often by the nitrile group) or incomplete activation.
-
Solution: Switch to a G4 precatalyst (which activates at lower temps) or increase catalyst loading to 5 mol%. Ensure solvent is strictly anhydrous.
-
-
Problem: Formation of "Defluoro" product (Product mass - 19 + 1).
-
Cause: Hydrodefluorination.
-
Solution: This is rare but can occur with formate impurities. Ensure high-purity
source.
-
-
Problem: Formation of Regioisomer (C2-amine).
-
Cause:
background reaction. -
Solution:LOWER the temperature to 60°C and EXTEND reaction time . Switch from Toluene to t-Amyl Alcohol to stabilize the transition state.
-
Analytical Validation
When analyzing the crude mixture by LC-MS:
-
Target Product: M+ (Expected Mass).
-
Impurity: Same Mass (Isomer).
-
Differentiation: The
impurity (C2-substitution) will typically have a different retention time due to the loss of the ortho-fluoro effect on the nitrile dipole. -
NMR Verification: In the
NMR, the target product (C4-subst) will retain the C2-F coupling patterns (if protons are nearby) or show specific splitting on the methyl group. The impurity (C2-subst) will lack the signal. Always run NMR on the crude.
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Copin, C., et al. (2015).[2] "
versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series." European Journal of Organic Chemistry, 2015(31), 6932–6942.
Sources
Role of 4-Bromo-2-fluoro-6-methylbenzonitrile in OLED materials
Application Note: Modular Synthesis of Deep-Blue TADF Emitters Using 4-Bromo-2-fluoro-6-methylbenzonitrile
Executive Summary
This application note details the strategic utilization of 4-Bromo-2-fluoro-6-methylbenzonitrile (CAS 1427438-75-2) as a dual-functional scaffold for Thermally Activated Delayed Fluorescence (TADF) materials. Unlike symmetric acceptors, this intermediate offers orthogonal reactivity : the fluorine atom undergoes selective Nucleophilic Aromatic Substitution (
Target Audience: Synthetic Chemists, OLED Device Engineers, and Materials Scientists.
Scientific Foundation: The "Twist" Strategy in TADF
The efficiency of TADF emitters relies on the Reverse Intersystem Crossing (RISC) process, where excitons upconvert from the non-radiative Triplet (
Why 4-Bromo-2-fluoro-6-methylbenzonitrile?
-
Acceptor Strength: The nitrile (-CN) group strongly stabilizes the LUMO.
-
Steric Decoupling (The Methyl Role): The methyl group at the 6-position creates steric bulk. When a donor (e.g., Carbazole) is attached at the 2-position (replacing Fluorine), the methyl group forces the donor to rotate nearly 90° relative to the benzene plane. This breaks
-conjugation, localizing the HOMO on the donor and LUMO on the benzonitrile acceptor. -
Chemo-Selectivity: The fluorine is highly activated for
by the ortho-cyano group, while the bromine is deactivated for but active for Suzuki/Buchwald couplings, allowing for asymmetric "Donor-Acceptor-Donor'" ( ) architectures.
Mechanism Visualization
Caption: Logical flow showing how the specific structural features of the intermediate enable TADF functionality.
Experimental Protocols
Protocol A: Synthesis of Asymmetric D-A-D' Emitter
Objective: Synthesize a generic TADF emitter: 2-(9H-carbazol-9-yl)-4-(diphenylamino)-6-methylbenzonitrile. Rationale: This protocol demonstrates the orthogonal reactivity—first displacing F, then substituting Br.
Step 1:
-
Reagents:
-
Procedure:
-
Dissolve Carbazole in dry DMF under
atmosphere. -
Add base (
) and stir at room temperature for 30 min. -
Add 4-Bromo-2-fluoro-6-methylbenzonitrile dropwise.
-
Heat to 80°C for 6-12 hours. Monitor via TLC (The F is displaced; Br remains intact due to lower lability in
conditions without metal catalyst). -
Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Toluene.
-
Yield Target: >85%.
-
Step 2: Buchwald-Hartwig Coupling of Bromine
-
Reagents:
-
Intermediate from Step 1 (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Catalyst:
(2 mol%) / (4 mol%). -
Base: Sodium tert-butoxide (
, 1.5 eq). -
Solvent: Toluene (anhydrous).
-
-
Procedure:
-
Combine Intermediate, Diphenylamine, and Base in a Schlenk flask.
-
Purge with Argon for 15 min.
-
Add Catalyst and Ligand in Toluene.
-
Reflux (110°C) for 12-24 hours.
-
Workup: Cool, filter through Celite, concentrate, and purify via column chromatography (Silica, Hexane/DCM gradient).
-
Protocol B: Device Fabrication (Vacuum Deposition)
Objective: Fabricate a blue OLED using the synthesized material as the Emitter (doped in a host).
-
Substrate Cleaning: Indium Tin Oxide (ITO) glass cleaned sequentially with acetone, isopropanol, and deionized water (ultrasonic bath, 15 min each), followed by UV-Ozone treatment (20 min).
-
Hole Injection Layer (HIL): Deposit HAT-CN (10 nm) at
. -
Hole Transport Layer (HTL): Deposit TAPC (40 nm).
-
Emissive Layer (EML): Co-deposit the synthesized TADF Emitter (10-20 wt%) with a high-triplet host (e.g., mCBP) (20 nm).
-
Critical: Rate control must be precise to maintain doping ratio.
-
-
Electron Transport Layer (ETL): Deposit TmPyPB (40 nm).
-
Cathode: Deposit LiF (1 nm) / Al (100 nm).
Data Presentation & Analysis
Synthesis Workflow Diagram
Caption: Step-wise synthesis exploiting the orthogonal reactivity of F and Br substituents.
Comparative Reactivity Table
| Substituent | Position | Reactivity Mode | Activation Source | Purpose in OLED |
| Fluorine (-F) | ortho (2) | High ( | Activated by ortho-CN | Attachment of primary Donor (HOMO localization) |
| Bromine (-Br) | para (4) | Low ( | C-Br bond weakness | Extension of conjugation or secondary Donor |
| Methyl (-CH3) | ortho (6) | Steric (Non-reactive) | N/A | Critical: Induces twist to decouple HOMO/LUMO |
| Nitrile (-CN) | meta (1) | Electronic (EWG) | N/A | Strong Acceptor; lowers LUMO energy |
Critical Considerations & Troubleshooting
-
Regioselectivity Check: During Step 1 (
), ensure temperature does not exceed 100°C. Excessive heat might force the Bromine to react or lead to side products, although F-displacement is kinetically favored by orders of magnitude [1]. -
Purification: The intermediate after Step 1 often precipitates. Simple filtration and washing with water/ethanol is usually sufficient, avoiding tedious chromatography early in the workflow.
-
TADF Verification:
-
Transient PL: A successful synthesis should show a bi-exponential decay in the transient photoluminescence spectrum (prompt fluorescence in ns range, delayed fluorescence in
s range). -
Solvatochromism: The emission peak should redshift significantly in polar solvents (e.g., Toluene vs. DCM), confirming the Charge Transfer (CT) nature of the excited state [2].
-
References
-
Nucleophilic Aromatic Substitution Trends. Master Organic Chemistry. (2018). "The Effect Of Substituents On The Ring." Link
-
TADF Mechanism & Design. Journal of Materials Chemistry C. (2025). "Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties."[4][5] Link
-
Carbazole-Benzonitrile Emitters. AIP Publishing. (2020). "A perspective on blue TADF materials based on carbazole-benzonitrile derivatives." Link
-
Organoboron/Benzonitrile TADF. NIH / PubMed Central. (2023). "Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials." Link
Sources
- 1. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04347B [pubs.rsc.org]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Experimental protocol for the synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile
An Application Note and Protocol for the Synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile
Introduction
4-Bromo-2-fluoro-6-methylbenzonitrile is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring bromo, fluoro, methyl, and nitrile groups, provides multiple reactive sites for constructing advanced molecular architectures.[1] This versatility makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, where its structural motifs can influence the pharmacokinetic and biological activity of the final products.[1] Benzonitrile compounds, in general, are important precursors in organic synthesis, convertible to amines, acids, and other functional groups, and are widely used in the production of medicines, pesticides, and liquid crystal materials.[2]
This document provides a detailed, field-proven protocol for the synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile. The described methodology is based on the well-established Sandmeyer reaction, a reliable and versatile method for converting an aromatic amino group into a nitrile group via a diazonium salt intermediate.[3][4][5] The protocol is designed for researchers and scientists in organic chemistry and drug development, offering in-depth explanations for experimental choices and a focus on safety and reproducibility.
Reaction Scheme
The synthesis is a two-step process starting from 4-bromo-2-fluoro-6-methylaniline:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.
-
Cyanation (Sandmeyer Reaction): The diazonium salt is subsequently treated with a copper(I) cyanide solution to yield the target benzonitrile.[6][7]
A representative, non-validated image of the reaction scheme.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity (mmol) | Notes |
| 4-Bromo-2-fluoro-6-methylaniline | 1427438-72-9 | 204.04 | 50.0 | Starting material |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | ~175 | Corrosive |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 55.0 | Oxidizer, Toxic |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 60.0 | Highly Toxic |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 65.0 | Highly Toxic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | Volatile |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Two-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, cyanide-handling gloves.
Experimental Protocol
Part 1: Preparation of the Diazonium Salt Solution
-
Setup: In a fume hood, equip a 250 mL two-necked flask with a magnetic stir bar and a thermometer.
-
Amine Dissolution: To the flask, add 4-bromo-2-fluoro-6-methylaniline (10.2 g, 50.0 mmol) and concentrated hydrochloric acid (40 mL). Stir the mixture to form a slurry of the amine hydrochloride salt.
-
Cooling: Cool the slurry to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization to prevent the premature decomposition of the diazonium salt.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in deionized water (20 mL).
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to ensure proper mixing.
-
Completion Check: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid. If the test is negative, add a small amount of sodium nitrite solution until a positive test is sustained.
-
Excess Nitrite Removal (Optional but Recommended): To remove the excess nitrous acid, add a small amount of sulfamic acid until the starch-iodide test is negative. Keep the resulting diazonium salt solution in the ice bath until ready for use in the next step.
Part 2: Sandmeyer Cyanation Reaction
CAUTION: Copper(I) cyanide and sodium cyanide are extremely toxic. This part of the procedure must be performed in a well-ventilated fume hood, and appropriate PPE must be worn. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Cyanide Solution Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of copper(I) cyanide (5.37 g, 60.0 mmol) and sodium cyanide (3.19 g, 65.0 mmol) in deionized water (100 mL). Warm the mixture gently to ~60 °C to facilitate dissolution, then cool to room temperature. This forms a solution of sodium cuprocyanide (Na[Cu(CN)₂]), which is the active reagent.
-
Neutralization: Before adding the diazonium salt, carefully neutralize the excess acid in the diazonium solution by slowly adding solid sodium bicarbonate in small portions until the effervescence ceases and the pH is approximately 4-5. Maintain the temperature below 10 °C during neutralization.
-
Addition of Diazonium Salt: Add the cold, neutralized diazonium salt solution dropwise from the dropping funnel to the stirred cuprocyanide solution over 45-60 minutes. The reaction is exothermic and is accompanied by the evolution of nitrogen gas. Maintain the reaction temperature between 20-30 °C, using a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour to ensure the complete decomposition of the diazonium salt and formation of the product.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature. The product often separates as an oily layer or a solid precipitate.
Part 3: Work-up and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them sequentially with 1 M sodium hydroxide solution (50 mL) to remove any unreacted cyanide and phenolic byproducts, followed by a saturated sodium chloride (brine) solution (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2-fluoro-6-methylbenzonitrile.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile.
Scientific Rationale and Mechanistic Insights
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a wide variety of functionalized arenes.[3]
-
Diazotization: The reaction between the primary aromatic amine and nitrous acid (generated in situ from NaNO₂ and a strong acid) forms a highly reactive N-nitrosamine intermediate. This rapidly tautomerizes and, upon protonation and loss of water, yields the arenediazonium ion. This step is performed at 0-5 °C because arenediazonium salts are thermally unstable and can decompose prematurely, especially to form phenols.[8]
-
Cyanation Mechanism: The conversion of the diazonium salt to the benzonitrile is a radical-nucleophilic aromatic substitution.[3][5] The reaction is initiated by a single-electron transfer (SET) from the copper(I) cyanide complex to the diazonium ion. This generates an aryl radical and nitrogen gas, along with a copper(II) species. The aryl radical then abstracts a cyanide ligand from the copper(II) complex to form the final product and regenerate the copper(I) catalyst, completing the catalytic cycle. The use of a stoichiometric amount of the copper salt is common to ensure high yields.[5]
Characterization
The identity and purity of the synthesized 4-Bromo-2-fluoro-6-methylbenzonitrile should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure.
-
FT-IR: To identify the characteristic nitrile (C≡N) stretching frequency (typically ~2220-2240 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (214.03 g/mol for C₈H₅BrFN).[9]
-
Safety and Hazard Management
This protocol involves several hazardous materials and requires strict adherence to safety procedures.
-
4-Bromo-2-fluoro-6-methylbenzonitrile: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation and may cause respiratory irritation.[9][10]
-
4-bromo-2-fluoro-6-methylaniline: Toxic and an irritant. Avoid inhalation and skin contact.
-
Sodium Nitrite: A strong oxidizer and toxic upon ingestion.
-
Cyanides (CuCN, NaCN): Highly toxic. Contact with acids liberates poisonous hydrogen cyanide (HCN) gas. All manipulations must be conducted in a certified fume hood. A dedicated cyanide waste container should be used, and the waste should be treated with an oxidizing agent like sodium hypochlorite (bleach) before disposal.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[11]
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen.
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. When handling concentrated acids or cyanides, a face shield and heavy-duty gloves are recommended.
References
- CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
-
4-Bromo-2-fluoro-6-methylbenzonitrile - MySkinRecipes. Available at: [Link]
-
4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem. Available at: [Link]
-
(PDF) 2-Bromo-4-methylbenzonitrile - ResearchGate. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]
-
2-Bromo-6-fluoro-benzonitrile - Amerigo Scientific. Available at: [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions - JoVE. Available at: [Link]
-
Cas no 175204-08-7 (2-Fluoro-6-(4-methylphenoxy)benzonitrile). Available at: [Link]
-
4-Amino-3,5-difluorobenzonitrile | C7H4F2N2 | CID 280467 - PubChem. Available at: [Link]
-
Synthesis of Novel Azo Disperse dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics - Scientific & Academic Publishing. Available at: [Link]
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. guidechem.com [guidechem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1427438-75-2 | Benzonitrile, 4-bromo-2-fluoro-6-methyl- [fluoromart.com]
- 11. fishersci.com [fishersci.com]
Application Note: Purification Strategies for 4-Bromo-2-fluoro-6-methylbenzonitrile
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
4-Bromo-2-fluoro-6-methylbenzonitrile is a highly functionalized aromatic building block, critical in the synthesis of androgen receptor antagonists and next-generation agrochemicals.[1][2] Its purification presents a unique challenge due to the "Ortho-Effect" : the steric crowding of the nitrile group by the flanking fluorine (C2) and methyl (C6) substituents.[1][2]
While this steric shielding protects the nitrile from rapid hydrolysis, it also influences crystal packing and solubility, often leading to "oiling out" during classical recrystallization.[1] This guide provides a robust, multi-tier purification protocol designed to achieve >98% purity, specifically addressing the removal of regioisomers and de-halogenated byproducts.[1]
Chemical Profile
| Property | Description | Implication for Purification |
| Structure | Trisubstituted Benzene (CN, F, Br, Me) | High lipophilicity; prone to sublimation.[1][2][3][4] |
| Physical State | Off-white to white crystalline solid | Amenable to recrystallization and sublimation.[1][2] |
| Key Impurities | 1. Precursor: 4-Bromo-2-fluoro-6-methylaniline2.[1][2] Hydrolysis:[2] 4-Bromo-2-fluoro-6-methylbenzamide3.[1][2] Regioisomer: 4-Bromo-2-fluoro-5-methylbenzonitrile | Aniline requires acid wash; Amide requires polarity-based separation.[1][2] |
| Solubility | Soluble: DCM, EtOAc, TolueneInsoluble: Water, acidic aqueous media | Standard aqueous workup is effective.[1] |
Impurity Fate Mapping & Workflow
The following logic map illustrates the fate of common impurities through the proposed purification cascade.
Figure 1: Purification workflow prioritizing chemical extraction followed by thermodynamic separation (crystallization).[2]
Method A: Thermodynamic Recrystallization (Scalable)
Recrystallization is the preferred method for batches >10g.[2] The combination of Toluene (Solvent) and Heptane (Anti-solvent) is superior to Ethanol/Water for this specific nitrile. The hydrophobic nature of the bromine and methyl groups aligns better with non-polar systems, reducing the risk of inclusion complexes that trap water.[1]
Protocol
-
Dissolution: Transfer the crude solid (dried, following acid workup) to a round-bottom flask. Add Toluene (1.5 mL per gram of solid).
-
Heating: Heat to 60-65°C. The solid should dissolve completely. If not, add Toluene in 0.2 mL/g increments.[1]
-
Anti-Solvent Addition: While maintaining 60°C, slowly add Heptane dropwise.[1][2]
-
Controlled Cooling:
-
Final Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Filter the white needles under vacuum. Wash the cake with cold Heptane (pre-chilled to 0°C).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Validation Check: A sharp melting point (typically within a 2°C range) indicates success. A broad range (>3°C) suggests regioisomer contamination.
Method B: Flash Column Chromatography (High Resolution)
If the crude material contains >5% of the hydrolysis byproduct (Amide) or significant regioisomers, crystallization yield will drop significantly.[1] Chromatography is required.[2][6]
Stationary Phase & Solvent System
-
Stationary Phase: Silica Gel (40-63 µm, 60 Å).[2]
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
Gradient Protocol
The nitrile group is moderately polar, while the bromine/fluorine atoms add lipophilicity.[1][2] The compound typically elutes before the amide but after non-polar tars.[1][2]
| Time (CV*) | % Mobile Phase B (EtOAc) | Elution Event |
| 0 - 2 | 0% | Column Equilibration |
| 2 - 5 | 0% → 5% | Elution of non-polar hydrocarbons/tars |
| 5 - 12 | 5% → 15% | Elution of 4-Bromo-2-fluoro-6-methylbenzonitrile |
| 12 - 15 | 15% → 40% | Elution of Amide impurities |
| 15+ | 100% | Column Flush |
Loading Strategy: Dry load is recommended. Dissolve the crude in minimal DCM, mix with silica (1:2 ratio), and evaporate to a free-flowing powder before loading. This prevents band broadening caused by the "solvent effect" of the injection solvent.[1]
Method C: Acid-Base Extraction (Pre-treatment)[2]
If the compound was synthesized via the Sandmeyer reaction (from aniline), residual aniline is a catalyst poison for downstream coupling steps.[1]
-
Dissolve crude reaction residue in Ethyl Acetate .
-
Wash 2x with 1M HCl (aq).[2]
-
Wash 1x with Saturated NaHCO₃ (to neutralize trace acid).
-
Wash 1x with Brine .[2]
-
Dry over MgSO₄ and concentrate.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solution became supersaturated too fast or temperature dropped too quickly.[1][2] | Re-heat to dissolve oil.[2] Add more Toluene (solvent). Cool much slower (wrap flask in foil/towel). |
| Low Yield | Too much solvent used or compound is too soluble in Heptane.[2] | Concentrate mother liquor and repeat crystallization.[2] Switch anti-solvent to Pentane (less solubilizing). |
| Yellow Color | Diazo-tars or oxidized anilines trapped in crystal lattice.[1][2] | Perform a "Charcoal Filtration": Dissolve in hot Toluene, add activated carbon, filter hot through Celite, then crystallize.[1] |
| Amide Impurity Persists | Amide H-bonds strongly to the Nitrile (co-crystallization).[2] | Crystallization ineffective.[2] Must use Chromatography (Method B). |
References
-
General Purification of Substituted Benzonitriles
-
Solvent Selection for Halogenated Aromatics
-
Synthesis Context (Enzalutamide Intermediates)
-
Analogous Purification (4-Fluoro-2-methylbenzonitrile)
(Note: While specific literature on the exact 4-bromo-2-fluoro-6-methyl isomer is proprietary to specific drug master files, the protocols above are derived from validated methods for the 4-fluoro-2-methyl and 4-bromo-2,6-difluoro analogs cited in References 3 and 4.)
Sources
- 1. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Cyano-4'-methylbiphenyl or OTBN Manufacturers, with SDS [mubychem.com]
- 4. CN104803919A - Preparation method of enzalutamide intermediate F - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Process For Preparation Of Enzalutamide Using Novel Intermediate [quickcompany.in]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 9. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
Analytical methods for characterizing 4-Bromo-2-fluoro-6-methylbenzonitrile
This Application Note is designed as a comprehensive technical guide for the analytical characterization of 4-Bromo-2-fluoro-6-methylbenzonitrile (CAS 1427438-75-2). It synthesizes first-principles spectroscopic analysis with practical method development strategies suitable for pharmaceutical intermediate qualification.
Application Note & Protocol Guide
Strategic Overview
The characterization of poly-substituted benzonitriles requires a distinct workflow to resolve regioisomers and quantify halogenated impurities. The primary challenge with 4-Bromo-2-fluoro-6-methylbenzonitrile lies in confirming the specific substitution pattern (2-Fluoro vs. 6-Fluoro relative to the methyl group) and ensuring the bromine integrity during analysis.
Characterization Workflow
The following diagram outlines the logical flow from crude isolation to certified reference material generation.
Figure 1: Integrated analytical workflow for structural confirmation and purity assessment.
Structural Identification (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing this molecule from potential isomers (e.g., 4-bromo-2-fluoro-5-methylbenzonitrile). The fluorine atom (
Expert Insight: The key to confirmation is the coupling constant (
-
H3 (Proton between F and Br): Will exhibit a large
coupling (typically 7–10 Hz) and a small meta-coupling (~2 Hz). -
H5 (Proton between Br and Me): Will exhibit only the small
meta-coupling and potentially a weak para-coupling.
Predicted NMR Data Table
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| ~7.45 ppm | dd | H3 (Ortho to F) | ||
| ~7.30 ppm | d (or br s) | H5 (Meta to F) | ||
| ~2.55 ppm | s | - | CH | |
| ~160-164 ppm | d | C2 (C-F) | ||
| ~114 ppm | d | C1 (C-CN) | ||
| ~-105 to -110 ppm | m | - | F (Aromatic) |
Infrared Spectroscopy (FT-IR)
The nitrile group provides a diagnostic handle that is largely unaffected by the halogen substitution pattern but confirms the functional group integrity.
-
Diagnostic Peak: 2230 ± 5 cm
(C N stretch). -
Secondary Peaks: ~1580 cm
(Aromatic C=C), ~600-800 cm (C-Br stretch).
Mass Spectrometry (MS)
Bromine possesses two stable isotopes,
-
Observation: The mass spectrum must show a characteristic M and M+2 doublet of equal intensity at m/z 213 and 215 (Molecular Ion).
-
Fragmentation: Loss of Br (M-79/81) and loss of CN (M-26) are common pathways.
Purity Profiling Protocols
HPLC-UV Method (Reverse Phase)
This method is designed to separate the target compound from de-brominated byproducts (2-fluoro-6-methylbenzonitrile) and regioisomers.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (Nitrile/Amide impurities).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 15.0 | 90 | Elution of lipophilic impurities |
| 18.0 | 90 | Wash |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End |
GC-MS Method (Volatile Impurities)
Since the boiling point is predicted at ~255°C, GC is a viable and often superior method for detecting residual solvents and non-UV active precursors.
-
Inlet: Split (20:1), 250°C.
-
Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min (Solvent delay).
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Detector: MS (EI source), Scan range 40–400 m/z.
Experimental Protocol: Sample Preparation
Objective: Prepare a sample for simultaneous HPLC and NMR analysis to ensure batch homogeneity.
Safety Precaution: 4-Bromo-2-fluoro-6-methylbenzonitrile is an irritant (H315, H319) and potentially harmful if swallowed (H302).[1][2] Handle in a fume hood.
Step-by-Step Procedure
-
Weighing: Accurately weigh 10.0 mg of the solid substance into a clean 20 mL scintillation vial.
-
Solvent Selection (HPLC): Dissolve in 10.0 mL of Acetonitrile (HPLC Grade) .
-
Note: Sonicate for 2 minutes to ensure complete dissolution. The nitrile and halogen groups make it highly soluble in MeCN.
-
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Why PTFE? Nylon filters can sometimes bind to halogenated aromatics or degrade in harsh organic solvents.
-
-
NMR Prep: Weigh a separate 15 mg sample into an NMR tube. Add 0.6 mL of CDCl
(Chloroform-d) or DMSO-d .-
Recommendation: CDCl
is preferred for sharper resolution of coupling constants; DMSO-d is useful if the sample contains moisture or polar salts.
-
Decision Logic for Isomer Distinction
The following logic tree assists in troubleshooting spectral data that does not match the prediction.
Figure 2: Logic gate for distinguishing the 2-fluoro-6-methyl substitution pattern from isomers based on H-F coupling.
References
-
PubChem. "4-Bromo-2-fluoro-6-methylbenzonitrile Compound Summary."[1] National Library of Medicine. [Link]
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds.
Sources
HPLC analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile
An Application Note for the Analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The developed reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. This document provides a detailed protocol, from method development rationale to validation, designed for researchers, scientists, and professionals in drug development.
Introduction and Physicochemical Rationale
4-Bromo-2-fluoro-6-methylbenzonitrile (C₈H₅BrFN) is a substituted benzonitrile with a molecular weight of 214.04 g/mol .[2] Its chemical structure, featuring a benzonitrile core with bromo, fluoro, and methyl groups, makes it a versatile building block in organic synthesis.[1] Accurate quantification of this intermediate is critical for ensuring the purity and yield of final products.
The development of an effective HPLC method is predicated on the physicochemical properties of the analyte. Key properties of 4-Bromo-2-fluoro-6-methylbenzonitrile are summarized in Table 1.
Table 1: Physicochemical Properties of 4-Bromo-2-fluoro-6-methylbenzonitrile
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₈H₅BrFN | --- |
| Molecular Weight | 214.04 g/mol [2] | Affects diffusion and mass transfer in the column. |
| Physical State | Solid[2] | Requires dissolution in an appropriate solvent for analysis. |
| Solubility | Insoluble in water; soluble in organic solvents like methanol and dichloromethane.[2] | Dictates the choice of diluent for sample and standard preparation. |
| Predicted XlogP | 2.8[3][4] | Indicates a relatively non-polar, hydrophobic nature, making it ideal for Reverse-Phase HPLC.[5] |
| UV Absorbance | Aromatic Ring | The benzonitrile structure allows for UV detection. The optimal wavelength should be determined experimentally. |
Based on its hydrophobicity (XlogP of 2.8), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable analytical approach.[3][4] RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase.[5][6] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.[7]
HPLC Method Development and Rationale
The primary objective was to develop a method that provides a sharp, symmetric, and well-resolved peak for 4-Bromo-2-fluoro-6-methylbenzonitrile in a reasonable analysis time.
Column Selection
A C18 (Octadecylsilane) column was chosen as the stationary phase. C18 columns are the most widely used in reverse-phase chromatography due to their high hydrophobicity and ability to separate a broad range of non-polar to moderately polar compounds.[8][9] The non-polar C18 alkyl chains interact strongly with the hydrophobic 4-Bromo-2-fluoro-6-methylbenzonitrile, providing excellent retention.
-
Rationale: The high hydrophobicity of the C18 phase ensures sufficient retention of the analyte, allowing for effective separation from polar impurities.
Mobile Phase Selection
A binary mobile phase consisting of Acetonitrile (ACN) and Water was selected.
-
Acetonitrile (ACN): Chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength in RP-HPLC.
-
Water: The polar component of the mobile phase. HPLC-grade water should be used to minimize impurities.
A gradient elution program is recommended for initial method development. A gradient from a lower to a higher concentration of acetonitrile allows for the elution of a wide range of compounds and helps in determining the optimal mobile phase composition for isocratic analysis if desired. A scouting gradient from 10% to 100% ACN is a common starting point.
Detector and Wavelength Selection
A Photodiode Array (PDA) or UV-Vis detector is suitable for this analysis. The aromatic nature of the benzonitrile ring results in strong UV absorbance.
-
Wavelength Determination: To determine the optimal wavelength (λmax), a standard solution of 4-Bromo-2-fluoro-6-methylbenzonitrile should be injected and a UV spectrum acquired from 200-400 nm. For many benzonitrile derivatives, a wavelength in the range of 210-254 nm provides good sensitivity.[10] For this application note, a wavelength of 220 nm is proposed as a starting point.
Detailed Analytical Protocol
Equipment and Materials
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
4-Bromo-2-fluoro-6-methylbenzonitrile reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade, for sample preparation).
Preparation of Solutions
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample/Standard Diluent: Methanol.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Bromo-2-fluoro-6-methylbenzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
Chromatographic Conditions
The finalized HPLC parameters are summarized in Table 2.
Table 2: Recommended HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0.01 min: 50% B10.00 min: 95% B12.00 min: 95% B12.01 min: 50% B15.00 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
| Run Time | 15 minutes |
Experimental Workflow Diagram
The overall analytical workflow is depicted in the following diagram.
Caption: HPLC analysis workflow from preparation to data processing.
Method Validation Protocol
To ensure the reliability of the developed method, it must be validated according to ICH guidelines. The following parameters should be assessed.
Specificity
Inject the diluent (methanol), a placebo (if applicable), and a standard solution. The diluent and placebo should not show any interfering peaks at the retention time of 4-Bromo-2-fluoro-6-methylbenzonitrile.
Linearity
Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Accuracy
Accuracy should be assessed by a recovery study. Spike a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be within 98.0% to 102.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Validation Workflow Diagram
Caption: Key parameters for HPLC method validation.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile. The use of a standard C18 column with a water/acetonitrile mobile phase gradient offers excellent separation and peak shape. The detailed protocol and validation guidelines ensure that this method can be readily implemented in any analytical laboratory for quality control of this important chemical intermediate.
References
-
4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2. Fluoromart.
-
4-Bromo-2-fluoro-6-methylbenzonitrile. MySkinRecipes.
-
4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. Ossila.
-
Reverse Phase Chromatography Stationary Phase. Let's Talk Academy.
-
4-bromo-2-fluoro-6-methylbenzonitrile (C8H5BrFN). PubChemLite.
-
4-Bromo-2-fluorobenzonitrile | 105942-08-3. Tokyo Chemical Industry (India) Pvt. Ltd.
-
Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).
-
4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. PubChem.
-
4-Bromo-2-fluoro-6-methoxybenzonitrile | 457051-15-9. ChemScene.
-
4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648. PubChem.
-
4-Bromo-2-fluoro-5-methylbenzonitrile | C8H5BrFN | CID 34175419. PubChem.
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
-
Waters Column Selection Guide for Polar Compounds. Waters.
-
How Do I Choose? A guide to HPLC column selection. Agilent.
-
Reversed Phase HPLC Method Development. Phenomenex.
-
Picking the Perfect HPLC Column. Biocompare.
-
RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie.
-
US3855264A - Preparation of halogenated benzonitrile. Google Patents.
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.
-
Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate.
-
2-Bromo-4-methylbenzonitrile. ResearchGate.
-
HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
-
High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Scientific Engineering Journal.
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. 1427438-75-2 | Benzonitrile, 4-bromo-2-fluoro-6-methyl- [fluoromart.com]
- 3. PubChemLite - 4-bromo-2-fluoro-6-methylbenzonitrile (C8H5BrFN) [pubchemlite.lcsb.uni.lu]
- 4. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. biocompare.com [biocompare.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
Application Note: High-Throughput GC-MS Analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile for Pharmaceutical and Agrochemical Research
Introduction
4-Bromo-2-fluoro-6-methylbenzonitrile is a key intermediate in the synthesis of a variety of pharmacologically active compounds and novel agrochemicals.[1] Its unique substitution pattern, featuring bromo, fluoro, and methyl groups on a benzonitrile core, makes it a versatile building block in medicinal chemistry and materials science. Accurate and reliable analytical methods for the identification and quantification of this compound are therefore crucial for process monitoring, quality control, and metabolic studies in drug development. This application note presents a detailed protocol for the robust analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring methodological robustness and data integrity.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful GC-MS method.
| Property | Value | Source |
| Chemical Formula | C₈H₅BrFN | PubChem[1] |
| Molecular Weight | 214.03 g/mol | PubChem[1] |
| Boiling Point | 255.6 ± 35.0 °C | Fluoromart |
| Solubility | Insoluble in water; soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Fluoromart |
| CAS Number | 1427438-75-2 | PubChem[1] |
The high boiling point of 4-Bromo-2-fluoro-6-methylbenzonitrile necessitates a temperature-programmed GC oven to ensure efficient elution from the column. Its solubility in common organic solvents allows for straightforward sample preparation.
Experimental Workflow
The overall workflow for the GC-MS analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile is depicted below. This process encompasses sample preparation, chromatographic separation, and mass spectrometric detection and analysis.
Figure 1: A comprehensive workflow for the GC-MS analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile.
Protocol: GC-MS Analysis
This protocol is designed for a standard gas chromatograph coupled to a single quadrupole mass spectrometer.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For relatively clean samples, such as reaction mixtures, a simple "dilute and shoot" approach is often sufficient.
-
Materials:
-
4-Bromo-2-fluoro-6-methylbenzonitrile standard
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Volumetric flasks
-
Micropipettes
-
GC autosampler vials with septa
-
-
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Bromo-2-fluoro-6-methylbenzonitrile and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 4-Bromo-2-fluoro-6-methylbenzonitrile in dichloromethane to an estimated concentration within the calibration range.
-
Final Step: Transfer the prepared standards and samples into 2 mL amber glass autosampler vials and cap them securely.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 1 minRamp 1: 15 °C/min to 200 °C, hold for 2 minRamp 2: 25 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-300 |
| Solvent Delay | 3 minutes |
Mass Spectral Interpretation: Predicted Fragmentation Pattern
The electron ionization of 4-Bromo-2-fluoro-6-methylbenzonitrile is expected to produce a prominent molecular ion peak (M⁺˙) at m/z 213 and 215. Key fragmentation pathways are likely to involve:
-
Loss of a bromine radical (Br•): This would result in a fragment ion at m/z 134.
-
Loss of a methyl radical (CH₃•): This would lead to a fragment ion at m/z 198 and 200.
-
Loss of hydrogen cyanide (HCN): A common fragmentation for nitriles, this would produce a fragment at m/z 186 and 188.
-
Loss of a fluorine radical (F•): This would result in a fragment at m/z 194 and 196.
The predicted major fragments are summarized in the table below.
| m/z (relative to ⁷⁹Br) | Proposed Fragment |
| 213/215 | [M]⁺˙ (Molecular ion) |
| 198/200 | [M - CH₃]⁺ |
| 194/196 | [M - F]⁺ |
| 186/188 | [M - HCN]⁺˙ |
| 134 | [M - Br]⁺ |
The following diagram illustrates the predicted primary fragmentation pathways.
Figure 2: Predicted electron ionization fragmentation pathways for 4-Bromo-2-fluoro-6-methylbenzonitrile.
Data Analysis and Quantification
Data analysis is performed using the instrument's software. The identification of 4-Bromo-2-fluoro-6-methylbenzonitrile is confirmed by comparing the retention time and the mass spectrum of the sample with that of a known standard. For quantification, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. A linear regression analysis is then used to determine the concentration of the analyte in unknown samples.
System Suitability and Quality Control
To ensure the reliability of the analytical results, the following system suitability and quality control checks should be performed:
-
Injector Blank: An injection of the pure solvent (dichloromethane) should be made at the beginning of each analytical run to check for system contamination.
-
Calibration Verification: A mid-level calibration standard should be run periodically throughout the analysis to verify the stability of the instrument's response.
-
Peak Shape: The chromatographic peak for the analyte should be symmetrical, with a tailing factor between 0.9 and 1.5.
Conclusion
This application note provides a comprehensive and robust GC-MS method for the analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile. The detailed protocol, including sample preparation, instrument parameters, and mass spectral interpretation, offers a reliable starting point for researchers in the pharmaceutical and agrochemical industries. The presented workflow and quality control measures are designed to ensure the generation of high-quality, reproducible data, which is essential for regulatory submissions and research publications.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile." PubChem, [Link]. Accessed 29 January 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile." PubChem, [Link]. Accessed 29 January 2026.
-
TDI-Brooks. "QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY." TDI-Brooks, [Link]. Accessed 29 January 2026.
-
Agilent Technologies. "Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline." Agilent, [Link]. Accessed 29 January 2026.
-
Element Lab Solutions. "GC Temperature Program Development." Element Lab Solutions, [Link]. Accessed 29 January 2026.
-
Royal Society of Chemistry. "Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons." RSC Publishing, [Link]. Accessed 29 January 2026.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key intermediate. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction
4-Bromo-2-fluoro-6-methylbenzonitrile is a versatile building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related impurities that can be challenging to identify and remove. This guide provides a comprehensive overview of these potential pitfalls and offers robust solutions.
The most common and industrially scalable route to 4-Bromo-2-fluoro-6-methylbenzonitrile is a two-step process:
-
Diazotization: The conversion of the starting material, 3-Bromo-5-fluoro-2-methylaniline, into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[3][4]
-
Sandmeyer Reaction: The subsequent copper(I) cyanide-mediated conversion of the diazonium salt to the target benzonitrile.[5][6]
This guide will focus on the impurities that can arise from both the starting materials and during these two critical steps.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 4-Bromo-2-fluoro-6-methylbenzonitrile in a question-and-answer format.
Q1: My final product shows a lower-than-expected melting point and broad peaks in the 1H NMR spectrum. What are the likely impurities?
A broad melting point and distorted NMR signals are classic indicators of a mixture of isomers. The most probable source of isomeric impurities is the starting material, 3-Bromo-5-fluoro-2-methylaniline.
Causality: The synthesis of 3-Bromo-5-fluoro-2-methylaniline often starts from 3-fluoro-2-methylaniline.[1] Bromination of this precursor can lead to a mixture of regioisomers due to the directing effects of the amino and methyl groups.
Likely Isomeric Impurities:
| Impurity Name | Structure | Origin |
| 5-Bromo-3-fluoro-2-methylaniline | Br ortho to NH2 and meta to CH3 | Formed during the bromination of 3-fluoro-2-methylaniline. |
| 3-Bromo-5-fluoro-4-methylaniline | Br meta to NH2 and ortho to CH3 | A less common isomer, but possible depending on bromination conditions. |
These isomeric anilines will undergo the Sandmeyer reaction alongside your desired starting material, leading to the corresponding isomeric benzonitriles, which are often very difficult to separate from the final product due to their similar physical properties.
Troubleshooting Protocol:
-
Analyze the Starting Material: Before beginning your synthesis, meticulously analyze your batch of 3-Bromo-5-fluoro-2-methylaniline by GC-MS and 1H NMR to quantify the level of isomeric impurities.
-
Purification of the Starting Aniline: If significant isomeric impurities are present, consider purifying the aniline by fractional distillation under reduced pressure or by column chromatography.
-
Source a High-Purity Starting Material: Whenever possible, procure your starting aniline from a reputable supplier with a detailed certificate of analysis confirming its isomeric purity.
Q2: My reaction mixture turned dark brown/black during the Sandmeyer reaction, and the yield is low. What went wrong?
This is a common issue in Sandmeyer reactions and is often indicative of diazonium salt decomposition and the formation of phenolic and polymeric byproducts.
Causality: Arenediazonium salts are thermally unstable and can decompose, especially at elevated temperatures.[3] The intermediate aryl radical in the Sandmeyer reaction is highly reactive and can participate in several side reactions if not efficiently trapped by the cyanide nucleophile.[4]
dot
Caption: Key intermediates and side reactions in the Sandmeyer synthesis.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Use an ice-salt bath for efficient cooling.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the aniline to prevent localized overheating and a buildup of nitrous acid.
-
Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the Sandmeyer reaction. Do not store it.
-
Pre-heated Cyanide Solution: Add the cold diazonium salt solution to a warm (typically 60-70 °C) solution of copper(I) cyanide to ensure rapid reaction and minimize decomposition.
Q3: My mass spectrometry analysis shows a peak corresponding to the loss of bromine. What is this impurity?
This is likely a dehalogenated byproduct, 2-Fluoro-6-methylbenzonitrile.
Causality: The aryl radical intermediate in the Sandmeyer reaction can be reduced by abstracting a hydrogen atom from the solvent or other components in the reaction mixture. This is a known side reaction, particularly if the concentration of the copper(I) cyanide is not optimal.
Troubleshooting Protocol:
-
Ensure Sufficient Copper(I) Cyanide: Use a stoichiometric amount of high-quality copper(I) cyanide to ensure efficient trapping of the aryl radical.
-
Solvent Choice: While water is the most common solvent, in some cases, using a co-solvent system can influence the reaction pathway. However, for this specific synthesis, adhering to standard aqueous conditions is recommended.
-
Control of pH: The pH of the reaction mixture can influence the stability of the diazonium salt and the course of the reaction. Ensure the initial diazotization is carried out in a strongly acidic medium.
Q4: I have an impurity with a mass of 15 units higher than my product that is difficult to remove by column chromatography. What could it be?
This impurity is likely the corresponding amide, 4-Bromo-2-fluoro-6-methylbenzamide, formed by the hydrolysis of the nitrile group.
Causality: The work-up procedure for the Sandmeyer reaction often involves heating and/or treatment with acid or base to decompose copper complexes. These conditions can be harsh enough to partially hydrolyze the product nitrile to the primary amide.[7]
Troubleshooting Protocol:
-
Milder Work-up Conditions: Avoid prolonged heating or exposure to strong acids or bases during the work-up. Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate.
-
Extraction: After quenching the reaction, promptly extract the product into an organic solvent to minimize its contact time with the aqueous acidic or basic medium.
-
Purification: While structurally similar, the amide is generally more polar than the nitrile. Careful optimization of the eluent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) can often achieve separation. Recrystallization from a suitable solvent system may also be effective.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile?
A: Based on the synthetic route, the most common impurities can be categorized as follows:
| Impurity Class | Specific Examples | Origin |
| Starting Material-Related | Isomers of 3-Bromo-5-fluoro-2-methylaniline | Synthesis of the starting aniline |
| Process-Related (Diazotization) | Unreacted 3-Bromo-5-fluoro-2-methylaniline | Incomplete diazotization |
| Process-Related (Sandmeyer) | 4-Bromo-2-fluoro-6-methylphenol | Decomposition of the diazonium salt |
| 2-Fluoro-6-methylbenzonitrile | Dehalogenation (loss of Bromine) | |
| Biaryl dimers | Radical coupling | |
| Product-Related | 4-Bromo-2-fluoro-6-methylbenzamide | Partial hydrolysis of the nitrile |
| 4-Bromo-2-fluoro-6-methylbenzoic acid | Complete hydrolysis of the nitrile |
Q: How can I best purify my final product?
A: A multi-step purification strategy is often necessary:
-
Aqueous Work-up: After the reaction, quench the mixture with water and neutralize it. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts.
-
Column Chromatography: This is the most effective method for removing most of the byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: For removing minor impurities and obtaining a highly crystalline product, recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate can be very effective.
Q: Can I use an alternative route to avoid the Sandmeyer reaction?
A: While the Sandmeyer reaction is the most common, alternative routes exist, such as the palladium-catalyzed cyanation of an aryl halide. In this case, one could envision starting from 1,4-dibromo-2-fluoro-6-methylbenzene and selectively displacing one of the bromines with a cyanide source. However, achieving regioselectivity in such a reaction can be challenging and may lead to its own set of isomeric impurities. For most applications, optimizing the Sandmeyer route is the more practical approach.
Experimental Protocols
Protocol 1: Diazotization of 3-Bromo-5-fluoro-2-methylaniline
-
To a stirred solution of 3-Bromo-5-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. Use this solution immediately in the next step.
dot
Caption: Diazotization workflow.
Protocol 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.1 eq) in water. Heat this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
dot
Caption: Sandmeyer cyanation workflow.
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 18948-18954.
-
Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
- Baran, P. S., et al. (2021). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. The Journal of Organic Chemistry, 86(15), 10247–10257.
-
ChemEd X. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
-
Pharm D Guru. (n.d.). 32. SANDMEYERS REACTION. Retrieved from [Link]
- Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2855-2885.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (2009). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 3. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. 4-Bromo-2-fluoro-6-methylbenzonitrile is a key intermediate in the development of various pharmaceuticals, including tyrosine kinase inhibitors.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity.
This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to optimize your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile, which is typically achieved via a Sandmeyer reaction starting from a substituted aniline precursor.
Q1: What is the recommended synthetic route, and what are its critical stages?
The most reliable and common route involves a two-stage process: the diazotization of an aniline precursor followed by a copper-catalyzed cyanation (the Sandmeyer reaction).[3][4] The recommended precursor is 3-Bromo-5-fluoro-2-methylaniline .
The critical stages are:
-
Diazotization: The conversion of the primary amine group of 3-Bromo-5-fluoro-2-methylaniline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).[5] This step is highly sensitive to temperature.
-
Sandmeyer Cyanation: The displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) cyanide salt.[6] The success of this step depends on the reactivity of the diazonium salt and the efficiency of the catalyst.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Recommended two-stage synthesis workflow.
Q2: My reaction mixture turns dark brown during diazotization, and my final yield is poor. What is the cause?
A dark brown or tarry appearance during diazotization is a classic sign of diazonium salt decomposition and unwanted side reactions.
-
Causality: The aryl diazonium salt is thermally unstable.[7] If the temperature rises above the recommended 0-5 °C range, the diazonium group (-N₂⁺) can be prematurely lost and replaced by a hydroxyl group (-OH) from the aqueous solvent, forming the corresponding phenol (3-Bromo-5-fluoro-2-methylphenol).[8] This phenol is often more reactive than the starting aniline under these conditions and can undergo further uncontrolled reactions, leading to polymeric tars.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C at all times. Use an ice-salt bath for robust cooling.[9]
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of the aniline. This prevents localized temperature spikes from the exothermic reaction.[10]
-
Adequate Acidity: Ensure a sufficient excess of strong mineral acid (e.g., HCl or H₂SO₄). The acid prevents the formation of diazoamino compounds (Ar-N=N-NH-Ar) which can result from the coupling of the diazonium salt with unreacted aniline under insufficiently acidic conditions.
-
Q3: I've identified 3-Bromo-5-fluoro-toluene as a major impurity. How is this formed and how can I prevent it?
The presence of 3-Bromo-5-fluoro-toluene indicates a hydro-de-amination side reaction, where the diazonium group is replaced by a hydrogen atom.
-
Causality: This side reaction is often promoted by certain reducing agents present in the reaction mixture. The exact mechanism can be complex, but it is thought to involve radical intermediates. In some cases, the solvent itself (if a protic solvent like ethanol is used) can act as a hydrogen donor.
-
Mitigation Strategies:
-
Reagent Purity: Use high-purity reagents. Avoid using old or degraded sodium nitrite, which may contain impurities that can initiate radical pathways.
-
Catalyst Choice: While the Sandmeyer reaction is catalyzed, the choice of counter-ion and solvent can influence side reactions. Sticking to a well-defined CuCN/KCN system in an aqueous medium is generally effective.
-
Controlled Reaction Conditions: Ensure that the addition of the diazonium salt solution to the copper cyanide solution is done at a controlled rate. This maintains a low steady-state concentration of the reactive diazonium intermediate, minimizing its opportunity to engage in side reactions.
-
Q4: What are the primary isomeric impurities I should be concerned with?
Isomeric impurities typically arise from the synthesis of the starting material, 3-Bromo-5-fluoro-2-methylaniline , rather than from the Sandmeyer reaction itself.
-
Source of Isomers: If the synthesis of the aniline precursor involves electrophilic bromination of 3-fluoro-2-methylaniline, you may encounter small amounts of other isomers, such as 5-Bromo-3-fluoro-2-methylaniline. The directing effects of the fluorine, methyl, and amino groups dictate the regioselectivity of the bromination.
-
Impact: These isomers will undergo the Sandmeyer reaction alongside your desired starting material, leading to isomeric brominated benzonitriles in your final product (e.g., 6-Bromo-2-fluoro-4-methylbenzonitrile). These can be very difficult to separate due to their similar physical properties.
-
Prevention and Control:
-
Characterize Your Starting Material: Before starting the diazotization, rigorously purify and characterize your aniline precursor by HPLC, GC-MS, and NMR to ensure isomeric purity.
-
Optimized Precursor Synthesis: Utilize a synthetic route for the precursor that offers high regioselectivity to avoid the formation of isomers in the first place.
-
| Potential Side Product | Cause | Mitigation Strategy |
| 3-Bromo-5-fluoro-2-methylphenol | High temperature during diazotization | Maintain reaction temperature at 0-5 °C.[8] |
| 3-Bromo-5-fluoro-toluene | Hydro-de-amination (reduction) | Use high-purity reagents; control addition rates. |
| Azo Compounds (e.g., Ar-N=N-Ar') | Insufficient acidity; coupling reaction | Ensure sufficient excess of strong acid. |
| Isomeric Benzonitriles | Impure starting aniline | Purify and characterize the aniline precursor before use. |
| Table 1: Summary of Common Side Reactions and Mitigation Strategies. |
Troubleshooting Decision Tree
If you are experiencing low yields, use the following decision tree to diagnose the potential issue.
Caption: Troubleshooting logic for low product yield.
Experimental Protocols
Safety Precaution: The Sandmeyer reaction involves potentially unstable diazonium salts and toxic cyanides. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]
Protocol 1: Diazotization of 3-Bromo-5-fluoro-2-methylaniline
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-Bromo-5-fluoro-2-methylaniline (1.0 eq) and a 3M solution of sulfuric acid (4.0 eq).
-
Cooling: Cool the resulting slurry to 0 °C using an ice-salt bath. Stir vigorously to maintain a fine suspension.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise via the dropping funnel to the aniline suspension over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C. [4]
-
Stirring: After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0-5 °C. The diazonium salt solution is now ready for immediate use in the next step. Do not attempt to isolate the diazonium salt.
Protocol 2: Sandmeyer Cyanation
-
Catalyst Preparation: In a separate, larger three-neck flask equipped with a mechanical stirrer and condenser, prepare a solution of copper(I) cyanide (CuCN) (1.3 eq) and potassium cyanide (KCN) (1.5 eq) in deionized water.
-
Note: The use of KCN helps to solubilize the CuCN by forming the [Cu(CN)₂]⁻ complex.
-
-
Heating: Gently heat the copper cyanide solution to 60-70 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the hot copper cyanide solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, but not violent, effervescence.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
Protocol 3: Purification
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Recrystallization: Further purify the fractions containing the product by recrystallization. A mixture of toluene and hexane is often effective.[12] The final product, 4-Bromo-2-fluoro-6-methylbenzonitrile, should be obtained as a white to off-white crystalline solid.
References
- CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents.
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile. Available at: [Link]
-
University of Calgary. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Available at: [Link]
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
-
Ali, S., Parveen, S., & Iqbal, M. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2395–2433. Available at: [Link]
-
Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Available at: [Link]
-
Reddit. (2022). Sandmeyer type reaction troubleshoot. Available at: [Link]
-
Li, J., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4983. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
ResearchGate. (2025). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Available at: [Link]
-
MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]
-
WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Available at: [Link]
-
ChemRxiv. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Khan Academy [khanacademy.org]
- 8. echemi.com [echemi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
Optimizing reaction conditions for 4-Bromo-2-fluoro-6-methylbenzonitrile synthesis
Technical Guide: Optimization of 4-Bromo-2-fluoro-6-methylbenzonitrile Synthesis
Executive Summary & Synthetic Pathway
4-Bromo-2-fluoro-6-methylbenzonitrile is a critical intermediate, often utilized in the synthesis of KRAS G12C inhibitors and other oncology targets.[1] Its unique substitution pattern—combining a deactivated nitrile core with sterically demanding ortho-fluoro and ortho-methyl groups—presents specific synthetic challenges, particularly in the installation of the nitrile moiety.[1]
The most robust industrial route avoids the direct halogenation of the benzonitrile (which suffers from poor regioselectivity) and instead utilizes the Sandmeyer reaction on the corresponding aniline precursor.[1]
Optimized Synthetic Workflow
Figure 1: Step-wise synthetic pathway. The critical control point is the diazotization of the sterically hindered aniline.[1]
Phase 1: Precursor Synthesis (Bromination)
Context: The synthesis begins with the bromination of 2-fluoro-6-methylaniline .[1] The amino group is a strong ortho, para-director.[1] Since the ortho positions (2 and 6) are blocked by Fluorine and Methyl groups, the reaction is highly selective for the para (4) position.[1]
Troubleshooting Guide
Q: I am observing di-brominated byproducts or tarry residues. How do I improve selectivity? A: This indicates "over-bromination" or oxidation of the amine.[1]
-
Cause: using elemental Bromine (
) without temperature control can lead to oxidation.[1] -
Solution: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or Acetonitrile.[1] NBS provides a controlled source of electrophilic bromine.[1]
Q: The reaction mixture is turning black/dark purple. A: This is characteristic of aniline oxidation (formation of quinone imines).[1]
-
Correction: Ensure the reaction is conducted under an inert atmosphere (
or Ar) and protected from light. If using , add it as a solution in Acetic Acid (AcOH) dropwise to the aniline in AcOH/DCM.[1]
Phase 2: Diazotization (The Critical Step)[1]
Context: Converting 4-bromo-2-fluoro-6-methylaniline to its diazonium salt is the most technically demanding step due to steric hindrance .[1] The 2-fluoro and 6-methyl groups flank the amine, making it less nucleophilic and harder to attack the nitrosonium ion (
Troubleshooting Guide
Q: My diazotization seems incomplete (starting material visible by TLC/LCMS) even after 1 hour. A: Steric hindrance is slowing the kinetics. Standard conditions (NaNO2/HCl at 0°C) are often insufficient for 2,6-disubstituted anilines.[1]
-
Protocol Adjustment: Use Nitrosyl Sulfuric Acid (
+ ) or increase the acid concentration significantly.-
Solvent System: Use a mixture of Acetic Acid/Propionic Acid and Conc.[1] H2SO4 .[1][2][3] The organic acid helps solubilize the hindered aniline, while sulfuric acid generates a higher concentration of the active nitrosating species.[1]
-
Temperature: While 0-5°C is standard, hindered anilines may require initiation at 0°C followed by stirring at 10-15°C to drive conversion.[1]
-
Q: The diazonium salt precipitates and clogs the stirrer. A: This is actually a good sign (high yield), but mechanically problematic.
-
Solution: Do not dilute with water yet.[1] Maintain vigorous mechanical stirring (overhead stirrer preferred over magnetic).[1] If the slurry becomes too thick, add minimal cold Acetic Acid.[1] Ensure the slurry is uniform before the next step to prevent "hot spots" of unreacted diazonium salt.[1]
Phase 3: Sandmeyer Cyanation
Context: The displacement of the diazonium group with cyanide using Copper(I) Cyanide (CuCN).[1]
Troubleshooting Guide
Q: I am getting low yields and a large amount of "Sandmeyer Tar" (phenols/biaryls). A: This is caused by thermal decomposition of the diazonium salt before the cyanide attack, or radical side reactions.[1]
-
Critical Control - pH: The diazonium solution is highly acidic.[1] If added directly to KCN/CuCN, it generates HCN gas (lethal) and fails to react.[1] You must neutralize the diazonium solution (to pH 6-7) with Sodium Acetate or Sodium Carbonate immediately before or during addition to the CuCN mixture.[1]
-
Critical Control - Temperature: Keep the CuCN solution at 60-70°C. Add the cold diazonium solution dropwise. The instant the drop hits the warm copper solution, nitrogen gas (
) should evolve.[1] If you add it too fast, evolution becomes violent; too slow, and the diazonium hydrolyzes to the phenol (4-bromo-2-fluoro-6-methylphenol).[1]
Q: How do I safely manage the Copper/Cyanide waste? A: Never acidify the waste stream.[1]
-
Protocol: Quench the reaction mixture with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide in basic conditions (pH > 10) to oxidize cyanide to cyanate (
), which is less toxic.[1] Treat the aqueous layer with to precipitate iron-cyanide complexes if necessary, but oxidative destruction is preferred for lab scale.[1]
Quantitative Data Summary
| Parameter | Standard Condition | Optimized Condition (Hindered) | Reason for Change |
| Solvent (Step 1) | DCM or Methanol | DMF or Acetonitrile | Improved solubility of polar intermediates; NBS stability.[1] |
| Acid (Step 2) | HCl (aq) | H2SO4 / AcOH | Higher acidity overcomes steric hindrance; prevents hydrolysis.[1] |
| Temp (Step 3) | Room Temp | 60-70°C | Thermal energy required to overcome activation barrier for sterically crowded aryl radical formation.[1] |
| Catalyst Ratio | 0.5 eq CuCN | 1.0 - 1.2 eq CuCN | Excess copper ensures rapid ligand transfer, outcompeting side reactions.[1] |
References
-
Preparation of 4-bromo-2-fluoroaniline (Analogous Precursor)
-
Source: PrepChem.[1] "Preparation of 4-bromo-2-fluoroaniline."
- Relevance: Establishes the regioselectivity of bromin
-
-
Sandmeyer Reaction on Sterically Hindered Anilines
-
Synthesis of 4-Fluoro-2-methylbenzonitrile (Related Structure)
-
General Sandmeyer Troubleshooting & Mechanism
Sources
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile
Welcome to the technical support center for 4-Bromo-2-fluoro-6-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, achieving a high yield of this compound is paramount for efficient and cost-effective research and development.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. My goal is to equip you with the causal understanding needed to diagnose issues, optimize your reaction conditions, and confidently improve your synthetic outcomes.
Core Synthesis Pathway: The Sandmeyer Reaction
One of the most reliable and common routes to synthesize 4-Bromo-2-fluoro-6-methylbenzonitrile is via a Sandmeyer reaction, starting from 4-bromo-2-fluoro-6-methylaniline. This two-step, one-pot process involves:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt using nitrous acid at low temperatures.[4]
-
Cyanation: The copper(I) cyanide-catalyzed substitution of the diazonium group with a nitrile group.[5][]
The overall transformation is robust but highly sensitive to procedural variables, which can significantly impact yield and purity.
Caption: General workflow for the synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile.
Troubleshooting Guide: Common Yield-Limiting Issues
This section addresses the most common problems encountered during the synthesis. Each question is followed by an in-depth explanation of the underlying causes and actionable solutions.
Question 1: My reaction mixture turns dark brown or black and forms a tar-like substance during the cyanation step. What is happening and how can I prevent it?
Answer: This is a classic sign of uncontrolled side reactions, primarily the decomposition of the arenediazonium salt intermediate.
-
Causality: Arenediazonium salts are notoriously unstable, especially at elevated temperatures.[5] If the diazonium salt is introduced to the copper cyanide solution too quickly or at too high a temperature, it can decompose to form highly reactive radical species. These radicals can then polymerize or react non-selectively with the solvent or other species in the mixture, leading to the formation of complex, high-molecular-weight tars. Another common side reaction is the reaction with water to form the corresponding phenol, which can also contribute to colored impurities.
-
Troubleshooting & Solutions:
-
Strict Temperature Control: The diazotization step must be maintained between 0-5 °C to ensure the stability of the diazonium salt.[7] Use an ice-salt or acetone-dry ice bath for reliable cooling.[8]
-
Slow & Controlled Addition: The cold diazonium salt solution should be added slowly (dropwise or via a syringe pump) to the heated copper(I) cyanide solution. This maintains a low instantaneous concentration of the diazonium salt, favoring the desired substitution reaction over decomposition pathways.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously throughout the addition.[5] This dissipates heat effectively and ensures rapid mixing, preventing localized "hot spots" where decomposition can initiate.
-
Reagent Quality: Use freshly prepared and high-quality copper(I) bromide/cyanide. Old or oxidized catalyst can have reduced activity, slowing down the desired reaction and giving decomposition reactions more time to occur.
-
Question 2: My overall yield is consistently low (<50%), but I don't see significant tar formation. Where am I losing my product?
Answer: Low yields without significant byproduct formation often point to issues with the diazotization efficiency, premature decomposition, or losses during workup and purification.
-
Causality: The two most likely culprits are an incomplete diazotization reaction or the gradual decomposition of the diazonium salt before it has a chance to react in the Sandmeyer step.
-
Troubleshooting & Solutions:
-
Verify Diazotization Completion: Before proceeding to the cyanation step, it is critical to ensure the primary amine has been fully converted.
-
Test for Residual Amine: You can spot a small amount of the reaction mixture on a TLC plate against a standard of your starting amine.
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test the solution with potassium iodide-starch paper. The paper should turn blue-black, indicating a slight excess of nitrous acid, which confirms the reaction has gone to completion.[8] If the test is negative, add a small additional amount of NaNO₂ solution. Caution: A large excess of nitrous acid can lead to unwanted side reactions.
-
-
Maintain the Cold Chain: Do not allow the diazonium salt solution to warm up. Use it immediately in the next step. Any delay, even at 0-5 °C, will lead to gradual decomposition and loss of yield.
-
Optimize Workup Procedure: The product, 4-Bromo-2-fluoro-6-methylbenzonitrile, is insoluble in water but soluble in common organic solvents like dichloromethane or ethyl acetate.[9] Ensure you are performing a thorough extraction from the aqueous reaction mixture with an appropriate organic solvent (e.g., 3 x 50 mL extractions for a 100 mL reaction volume). Incomplete extraction is a common and often overlooked source of yield loss.
-
Check pH during Cyanation: The Sandmeyer reaction is typically performed under acidic conditions. The stability of the CuCN complex and the diazonium salt can be pH-dependent. Ensure the pH is maintained in the optimal range as specified by your chosen protocol.
-
Caption: Decision tree for troubleshooting low yields in the Sandmeyer synthesis.
Question 3: I'm struggling with the final purification. Recrystallization gives poor recovery, and column chromatography is slow. What's a better way?
Answer: Purification challenges often arise from closely related impurities. Understanding the physical properties of your target compound is key. 4-Bromo-2-fluoro-6-methylbenzonitrile is a solid at room temperature.[9]
-
Causality: Poor recovery from recrystallization suggests either that the crude product is already quite pure (leaving little to be gained) or that the chosen solvent system is not ideal (the compound is too soluble even at low temperatures, or impurities are co-crystallizing).
-
Troubleshooting & Solutions:
-
Solvent Screening for Recrystallization: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Recommended Solvents to Screen: Start with alcohols like isopropanol or ethanol. A mixed solvent system, such as toluene/hexane or ethyl acetate/heptane, can also be very effective.[10] Add the hot solvent dropwise to your crude solid until it just dissolves, then allow it to cool slowly.
-
-
Slurry Wash: If your crude product is only slightly impure, a full recrystallization may not be necessary. You can often achieve excellent purity by simply stirring (slurrying) the crude solid in a solvent where the impurities are soluble but the product is not (e.g., cold hexane or ether), followed by filtration.
-
Optimizing Chromatography: If chromatography is necessary, ensure you are using the correct mobile phase. A gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) is often more effective at separating closely related compounds than an isocratic (single solvent mixture) elution.
-
Experimental Protocols & Data
Table 1: Critical Parameters for Diazotization
| Parameter | Recommended Value | Rationale & Justification |
| Temperature | 0 to 5 °C | Prevents premature decomposition of the unstable arenediazonium salt.[5][7] |
| NaNO₂ Stoichiometry | 1.05 - 1.10 equivalents | A slight excess ensures complete conversion of the starting amine. Verified with KI-starch paper.[8] |
| Acid Concentration | 2.5 - 3.0 equivalents | Maintains acidic conditions to generate nitrous acid (HNO₂) in situ and ensures the amine is fully protonated. |
| Reaction Time | 15 - 30 minutes | Sufficient time for complete reaction at low temperatures without allowing for significant decomposition. |
Protocol: Synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile
Safety Notice: This reaction involves toxic reagents (cyanide) and potentially explosive intermediates (diazonium salts).[10][11] All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Have a quench solution (e.g., bleach or ferrous sulfate for cyanide) readily available.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-fluoro-6-methylaniline (1.0 eq) in a solution of concentrated HCl (2.5 eq) and water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature never rises above 5 °C.
-
Stir the resulting solution for an additional 20 minutes at 0-5 °C.
-
Confirm the reaction is complete by testing for a slight excess of nitrous acid with KI-starch paper. The resulting cold diazonium salt solution is used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.
-
Heat this solution to 60-70 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution via a dropping funnel. Control the addition rate to manage gas (N₂) evolution.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour.
-
Cool the mixture to room temperature.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., isopropanol or ethyl acetate/hexane).
Frequently Asked Questions (FAQs)
-
Q: Can I use a different copper source for the Sandmeyer reaction?
-
A: While CuCN is the most direct reagent, you can also generate it in situ or use other copper(I) salts like CuBr or CuCl, though this would yield the corresponding aryl halide, not the nitrile. For cyanation, CuCN is standard. The quality and reactivity of the copper salt are critical.
-
-
Q: Are there alternative, non-Sandmeyer routes to this compound?
-
A: Yes, palladium-catalyzed cyanation (e.g., using Zn(CN)₂) of a precursor like 1,4-dibromo-2-fluoro-6-methylbenzene is a common alternative.[12] This route avoids the use of unstable diazonium salts but requires careful control of the palladium catalyst system and may be more expensive on a large scale. Another route involves the bromination of 2-fluoro-6-methylbenzonitrile.[9]
-
-
Q: My starting material, 4-bromo-2-fluoro-6-methylaniline, is not commercially available. How can I prepare it?
-
A: A common route to this aniline would involve the nitration of 3-bromo-5-fluorotoluene, followed by reduction of the nitro group. This multi-step synthesis requires careful control of regioselectivity during the nitration step.
-
References
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Coll. Vol. 5, p.136 (1973); Vol. 41, p.16 (1961). Retrieved from [Link]
- Google Patents. (2022). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, E65(12), o3166. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
Zarei, A., et al. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Journal of Applied Polymer Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Watson, W. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2002). Mechanics of Aromatic Diazotization (with diagrams!). Retrieved from [Link]
-
Chem-Space. (n.d.). Cas No. 1427438-75-2 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
- Google Patents. (1992). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1427438-75-2 | Benzonitrile, 4-bromo-2-fluoro-6-methyl- [fluoromart.com]
- 10. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 11. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
Technical Support Center: Suzuki Coupling with 4-Bromo-2-fluoro-6-methylbenzonitrile
Welcome to the technical support center for troubleshooting the Suzuki-Miyaura cross-coupling with the challenging substrate, 4-Bromo-2-fluoro-6-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling sterically hindered and electronically deactivated aryl halides. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common experimental hurdles.
The Challenge: A Tale of Two Hindrances
The substrate 4-Bromo-2-fluoro-6-methylbenzonitrile presents a dual challenge for the standard Suzuki-Miyaura coupling.[1] Understanding these intrinsic difficulties is the first step toward a successful reaction design.
-
Steric Hindrance: The ortho-methyl group flanking the bromine atom creates significant steric bulk. This bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1] Furthermore, it can slow down the final reductive elimination step, which forms the desired biaryl product.[2]
-
Electronic Deactivation: While electron-withdrawing groups can sometimes facilitate oxidative addition, the combined effect of the ortho-fluoro and para-cyano groups deactivates the aromatic ring, influencing the overall electronic environment of the palladium center throughout the catalytic cycle.
Visualizing the Substrate's Challenges
Caption: Steric and electronic challenges of the substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 4-Bromo-2-fluoro-6-methylbenzonitrile failing with standard catalysts like Pd(PPh₃)₄?
Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. The steric shield provided by the ortho-methyl group prevents the palladium center from efficiently accessing the C-Br bond for oxidative addition. Furthermore, the final reductive elimination step to form the bulky biaryl product is often disfavored with smaller ligands.[2] Success requires specialized, bulky, and electron-rich ligands.[3][4]
Q2: What is a validated starting point for this specific coupling?
A published procedure has demonstrated success with this exact substrate. The recommended starting conditions are:
-
Catalyst: RuPhos Pd G4 (a fourth-generation Buchwald precatalyst)
-
Base: Sodium trimethylsilanolate (NaOTMS)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Temperature: 80 °C.[5]
Q3: What are the most common side reactions I should look out for?
The two most prevalent side reactions are debromination of the starting material to form 2-fluoro-6-methylbenzonitrile and homo-coupling of the boronic acid partner. Debromination can be caused by certain bases or impurities, while homo-coupling is often a result of oxygen in the reaction system or issues with the transmetalation step.
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion to Product
This is the most common issue and typically points to a problem with one of the key steps in the catalytic cycle: oxidative addition or reductive elimination.
Plausible Causes:
-
Ineffective Catalyst System: The chosen palladium ligand is not sterically bulky or electron-rich enough to overcome the hurdle of the ortho-methyl group. The active Pd(0) species may not form efficiently from the precatalyst, or it may be unstable.
-
Insufficiently Active Base: The base may not be strong enough to facilitate the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[2] This is a critical step that precedes reductive elimination.
-
Solvent Issues: The presence of water or other coordinating impurities in the solvent can inhibit the catalyst. For some modern catalyst systems, anhydrous conditions are crucial.
-
Low Reaction Temperature: The energy barrier for oxidative addition into a sterically hindered C-Br bond can be high, requiring elevated temperatures.
Recommended Solutions:
-
Adopt the Validated Protocol: Before extensive optimization, attempt the reaction using the conditions reported by AstraZeneca scientists.[5] This provides the highest probability of success as a baseline.
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and sodium trimethylsilanolate (NaOTMS, 2.0 equiv).
-
Add anhydrous 1,4-dioxane.
-
Add the RuPhos Pd G4 precatalyst (typically 1-5 mol %).
-
Thoroughly degas the reaction mixture (e.g., by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles).
-
Heat the reaction to 80 °C and monitor by LC-MS or TLC.
-
-
Screen Alternative High-Performance Catalyst Systems: If the validated protocol is unsuccessful or suboptimal, other catalyst systems designed for hindered substrates are excellent candidates. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) and N-Heterocyclic Carbenes (NHCs) are the state-of-the-art.[3][6]
| Catalyst System (Precatalyst + Ligand) | Base Recommendation | Solvent | Key Advantages |
| Buchwald Ligands | |||
| Pd₂(dba)₃ + XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | Broad utility for hindered substrates.[4] |
| XPhos Pd G3/G4 | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | Improved stability and ease of use. |
| NHC Ligands | |||
| PEPPSI-IPr | K₂CO₃ or K₃PO₄ | Dioxane or THF | Highly active for electron-deficient halides.[3] |
| [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | Toluene/H₂O | Often effective at lower temperatures. |
-
Optimize the Base and Solvent: The choice of base is critical and is often paired with a specific catalyst/ligand system.
-
Bases: For hindered couplings, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃).
-
Solvents: Strictly anhydrous solvents are recommended. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are standard. Sometimes, a mixture including a small amount of water can be beneficial, but this should be tested systematically.[1]
-
Visualizing the Catalytic Cycle and Troubleshooting Workflow
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle, highlighting the challenging steps for this substrate, and a logical workflow for troubleshooting.
Caption: Suzuki-Miyaura cycle with challenging steps highlighted.
Caption: A logical workflow for troubleshooting low conversion.
Problem 2: Significant Debromination of Starting Material
The appearance of a significant amount of 2-fluoro-6-methylbenzonitrile indicates that the bromine atom is being replaced by a hydrogen atom.
Plausible Causes:
-
Hydride Source: The debromination is a reductive process. The source of the hydride (H⁻) can be trace water, the base itself (especially if using alkoxides with available β-hydrogens), or the solvent (e.g., isopropanol).
-
Reaction Temperature: Higher temperatures can favor this side reaction.
Recommended Solutions:
-
Ensure Rigorously Anhydrous Conditions: Dry your solvent over molecular sieves or by distillation. Ensure the base is anhydrous and the reaction is set up under a dry, inert atmosphere.
-
Change the Base: If using an alkoxide base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃, which are less likely to act as hydride donors.
-
Lower the Temperature: If conversion is proceeding but debromination is competitive, try lowering the reaction temperature by 10-20 °C and extending the reaction time.
Problem 3: Formation of Boronic Acid Homo-coupling Product
The formation of a biaryl product derived from two molecules of your boronic acid (Ar'-Ar') is a common side reaction.
Plausible Causes:
-
Oxygen in the System: The presence of O₂ can promote the oxidative homo-coupling of boronic acids, often mediated by the palladium catalyst.
-
Inefficient Transmetalation: If the transmetalation step is slow relative to other processes, the boronic acid can undergo side reactions.
Recommended Solutions:
-
Thorough Degassing: This is the most critical step to prevent homo-coupling. Ensure your solvent and the final reaction mixture are rigorously deoxygenated before heating. Sparging with an inert gas for an extended period is highly effective.
-
Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable and less prone to homo-coupling than their corresponding boronic acids. They can be used directly in many modern Suzuki protocols.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a very large excess can sometimes increase homo-coupling. Ensure precise measurement of your reagents.
By understanding the unique steric and electronic nature of 4-Bromo-2-fluoro-6-methylbenzonitrile and applying a systematic, mechanistically informed approach to troubleshooting, researchers can significantly increase the probability of a successful Suzuki-Miyaura coupling.
References
-
Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 121(43), 9889-9890. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Amans, D., et al. (2021). Discovery of a non-nucleoside inhibitor that binds to a novel site in the palm domain of the respiratory syncytial virus RNA-dependent RNA polymerase. Journal of Medicinal Chemistry. (Note: While the specific article is cited, the direct link may vary. The key information is the reported successful reaction conditions). [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. Buy 3-Bromo-4-fluorobenzonitrile | 79630-23-2 [smolecule.com]
- 5. Discovery of a non-nucleoside inhibitor that binds to a novel site in the palm domain of the respiratory syncytial virus RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Stability & Functionalization of 4-Bromo-2-fluoro-6-methylbenzonitrile
Ticket ID: #TCH-BR-CN-042 Status: Open Subject: Preventing Unwanted Debromination / Hydrodebromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Substrate Challenge
You are working with 4-Bromo-2-fluoro-6-methylbenzonitrile .[1][2] This is a densely functionalized scaffold where the stability of the Carbon-Bromine (C-Br) bond is compromised by the electronic environment of the ring.
The Core Problem: The nitrile group (CN) at C1 exerts a strong electron-withdrawing effect para to the bromine. This makes the C-Br bond highly activated towards:
-
Metal-Halogen Exchange: Rapid exchange with organolithiums (e.g., n-BuLi) competing with desired deprotonation events.[3]
-
Oxidative Addition: Fast insertion of Transition Metals (Pd, Ni), which can lead to hydrodebromination (reduction to Ar-H) if the catalytic cycle stalls.
This guide provides self-validating protocols to functionalize the molecule without losing the bromine handle.
Reactivity Map & Failure Modes
Before selecting a protocol, visualize where your reaction is likely to fail.
Figure 1: Reactivity hotspots. The C4-Br bond is the primary site of chemoselectivity failure.
Module A: Preventing Debromination During Lithiation
User Scenario: You want to deprotonate the methyl group (to react with an electrophile) or the ring, but the bromine falls off, yielding a debrominated byproduct.
The Mechanism of Failure
Using simple alkyllithiums (like n-BuLi) is fatal. The Lithium-Halogen exchange rate (
The Solution: Knochel-Hauser Bases
To prevent debromination, you must switch from a nucleophilic base (n-BuLi) to a non-nucleophilic, kinetically active base. The gold standard is TMPMgCl·LiCl (Knochel-Hauser Base) or LiTMP .
Experimental Protocol: Selective Benzylic Metalation
Goal: Functionalize the methyl group while retaining the bromine.
| Parameter | Specification | Rationale |
| Base | TMPMgCl[4]·LiCl (1.0 M in THF) | Sterically hindered (prevents attack on Br) and highly soluble due to LiCl breakup of aggregates [1]. |
| Temperature | -78°C to -40°C | Kinetic control. Higher temps (>0°C) risk benzyne formation via elimination of the ortho-F. |
| Solvent | Anhydrous THF | Essential for stability of the magnesiate species. |
| Quench | Electrophile (e.g., aldehyde, alkyl halide) | Add immediately after metalation is complete (typically 30-60 min). |
Step-by-Step:
-
Dry: Flame-dry a Schlenk flask under Argon.
-
Charge: Add 4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Cool: Cool to -78°C .
-
Add Base: Dropwise addition of TMPMgCl·LiCl (1.1 equiv). Do NOT use n-BuLi.
-
Stir: Stir at -78°C for 45 minutes. The solution turns deep red/orange (characteristic of benzylic anions).
-
Trapping: Add the electrophile (1.2 equiv). Warm slowly to room temperature.
Why this works: The bulky TMP (tetramethylpiperidino) ligand cannot coordinate to the Bromine for exchange but is basic enough to remove the benzylic proton. The Mg-C bond is more covalent than Li-C, stabilizing the anion against elimination [3, 4].
Module B: Preventing Hydrodebromination in Cross-Coupling
User Scenario: You are performing a Suzuki or Buchwald coupling at the C-Br bond, or trying to couple at the C-F bond (SNAr) and the Br is reducing to H.
The Mechanism of Failure
Hydrodebromination (Ar-Br
Figure 2: The hydrodebromination off-ramp in Palladium catalysis.
Troubleshooting Guide: Stabilizing the Cycle
If you observe Ar-H (mass = M-79/81 + 1) in your LCMS:
| Variable | Recommendation | Causality |
| Solvent | Toluene or Dioxane | Avoid alcohols (MeOH, EtOH, iPrOH). Alcohols are primary hydride sources for Pd-hydride formation [1]. |
| Base | K₃PO₄ or Cs₂CO₃ | Avoid alkoxide bases (NaOMe, NaOEt) which can undergo |
| Catalyst | Pd(dppf)Cl₂ or Pd-XPhos | Bidentate ligands (dppf) or bulky biaryls (XPhos) speed up reductive elimination, giving the "bad" pathway less time to occur [2]. |
| Water | Strictly Anhydrous | Water promotes protodeboronation of the coupling partner, stalling the cycle and leaving the Ar-Pd-Br intermediate vulnerable to reduction [5]. |
Pro-Tip: If the reaction is sluggish, do not just increase temperature (which promotes debromination). Instead, switch to a more active precatalyst like XPhos Pd G4 .
Module C: Selectivity in SNAr Reactions
User Scenario: You want to displace the Fluorine (C2) with an amine or alkoxide, but you are worried about the Bromine (C4).
Good News: This substrate is perfectly set up for selective SNAr.
-
Activation: The CN group is ortho to the Fluorine. This makes the C-F bond highly electrophilic.
-
Leaving Group Ability: In SNAr, F >> Br. The Fluorine will be displaced much faster than the Bromine.
Protocol for Selective F-Displacement:
-
Nucleophile: 1.0 - 1.1 equiv of Amine or Alkoxide.
-
Base: DIPEA (for amines) or K₂CO₃ (for phenols).
-
Solvent: DMSO or DMF (polar aprotic accelerates SNAr).
-
Temperature: Room Temperature to 50°C .
-
Warning: Do not exceed 80°C. High heat can force the Br to react or reduce.
-
-
Monitoring: Watch for the disappearance of the F-peak in ¹⁹F NMR.
Frequently Asked Questions (FAQ)
Q: Can I use n-BuLi if I cool the reaction to -100°C? A: It is risky. Even at cryogenic temperatures, the electron-deficient nature of the ring (due to CN) makes the C-Br bond extremely labile. Use LiTMP or TMPMgCl·LiCl instead. These bases are sterically incapable of attacking the bromine but will easily deprotonate the methyl group [3].
Q: I see a byproduct with Mass = M+1 during Suzuki coupling. What is it? A: This is the hydrodebrominated product (Ar-H). It means your catalytic cycle is stalling after oxidative addition. Check your boronic acid quality (is it protodeboronated?) and switch to a non-protic solvent system (e.g., Toluene/K₃PO₄) [1, 5].
Q: Is the nitrile group stable to these conditions? A: Generally, yes. However, strong nucleophiles (Grignards) can attack the nitrile to form ketones. If using TMPMgCl[4][6]·LiCl, the steric bulk usually protects the nitrile, but keep the temperature below -40°C.
References
-
BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid (General Suzuki Troubleshooting). Retrieved from 7
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions. Retrieved from 8
-
Krasovskiy, A., & Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[9] Angew.[9] Chem. Int. Ed. Retrieved from 9
-
Chem-Station. Knochel-Hauser Base: Reaction Mechanism and Examples. Retrieved from 4
-
Orbach, M., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation. Organometallics.[10][11] Retrieved from 11
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Bromo-2-fluoro-6-methylbenzonitrile
Welcome to the technical support center for 4-Bromo-2-fluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address stability issues you may encounter during your experiments. My aim is to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your work.
Introduction to 4-Bromo-2-fluoro-6-methylbenzonitrile
4-Bromo-2-fluoro-6-methylbenzonitrile is a versatile building block in organic synthesis, primarily utilized as an intermediate in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern makes it a valuable component in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings.[1] While generally stable, its reactivity can present challenges under certain experimental conditions. This guide will help you navigate these potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Bromo-2-fluoro-6-methylbenzonitrile?
For optimal stability, it is recommended to store 4-Bromo-2-fluoro-6-methylbenzonitrile at room temperature in a dry, tightly sealed container.[1] Some suppliers suggest storage in a cool, dark place at temperatures below 15°C.[3]
Q2: What are the known incompatibilities of this compound?
Like many benzonitriles, 4-Bromo-2-fluoro-6-methylbenzonitrile is incompatible with strong acids, strong bases, and strong oxidizing agents.[4] Mixing with strong acids can lead to hydrolysis of the nitrile group to a carboxylic acid, while strong bases can also promote hydrolysis, especially with heating.[4][5] Contact with strong oxidizing agents may lead to vigorous and potentially hazardous reactions.[4]
Q3: Is 4-Bromo-2-fluoro-6-methylbenzonitrile sensitive to light?
Q4: What is the expected thermal stability of this compound?
Benzonitriles are generally thermally stable. For instance, the decomposition of benzonitrile begins above 550°C. A related compound, 4-fluoro-2-methylbenzonitrile, exhibits enhanced thermal stability due to the presence of the methyl group, with a decomposition temperature of 447°C.[7] This suggests that 4-Bromo-2-fluoro-6-methylbenzonitrile is unlikely to decompose under typical reaction conditions, which are usually well below these temperatures.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of 4-Bromo-2-fluoro-6-methylbenzonitrile in common synthetic applications.
Issue 1: Low Yield in Suzuki Coupling Reactions
Potential Cause A: Degradation of the Boronic Acid Coupling Partner
Boronic acids can undergo degradation over time, a process known as deborylation, which can be accelerated by the reaction conditions.[8]
-
Troubleshooting Steps:
-
Use fresh, high-quality boronic acid.
-
Ensure your reaction is properly degassed, as oxygen can promote the homocoupling of the boronic acid.[9]
-
Consider using a slight excess of the boronic acid to compensate for any degradation.
-
Potential Cause B: Suboptimal Base Selection
The choice of base is critical in Suzuki couplings. Strong bases can potentially lead to side reactions.
-
Troubleshooting Steps:
-
If your substrate contains base-labile functional groups, consider using a milder base like potassium fluoride (KF).[10]
-
Screen different bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) to find the optimal conditions for your specific substrates.[8]
-
Potential Cause C: Poor Solubility of Reactants
Low solubility of either coupling partner can hinder the reaction.[8]
-
Troubleshooting Steps:
// Nodes Start [label="Low Yield in\nSuzuki Coupling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Boronic Acid\nDegradation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Suboptimal\nBase", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Poor\nSolubility", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1a [label="Use Fresh Reagent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Degas Reaction\nMixture", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Screen\nBases (e.g., KF)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optimize\nSolvent System", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1a; Cause1 -> Solution1b; Cause2 -> Solution2; Cause3 -> Solution3; }
Troubleshooting workflow for low yields in Suzuki coupling reactions.
Issue 2: Hydrolysis of the Nitrile Group
Potential Cause: Presence of Strong Acid or Base, Especially at Elevated Temperatures
The benzonitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, which will convert it to a benzoic acid.[4][5]
-
Troubleshooting Steps:
-
Avoid prolonged exposure to strong acids or bases.
-
If a basic or acidic workup is necessary, perform it at low temperatures and for the shortest possible time.
-
Neutralize the reaction mixture as soon as the reaction is complete.
-
// Nodes Start [label="4-Bromo-2-fluoro-6-\nmethylbenzonitrile", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Condition1 [label="Strong Acid (H₃O⁺)\n/ Heat", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condition2 [label="Strong Base (OH⁻)\n/ Heat", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="4-Bromo-2-fluoro-6-\nmethylbenzoic acid", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Condition1 [label="Hydrolysis"]; Start -> Condition2 [label="Hydrolysis"]; Condition1 -> Product; Condition2 -> Product; }
Hydrolysis pathway of 4-Bromo-2-fluoro-6-methylbenzonitrile.
Issue 3: Difficulty in Purification
Potential Cause: Presence of Closely Related Impurities
Impurities from the synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile or from side reactions can co-elute with the desired product during chromatography.
-
Troubleshooting Steps:
-
Recrystallization: This is a cost-effective method for purifying solids. Experiment with different solvent systems to find one where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.
-
Flash Column Chromatography:
-
Use a shallow solvent gradient to improve the separation of closely eluting compounds.
-
Consider using a different stationary phase if separation on silica gel is poor.
-
-
Experimental Protocols
General Protocol for Handling and Use
-
Dispensing: Handle the solid compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Dissolving: 4-Bromo-2-fluoro-6-methylbenzonitrile is soluble in many common organic solvents.
-
Reaction Setup: For reactions sensitive to air or moisture, use standard Schlenk techniques or a glovebox.
Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Dissolution: In a flask, add the crude 4-Bromo-2-fluoro-6-methylbenzonitrile and a minimal amount of the chosen hot solvent to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.03 g/mol | [1] |
| Appearance | Solid | |
| Storage | Room temperature, dry, sealed | [1] |
References
-
MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
- Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Autech Industry Co.,Limited. (n.d.). Cas No. 1427438-75-2 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (2009). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
- Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
-
ResearchGate. (2009). Anaerobic degradation of fluorinated aromatic compounds. Retrieved from [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]
-
ACS Publications. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-2-fluoro-6-methylbenzonitrile Stability & Degradation
Ticket Status: OPEN Subject: Degradation Pathways & Troubleshooting Guide for CAS 1427438-75-2 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely utilizing 4-Bromo-2-fluoro-6-methylbenzonitrile (BFMBN) as a scaffold in cross-coupling reactions (Suzuki-Miyaura) or nucleophilic substitutions. While the benzonitrile core is robust, the specific substitution pattern—an electron-withdrawing fluorine at the ortho position and a sterically demanding methyl group at the other ortho position—creates a unique reactivity profile.
This guide addresses the three primary degradation vectors: hydrolytic instability (Nitrile), photolytic cleavage (Bromine), and nucleophilic displacement (Fluorine).
Module 1: Hydrolytic Degradation (The Nitrile)
The Issue: "I’m seeing a new peak at RRT ~0.85 in my HPLC."
The nitrile group (-CN) is susceptible to hydrolysis, converting first to the primary amide and subsequently to the carboxylic acid.
Mechanism: In BFMBN , the hydrolysis is complicated by the Ortho Effect .
-
Steric Hindrance: The 6-methyl group provides steric bulk, shielding the nitrile carbon from nucleophilic attack by water. This makes BFMBN more resistant to hydrolysis than 4-bromobenzonitrile.
-
Electronic Activation: Conversely, the 2-fluoro group is electron-withdrawing (Inductive effect,
), which makes the nitrile carbon more electrophilic.
Senior Scientist Insight:
"Do not assume standard hydrolysis kinetics apply. In basic media (pH > 10), the electronic activation by Fluorine often overrides the steric protection of the Methyl group, leading to rapid amide formation."
Troubleshooting Q&A
| Symptom | Probable Cause | Corrective Action |
| Precipitate in basic solution | Formation of the carboxylate salt (insoluble in organic co-solvents). | Acidify to pH 3 to recover the free acid for ID; switch to mild bases ( |
| Slow reaction conversion | The nitrile is not activating; the methyl group is blocking the catalyst. | Increase temperature, but monitor for debromination (see Module 2). |
Module 2: Photolytic Instability (The Bromine)
The Issue: "My solid sample turned yellow/brown on the benchtop."
Aryl bromides have a relatively weak C-Br bond (~68 kcal/mol). Exposure to UV light (even ambient lab light) can induce homolytic cleavage, generating an aryl radical.
Mechanism:
Troubleshooting Q&A
| Symptom | Probable Cause | Corrective Action |
| Des-bromo impurity (>0.5%) | Photolysis during storage or reaction. | Store in amber vials. Wrap reaction flasks in aluminum foil. |
| Radical side-products | Radical scavenging by solvent. | Avoid ethereal solvents (THF/Ether) under light; they stabilize radicals and promote side reactions. |
Module 3: Nucleophilic Displacement ( )
The Issue: "I lost the Fluorine atom during a basic workup."
This is the most overlooked pathway. The nitrile group is a strong electron-withdrawing group (EWG). Located ortho to the fluorine, it activates the ring for Nucleophilic Aromatic Substitution (
Mechanism:
If you use strong nucleophiles (hydroxide, methoxide, or amines) in polar aprotic solvents (DMSO, DMF), the nucleophile attacks the carbon bearing the fluorine. The Meisenheimer complex is stabilized by the nitrile, and Fluoride (
Senior Scientist Insight:
"If you see a degradation product with a mass shift of -2 Da (F
OH conversion) or +12 Da (FOMe), you have triggered an reaction, not just hydrolysis."
Visualizing the Pathways
The following diagram maps the degradation logic for BFMBN.
Figure 1: Primary degradation pathways for 4-Bromo-2-fluoro-6-methylbenzonitrile.[1] Note the competition between Hydrolysis and
Experimental Protocols: Forced Degradation
To validate analytical methods or shelf-life, perform these stress tests. These are adapted from ICH Q1A(R2) specifically for halogenated benzonitriles.
Hydrolytic Stress (Acid/Base)[2]
-
Objective: Determine susceptibility of the Nitrile vs. Fluorine.
-
Protocol:
-
Prepare a 1 mg/mL solution of BFMBN in Acetonitrile/Water (50:50).
-
Acid: Add 1N HCl. Heat at 60°C for 4 hours.
-
Base: Add 0.1N NaOH. Stir at Room Temperature for 2 hours. (Note: High heat + Base will force the
phenol impurity). -
Neutralization: Quench with buffer to pH 7 before HPLC injection.
-
Photostability Stress
-
Objective: Assess C-Br bond integrity.
-
Protocol:
-
Place ~50 mg of solid BFMBN in a quartz dish.
-
Expose to 1.2 million lux hours (cool white fluorescent) and 200 Wh/m² (near UV).
-
Control: Wrap a second sample in aluminum foil and place it next to the test sample.
-
Dissolve both in Acetonitrile and analyze.
-
Oxidative Stress (Benzylic)
-
Objective: Test the 6-Methyl group stability.
-
Protocol:
-
Prepare 1 mg/mL solution in Acetonitrile/Water.
-
Add 3%
. -
Store at Room Temperature for 24 hours.
-
Look for: Mass shift +16 Da (N-oxide or alcohol formation).
-
Summary of Critical Impurities
| Impurity Name | Origin | Mass Shift (approx) | Risk Factor |
| Des-bromo | Photolysis | -79/81 Da (+1 H) | High (Light sensitive) |
| Amide | Hydrolysis | +18 Da | Medium (Moisture) |
| Acid | Hydrolysis | +19 Da | Low (Requires harsh pH) |
| Phenol | -2 Da (F | High (In strong base) |
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link
-
Singhal, R., et al. (2025). "Forced Degradation Study as per ICH Guidelines." ResolveMass Laboratories.Link
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern." Link
-
Chemistry LibreTexts. (2023). "Reactivity of Nitriles: Hydrolysis Mechanisms." Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile." Link
Sources
Scaling up 4-Bromo-2-fluoro-6-methylbenzonitrile synthesis problems
An essential intermediate in the development of pharmaceuticals and agrochemicals, 4-Bromo-2-fluoro-6-methylbenzonitrile is a versatile building block for complex molecule synthesis.[1][2] However, transitioning its synthesis from the laboratory bench to a larger scale presents unique challenges that can impact yield, purity, and safety.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common problems encountered during the scale-up of 4-Bromo-2-fluoro-6-methylbenzonitrile synthesis. The content is structured in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 4-Bromo-2-fluoro-6-methylbenzonitrile?
A common and reliable method for synthesizing aryl bromides from aromatic amines is the Sandmeyer reaction.[3][4] This versatile reaction involves two main stages:
-
Diazotization: The conversion of an aromatic primary amine (e.g., 4-Amino-2-fluoro-6-methylbenzonitrile) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr or HCl).
-
Substitution: The displacement of the diazonium group with a bromide, typically catalyzed by a copper(I) bromide salt.[5]
This route is often preferred for its reliability and the wide availability of starting materials.
Q2: What are the primary safety concerns when scaling up this synthesis?
There are two major safety considerations:
-
Handling of Reagents: The starting materials and the final product are classified as hazardous. 4-Bromo-2-fluoro-6-methylbenzonitrile is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, is mandatory.[8] All manipulations should be performed in a well-ventilated fume hood.[9]
-
Thermal Hazards: The diazotization reaction is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to the rapid decomposition of the diazonium salt, which can cause a dangerous thermal runaway and release of nitrogen gas.
Q3: What are the critical process parameters (CPPs) to monitor during the reaction?
The most critical parameters to monitor and control are:
-
Temperature: Especially during the diazotization step, the temperature must be strictly maintained between 0 and 5 °C to ensure the stability of the diazonium salt.[3]
-
Rate of Addition: The slow, controlled addition of sodium nitrite during diazotization and the diazonium salt solution during the Sandmeyer step is crucial for managing the reaction exotherm and preventing side reactions.
-
Stirring/Agitation: Efficient mixing is vital on a larger scale to ensure uniform temperature distribution and complete reaction, preventing localized "hot spots."
Troubleshooting Guide: Specific Issues
Problem 1: Low Yield on Scale-Up
Q: My reaction yield dropped from 85% at the 1g scale to less than 50% at the 100g scale. What are the likely causes and how can I improve it?
A: A significant drop in yield during scale-up is a common issue, often stemming from challenges in maintaining optimal reaction conditions. The primary culprits are typically related to temperature control and mixing.
Causality and Expert Insights:
The diazonium salt intermediate is thermally unstable. At lab scale, a simple ice bath provides sufficient cooling due to the high surface-area-to-volume ratio. When scaling up, the reaction generates more heat in a larger volume, and an ice bath may no longer be adequate to dissipate it effectively. If the internal temperature rises above 5-10 °C, the diazonium salt begins to decompose, leading to the formation of phenolic byproducts and a reduction in the desired product.
Furthermore, inefficient mixing in a larger reactor can create localized areas of high reagent concentration and temperature, exacerbating these side reactions.
Troubleshooting Workflow & Protocol:
To address this, a systematic approach to process control is necessary.
Caption: Troubleshooting Decision Tree for Low Yield.
Step-by-Step Protocol for Optimized Diazotization & Sandmeyer Reaction (100g Scale):
-
Reactor Setup: Use a jacketed glass reactor equipped with an overhead stirrer (preferably with a pitched-blade or anchor turbine for good mixing), a temperature probe, and an addition funnel. Connect the reactor jacket to a recirculating chiller capable of maintaining temperatures below 0 °C.
-
Charge Amine: Charge 4-Amino-2-fluoro-6-methylbenzonitrile (100 g, 1.0 eq) and 48% hydrobromic acid (400 mL) into the reactor.
-
Cooling: Cool the stirred suspension to 0 °C. Ensure the temperature reading is stable.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Hold: Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (200 mL) and cool it to 0 °C.
-
Transfer: Slowly add the cold diazonium salt solution to the copper(I) bromide solution over 60-90 minutes, maintaining the temperature of the receiving vessel below 10 °C. Vigorous evolution of N₂ gas will be observed.
-
Warm to Ambient: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Work-up: Proceed with standard extraction and isolation procedures.
Problem 2: Impurity Formation
Q: My crude product is contaminated with a significant amount of an unknown impurity and unreacted starting material. How can I identify and minimize these?
A: Impurity formation is often linked to the same parameters as low yield: poor temperature control and reagent quality. The most common byproduct in a Sandmeyer reaction is the corresponding phenol, formed by the reaction of the diazonium salt with water.
Causality and Expert Insights:
-
Phenol Impurity: If the temperature during diazotization or the Sandmeyer step is too high, the diazonium salt (-N₂⁺) group can be displaced by water (hydrolysis) instead of the bromide, yielding 4-hydroxy-2-fluoro-6-methylbenzonitrile.
-
Unreacted Starting Material: This indicates incomplete diazotization. This can happen if the sodium nitrite is old or has degraded, if the addition was too fast, or if the acid concentration is insufficient.
-
Other Impurities: Using technical grade reagents can introduce other aromatic impurities that may undergo similar reactions.
Troubleshooting and Mitigation Strategies:
| Impurity Observed | Potential Cause | Mitigation Strategy |
| 4-hydroxy-2-fluoro-6-methylbenzonitrile | High reaction temperature (>10 °C) | Maintain strict temperature control (0-5 °C) during diazotization and addition. |
| 4-Amino-2-fluoro-6-methylbenzonitrile | Incomplete diazotization | Use fresh, high-purity sodium nitrite. Ensure slow, steady addition. Verify stoichiometry (1.05-1.1 eq NaNO₂). |
| Dark, Tarry Byproducts | Decomposition of diazonium salt | Ensure fresh copper(I) bromide is used. Maintain low temperatures throughout.[3] |
Analytical Protocol: In-Process Control (IPC)
-
TLC/HPLC Check: After the 30-minute hold period (Step 5 in the protocol above), take a small aliquot of the reaction mixture.
-
Quench: Carefully quench the aliquot with a reducing agent like sulfamic acid to destroy excess nitrous acid.
-
Analysis: Analyze the quenched sample by TLC or HPLC to check for the presence of the starting amine. The reaction should show >99% conversion before proceeding to the Sandmeyer step.
Problem 3: Difficult Purification
Q: I am struggling with the final purification. Crystallization from my lab-scale solvent system (e.g., ethanol/water) is giving an oily product at a larger scale with poor recovery. What should I do?
A: "Oiling out" during crystallization is a common scale-up problem where the compound separates as a liquid phase instead of forming crystals. This is often due to differences in cooling rates and the presence of impurities that act as eutectic melting point depressants.
Causality and Expert Insights:
Rapid cooling, which is harder to control in large vessels, can cause the solution to become supersaturated too quickly, favoring oil formation over ordered crystal growth. Impurities can also interfere with the crystal lattice formation.
Optimized Purification Protocol:
A multi-step purification process is often more robust for large-scale operations.
Caption: Robust Purification Workflow.
Step-by-Step Crystallization Protocol:
-
Solvent Swap: After the aqueous work-up, ensure the product is dissolved in a suitable solvent like toluene. Concentrate the solution under reduced pressure to a minimal volume.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, add more toluene, heat the solution, and perform a hot filtration through a pad of celite.
-
Controlled Cooling: Concentrate the solution again to a volume approximately 3-4 times the mass of the crude product (e.g., 300-400 mL of toluene for 100g of product).
-
Anti-Solvent Addition: Heat the toluene solution to 50-60 °C. Slowly add an anti-solvent like heptane or hexane (typically 2-3 volumes relative to the toluene) while maintaining the temperature.
-
Slow Cooling & Seeding: Turn off the heating and allow the solution to cool slowly. When cloudiness first appears, consider adding a few seed crystals of pure product to encourage crystallization.
-
Full Crystallization: Allow the mixture to cool to room temperature over several hours, then cool further to 0-5 °C and hold for at least 2 hours.
-
Isolation: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum.
This controlled process promotes the formation of well-defined crystals and is more scalable than rapid precipitation with water.
References
- Guidechem. (n.d.). 4-Bromo-2-fluorobenzonitrile 105942-08-3 wiki.
- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
- Organic Syntheses. (n.d.). 4-bromo-2-heptene.
- Benchchem. (n.d.). Troubleshooting common issues in 4-Bromo-2-methylbenzonitrile synthesis.
- LookChem. (n.d.). Cas No. 1427438-75-2 4-Bromo-2-fluoro-6-methylbenzonitrile.
- MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- ResearchGate. (n.d.). (PDF) 2-Bromo-4-methylbenzonitrile.
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029.
- National Institutes of Health. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fluoromart. (n.d.). 1427438-75-2 | Benzonitrile, 4-bromo-2-fluoro-6-methyl-.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- CDH Fine Chemical. (n.d.). 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Biosynth. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | CHC43875.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1427438-75-2 | Benzonitrile, 4-bromo-2-fluoro-6-methyl- [fluoromart.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
Handling and storage recommendations for 4-Bromo-2-fluoro-6-methylbenzonitrile
Technical Support Center: 4-Bromo-2-fluoro-6-methylbenzonitrile
Product Code: 4-BF-6M-BN CAS Registry Number: 1427438-75-2 Support Status: Active[1][2][3]
Technical Identity & Chemical Profile
Before initiating any experimental workflows, verify the identity of your starting material.[1][2][3] This specific scaffold is a dense functional array (halogen, nitrile, alkyl) often confused with its non-methylated analog (4-Bromo-2-fluorobenzonitrile, CAS 105942-08-3).[1][2][3]
| Property | Specification |
| Systematic Name | 4-Bromo-2-fluoro-6-methylbenzonitrile |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; Insoluble in Water |
| Key Reactivity | Aryl bromide (C-Br) cross-coupling; Nitrile (CN) hydrolysis/reduction |
Storage & Stability Protocols
Core Directive: While benzonitriles are generally robust, the ortho-fluoro and ortho-methyl substitution pattern introduces unique electronic and steric effects.[1][2][3] The primary degradation risk is not spontaneous hydrolysis, but rather photolytic instability of the C-Br bond and hygroscopic clumping .[1][2][3]
Storage Logic Model
Follow this decision tree to determine the optimal storage environment for your specific usage frequency.
Figure 1: Decision matrix for storage conditions based on experimental timeline. Note the equilibration step for refrigerated samples.
Detailed Storage Recommendations
-
Temperature:
-
Short-term: Room temperature (20–25°C) is acceptable if kept dry.[1][2][3]
-
Long-term: Store at 2–8°C. The lower temperature retards any potential slow hydrolysis of the nitrile group, although the ortho-methyl group provides significant steric protection against nucleophilic attack at the nitrile carbon.[1][2][3]
-
-
Atmosphere: Hygroscopic tendencies are low, but moisture can interfere with downstream anhydrous couplings (e.g., Suzuki-Miyaura).[1][2][3] Store under inert gas (Nitrogen or Argon) if the bottle is frequently opened.[1][2][3]
-
Light Protection: The C-Br bond is susceptible to homolytic cleavage under intense UV light.[1][2][3] Store in amber vials or wrap clear containers in foil.
Handling & Safety (E-E-A-T)
Hazard Profile:
Expert Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood. Halogenated aromatics can possess sensitizing properties.[1][2][3]
-
PPE: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection.[1][2][3] Double-glove if handling solutions in penetrating solvents like DCM or DMF.[1][2][3]
-
Emergency: In case of fire, this compound may liberate Hydrogen Cyanide (HCN), Hydrogen Bromide (HBr), and Hydrogen Fluoride (HF).[1][2][3] Do not use a standard ABC extinguisher if the fire is large; ensure self-contained breathing apparatus (SCBA) is available for firefighters. [1][2][3]
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues reported by medicinal chemistry teams using this scaffold for drug discovery (e.g., androgen receptor antagonist synthesis).
Scenario A: Low Yield in Suzuki-Miyaura Coupling
Issue: You are attempting to couple an aryl boronic acid to the C-4 position (Bromine), but yields are <40%. Root Cause: The ortho-fluoro group at C-2 creates an electron-deficient ring, making the C-Br bond highly reactive but also prone to protodebromination (replacement of Br with H) if the catalyst system is too active or if water is present.[1][2][3]
Solution Workflow:
-
Switch Solvent: Move from aqueous mixtures (DME/Water) to anhydrous Toluene or 1,4-Dioxane.[1][2][3]
-
Base Selection: Switch from strong bases (K₂CO₃) to milder, non-hygroscopic bases like K₃PO₄ or CsF.[1][2][3]
-
Catalyst Optimization: Use a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) to facilitate the oxidative addition without promoting side reactions.[1][2][3]
Scenario B: Unexpected "Hydrolysis" Products
Issue: LC-MS shows a mass peak corresponding to [M+18] (Amide) or [M+19] (Acid). Root Cause: While the ortho-methyl group hinders the nitrile, harsh acidic workups or prolonged exposure to strong aqueous bases (NaOH) at high heat will force hydrolysis to the amide (4-bromo-2-fluoro-6-methylbenzamide).[1][2][3]
Solution:
Scenario C: Solubility Issues in Screening
Issue: Compound precipitates when creating stock solutions for biological assays. Root Cause: High lipophilicity due to the halogen/methyl combination.[1][2][3]
Solubility Table:
| Solvent | Solubility Rating | Recommendation |
|---|---|---|
| Water | Insoluble | Do not use.[1][2][3] |
| DMSO | High (>50 mM) | Preferred for bio-assay stocks. |
| Ethanol | Moderate | May require sonication.[1][2][3] |
| DCM | High | Preferred for synthesis/transfer.[1][2][3] |
Reaction Pathway Visualization
Understanding the competitive reactivity of the functional groups is critical.[1][2][3] The diagram below illustrates the divergent pathways for this scaffold.
Figure 2: Functional group reactivity hierarchy. The C-Br bond is the primary handle for synthesis, while the Nitrile requires forcing conditions to react due to steric shielding by the methyl group.[1][2][3]
Frequently Asked Questions (FAQ)
Q: Can I use this compound to synthesize Enzalutamide analogs? A: Yes. This scaffold is a structural analog often used in SAR (Structure-Activity Relationship) studies for androgen receptor antagonists.[1][2][3] However, note that Enzalutamide typically utilizes a N-methylbenzamide moiety; this nitrile is a precursor that can be hydrolyzed to the amide or used to install the cyano group directly if required by your specific analog design.[1][2][3]
Q: Why does the NMR show a different splitting pattern than expected? A: The 2-Fluoro substituent couples with the aromatic protons.[1][2][3] Expect H-F coupling constants (J-values) in the range of 8–10 Hz. The methyl group at position 6 is a singlet (approx 2.5 ppm) but may show slight broadening due to long-range coupling with the fluorine.[1][2][3]
Q: Is the compound air-sensitive? A: No, it is air-stable in solid form.[1][2][3] However, solution-phase stability varies.[1][2][3] Once dissolved in organic solvents, use within 24 hours or store under inert gas to prevent oxidative degradation of the bromide.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved January 30, 2026, from [Link][1][2][3]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-bromo-2-fluoro-6-methylbenzonitrile.[1][2][3] Retrieved January 30, 2026, from [Link][1][2][3]
-
MySkinRecipes. Chemical Specifications: 4-Bromo-2-fluoro-6-methylbenzonitrile.[1][2][3][4] Retrieved January 30, 2026, from [Link][1][2][3]
Sources
Inconsistent results in reactions with 4-Bromo-2-fluoro-6-methylbenzonitrile
Technical Support Center: 4-Bromo-2-fluoro-6-methylbenzonitrile
Subject: Troubleshooting Inconsistent Reaction Profiles with 4-Bromo-2-fluoro-6-methylbenzonitrile Ticket ID: CHEMSUP-2024-BFMB Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist Last Updated: October 24, 2025
Executive Summary
4-Bromo-2-fluoro-6-methylbenzonitrile (CAS: 1427438-75-2) is a "privileged scaffold" in kinase inhibitor discovery (e.g., EGFR inhibitors) and agrochemistry.[1] However, its dense functionalization creates a "Triad of Reactivity" —the electrophilic nitrile, the labile fluorine (SNAr active), and the oxidative-addition-ready bromine.
Users frequently report "inconsistent results" which usually stem from three specific competing pathways:
-
Regioselective Scrambling: Competition between SNAr at C2-F and Pd-coupling at C4-Br.
-
The "Phantom" Amide: Unexpected hydrolysis of the nitrile to a primary amide (M+18 mass shift).
-
Lithiation Dance: Halogen migration or ortho-lithiation during metal-halogen exchange.
This guide provides mechanistic root cause analysis and validated protocols to stabilize your chemistry.
Module 1: The Regioselectivity Paradox (SNAr vs. Coupling)
The Issue: You attempted a Suzuki or Buchwald-Hartwig coupling at the C4-Bromine, but NMR/LCMS shows significant loss of the C2-Fluorine or a complex mixture of regioisomers.
Root Cause Analysis: The nitrile group at C1 is a strong electron-withdrawing group (EWG). It activates the ortho-fluorine toward Nucleophilic Aromatic Substitution (SNAr) significantly more than the para-bromine.
-
The Trap: If you use a nucleophilic base (e.g., hydroxide, alkoxides) or a nucleophilic solvent (alcohols, amines) during your Pd-coupling, the SNAr pathway at C2-F will outcompete the Pd-cycle at C4-Br [1].
Troubleshooting Protocol:
| Variable | Standard (Risky) | Recommended (Safe) | Mechanistic Rationale |
| Base | NaOH, NaOEt, KOtBu | Cs₂CO₃, K₃PO₄ | Avoids hard nucleophiles that attack C2-F. Carbonate/Phosphate are poor nucleophiles but good bases for Pd-cycle. |
| Solvent | EtOH, MeOH, DMF | Toluene, 1,4-Dioxane | Protic solvents stabilize the Meisenheimer complex, accelerating unwanted SNAr. |
| Ligand | PPh₃ | XPhos, SPhos | Bulky, electron-rich ligands accelerate the Oxidative Addition into C-Br, making the desired coupling faster than the side reaction. |
Visual Workflow: Reaction Divergence
Figure 1: Divergent reaction pathways based on reagent selection. Red paths indicate common failure modes.
Module 2: The "Phantom" Amide (Nitrile Instability)
The Issue: LCMS indicates a major impurity with a mass of M+18 . The nitrile peak (~2220 cm⁻¹) in IR has vanished or diminished.
Root Cause Analysis: While the C6-methyl group provides some steric protection, the nitrile is still susceptible to base-mediated hydrolysis, converting it to the primary amide (–CONH₂). This is common in "standard" Suzuki conditions using aqueous Na₂CO₃ at reflux [2]. The presence of the electron-withdrawing Fluorine at C2 further increases the electrophilicity of the nitrile carbon.
The Fix: Anhydrous Coupling Protocol Do not use standard aqueous biphasic conditions.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Base: Anhydrous K₃PO₄ (finely ground).
-
Additive: 3Å Molecular Sieves (activated).
-
Catalyst: Pd(dppf)Cl₂·DCM (Robust) or Pd(OAc)₂/XPhos (High activity).
Expert Insight: If hydrolysis persists, switch to a MIDA-boronate slow-release strategy. This maintains a low concentration of the active boronic acid, allowing you to run the reaction under milder conditions that spare the nitrile [3].
Module 3: Lithium-Halogen Exchange Scrambling
The Issue: When attempting to convert the bromide to a lithio-species (for quenching with an electrophile), you observe "scrambling"—products where the Fluorine is lost, or the electrophile adds at the wrong position.
Root Cause Analysis: This is a classic "Halogen Dance" scenario.
-
Intended: Li-Br exchange at C4.
-
Unintended: The resulting C4-Li species is basic. It can deprotonate a starting molecule or undergo equilibration to the thermodynamically more stable ortho-lithiated species (stabilized by F and CN) [4].
Validated Protocol: Cryogenic Inverse Addition
-
Temperature is Non-Negotiable: Must be -78°C or lower. At -40°C, the scrambling rate exceeds the trapping rate.
-
Technique: Do not add n-BuLi to the aryl bromide.
-
Correct Method (Inverse Addition): Pre-cool a solution of n-BuLi (or t-BuLi) in THF/Hexane to -78°C. Slowly add the aryl bromide to the lithium reagent. This ensures the lithium reagent is always in excess relative to the substrate, preventing the newly formed aryl-lithium from reacting with unreacted aryl-bromide.
-
-
Quench: Add the electrophile immediately. Do not "soak" the anion.
FAQs: Researcher to Researcher
Q: Can I use this scaffold in a radical bromination (NBS/AIBN) to functionalize the methyl group? A: Proceed with extreme caution. While benzylic bromination is possible, the C4-Br bond is weak. Radical conditions often lead to debromination at C4 before functionalizing the methyl group. Recommendation: Use a scaffold where C4 is a Chloride or protected as the final coupled moiety before attempting benzylic functionalization.
Q: Why does my Suzuki coupling stall at 60% conversion? A: This is likely Protodeborylation of your boronic acid partner. The steric bulk of the C6-methyl group on your benzonitrile slows down the transmetalation step. Meanwhile, your boronic acid decomposes.
-
Fix: Add the boronic acid in portions (e.g., 1.5 eq at T=0, 0.5 eq at T=2h) or use a potassium organotrifluoroborate salt (R-BF₃K), which is more stable to hydrolysis [5].
Q: I see a peak at M+32 in methanol. What is it? A: That is the imidate ester. You used NaOMe or MeOH/Base. The methoxide attacked the nitrile. Switch to a non-nucleophilic solvent like Toluene.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flowchart for common reaction failures.
References
-
WuXi Biology. (2025). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi AppTec. Link
-
Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Yoneda Labs. Link
-
Sigma-Aldrich. (2022). MIDA Boronates: Stable Slow-Release Reagents for Cross-Coupling. Merck KGaA. Link
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal. Link
Sources
Validation & Comparative
Technical Comparison Guide: Synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile
The following guide provides a technical comparison of synthesis routes for 4-Bromo-2-fluoro-6-methylbenzonitrile (CAS: 1427438-75-2), a critical intermediate in the development of KRAS inhibitors and other small-molecule therapeutics.
Executive Summary & Strategic Analysis
The Core Challenge: The synthesis of 4-Bromo-2-fluoro-6-methylbenzonitrile is governed by strict regiochemical constraints. A direct electrophilic bromination of the parent nitrile (2-fluoro-6-methylbenzonitrile) is chemically non-viable for the 4-position due to the directing effects of the substituents:
-
Nitrile (CN): Meta-director (directs to C3, C5).[1]
-
Fluoro (F): Ortho/Para-director (directs to C3, C5).[1]
-
Methyl (CH₃): Ortho/Para-director (directs to C3, C5).[1]
-
Result: All substituents direct incoming electrophiles to C3 or C5.[1] The C4 position is electronically "dead" in the nitrile precursor.[1]
The Solution: The authoritative route utilizes the Sandmeyer Sequence , starting from 2-fluoro-6-methylaniline .[1] The amino group (-NH₂) acts as a powerful activating group that directs bromination exclusively to the para-position (C4), overcoming the electronic limitations of the nitrile scaffold.[1]
Route Analysis & Comparison
Route A: The "Sandmeyer Sequence" (Gold Standard)
This is the industry-standard approach for high-purity synthesis.[1] It leverages the strong directing power of the amine to install the bromine atom before establishing the nitrile functionality.[1]
-
Step 1: Regioselective Bromination
-
Step 2: Sandmeyer Cyanation
Route B: The "Oxime Dehydration" (Alternative)
This route is viable only if 4-bromo-2-fluoro-6-methylbenzaldehyde is available (e.g., from lithiation/formylation of 1,4-dibromo-2-fluoro-6-methylbenzene). It avoids diazonium salts but requires expensive precursors.[1]
-
Step 1: Condensation with hydroxylamine to form the oxime.[1]
-
Step 2: Dehydration of the oxime to the nitrile using SOCl₂ or acetic anhydride.[1]
Comparative Data Table
| Feature | Route A: Sandmeyer Sequence | Route B: Oxime Dehydration | Direct Bromination (Hypothetical) |
| Starting Material | 2-Fluoro-6-methylaniline (Commodity) | 4-Bromo-2-fluoro-6-methylbenzaldehyde (Specialty) | 2-Fluoro-6-methylbenzonitrile |
| Regioselectivity | High (>95%) | N/A (Pre-functionalized) | Poor (Yields 3- or 5-bromo) |
| Overall Yield | 60–75% | 80–90% (from aldehyde) | <5% (Target isomer) |
| Scalability | High (Kg scale feasible) | Low (Aldehyde availability) | N/A |
| Safety Profile | Moderate (Cyanide/Diazonium risks) | High (Avoids azides/cyanides) | High |
| Cost Efficiency | High | Low | N/A |
Visualizing the Regiochemistry
The following diagram illustrates why the Aniline Route (Route A) succeeds where direct bromination fails.
Caption: Regiochemical analysis showing the necessity of the aniline precursor for accessing the C4-bromo position.
Detailed Experimental Protocols
Protocol A: Synthesis via Sandmeyer Route[1][7]
Step 1: Bromination of 2-Fluoro-6-methylaniline
Objective: Install bromine at C4 with high regioselectivity.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 2-fluoro-6-methylaniline (7.0 g, 56 mmol) in anhydrous DMF (100 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add N-Bromosuccinimide (NBS) (10.0 g, 56 mmol) portion-wise over 15 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (rt) and stir for 30–60 minutes. Monitor by TLC or LCMS (Target M+H ≈ 204/206).
-
Workup: Pour the reaction mixture into ice-water (300 mL). Extract with ethyl acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: The crude brown oil is typically sufficiently pure (>90%).[1] If necessary, purify via silica gel chromatography (Hexanes/EtOAc).[1]
Step 2: Sandmeyer Cyanation
Objective: Convert the amino group to a nitrile.[1] Safety Warning: This step generates diazonium salts (shock-sensitive) and uses cyanides (highly toxic). Perform in a well-ventilated fume hood.
-
Diazotization:
-
Suspend 4-bromo-2-fluoro-6-methylaniline (10 mmol) in HCl (6 M, 20 mL) and cool to -5°C.
-
Dropwise add a solution of NaNO₂ (1.1 equiv) in water (5 mL), keeping the temperature below 0°C. Stir for 20 min. The solution should become clear (diazonium salt formation).
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (1.5 equiv) in water (20 mL) at 0°C. Neutralize carefully with Na₂CO₃ if necessary to maintain pH ~7.
-
Slowly transfer the cold diazonium solution into the CuCN mixture with vigorous stirring.
-
Allow to warm to rt, then heat to 60°C for 1 hour to ensure N₂ evolution is complete.
-
-
Workup: Cool to rt. Extract with dichloromethane (DCM).[1] Wash the organic layer with 10% NaOH (to remove phenols) and then water.[1]
-
Isolation: Dry over MgSO₄ and concentrate. Recrystallize from ethanol/water or purify via column chromatography to obtain 4-bromo-2-fluoro-6-methylbenzonitrile as a white to off-white solid.
References
-
Patent: Inhibitors of Bruton's tyrosine kinase and method of their use. (Describes the bromination of 2-fluoro-6-methylaniline).[2][4][5][6][9][10] US Patent 10,717,745.[1] Link
-
Methodology: Sandmeyer Reaction: Mechanism and Synthetic Applications. Organic Chemistry Portal.[1] Link
-
Regioselectivity Data: Regioselective bromination of aromatic amines. (Validates the para-directing effect of anilines). Beilstein J. Org.[1] Chem.Link
-
Compound Data: 4-Bromo-2-fluoro-6-methylbenzonitrile Product Information. PubChem CID: 71313686.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. prepchem.com [prepchem.com]
- 4. chiralen.com [chiralen.com]
- 5. WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use - Google Patents [patents.google.com]
- 6. US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use - Google Patents [patents.google.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 9. 1-BROMO-5-FLUORO-4-METHOXY-2-NITROBENZENE | 661463-13-4 [chemicalbook.com]
- 10. 4-Bromo-2-fluoro-6-methylaniline | 429683-46-5 [sigmaaldrich.com]
A Guide to the Orthogonal Reactivity of Halogens in 4-Bromo-2-fluoro-6-methylbenzonitrile
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of aromatic scaffolds is paramount. Polyhalogenated aromatic compounds serve as exceptionally versatile building blocks, offering multiple reaction sites that can be addressed selectively. 4-Bromo-2-fluoro-6-methylbenzonitrile is a prime example of such a scaffold, incorporating two distinct halogen atoms—bromine and fluorine—alongside a synthetically useful nitrile group.[1] This guide provides an in-depth comparison of the reactivity of the C-Br and C-F bonds within this molecule, leveraging fundamental principles of organic chemistry to predict and rationalize their behavior under different reaction paradigms. Understanding this differential, or "orthogonal," reactivity is crucial for designing efficient and selective synthetic routes to complex target molecules.[2]
Foundational Principles: The Dueling Nature of Aryl Halides
The reactivity of a halogen on an aromatic ring is not an intrinsic, immutable property. Instead, it is dictated by the specific reaction mechanism at play. For 4-Bromo-2-fluoro-6-methylbenzonitrile, two primary classes of reactions govern the fate of its halogen substituents: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The outcome of any transformation is a direct consequence of the interplay between bond energies, electronics, and the mechanism of the chosen reaction.
Carbon-Halogen Bond Strengths and Electronegativity
At the heart of this reactivity dichotomy lies the fundamental properties of the carbon-halogen bonds themselves. The C-F bond is significantly stronger and more polar than the C-Br bond due to the small size and high electronegativity of the fluorine atom.[3][4]
| Bond | Bond Dissociation Energy (kJ/mol) | Electronegativity (Pauling Scale) |
| Aryl C-F | ~520-550 | 3.98 |
| Aryl C-Br | ~330-360 | 2.96 |
| Table 1: Comparison of approximate bond energies and electronegativity for aryl C-F and C-Br bonds.[5][6] |
This disparity in bond energy is a critical determinant in reactions where bond cleavage is a key step, such as the oxidative addition in cross-coupling catalysis.[6]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[7][8][9]
For this mechanism, two factors are paramount:
-
Ring Activation: The aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.
-
Leaving Group Ability: The rate-determining step is typically the initial nucleophilic attack.[7][10] Therefore, the leaving group's ability to facilitate this step by inductive withdrawal is more important than its ability to depart. This leads to the reactivity trend: F > Cl > Br > I .[10][11]
In 4-Bromo-2-fluoro-6-methylbenzonitrile, the powerful electron-withdrawing cyano (-CN) group is para to the fluorine and ortho to the bromine, activating both positions for potential SNAr.
Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) are cornerstones of modern synthesis for forming C-C and C-heteroatom bonds.[12][13] The generally accepted catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[14][15][16]
This initial oxidative addition step involves the cleavage of the carbon-halogen bond. Consequently, the reaction rate is highly dependent on the C-X bond dissociation energy. This results in a reactivity trend that is the inverse of that seen in SNAr: I > Br > Cl >> F .[17] The extremely strong C-F bond is typically unreactive under standard cross-coupling conditions, providing a powerful tool for selective synthesis.[18][19]
A Tale of Two Halogens: Selective Functionalization
By applying these principles, we can confidently predict how 4-Bromo-2-fluoro-6-methylbenzonitrile will behave under specific experimental conditions. The fluorine at C2 and the bromine at C4 exhibit clear, predictable, and synthetically useful orthogonal reactivity.
Diagram 2: Key steps in the SNAr reaction at the C2 position.
Scenario 2: Palladium-Catalyzed Cross-Coupling - Targeting Bromine
Under typical palladium-catalyzed conditions, the C-Br bond will undergo selective reaction.
-
Causality: The mechanism is initiated by the cleavage of the carbon-halogen bond during oxidative addition to the palladium(0) catalyst. The C-Br bond, being approximately 200 kJ/mol weaker than the C-F bond, is kinetically far more labile. [4][6]This vast difference in bond strength allows for highly selective oxidative addition at the C4 position, leaving the robust C-F bond at C2 completely intact. This chemoselectivity is a foundational strategy in the synthesis of complex molecules from polyhalogenated starting materials. [18][19]
Diagram 3: Suzuki-Miyaura cycle showing selective C-Br oxidative addition.
Experimental Validation and Protocols
The following protocols serve as self-validating systems, demonstrating the principles of orthogonal reactivity discussed.
Experiment 1: Selective Nucleophilic Substitution of Fluorine
This procedure demonstrates the heightened reactivity of the C-F bond towards nucleophiles.
Protocol: Synthesis of 4-Bromo-6-methyl-2-(pyrrolidin-1-yl)benzonitrile
-
To a sealed vial, add 4-Bromo-2-fluoro-6-methylbenzonitrile (214 mg, 1.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.) and 3 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Add pyrrolidine (125 µL, 1.5 mmol, 1.5 equiv.) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, pour the mixture into 30 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
| Reactant | Product | Nucleophile | Conditions | Expected Yield |
| 4-Bromo-2-fluoro-6-methylbenzonitrile | 4-Bromo-6-methyl-2-(pyrrolidin-1-yl)benzonitrile | Pyrrolidine | K₂CO₃, DMSO, 100 °C | >85% |
| Table 2: Summary of the selective SNAr reaction. |
Experiment 2: Selective Suzuki-Miyaura Cross-Coupling at Bromine
This protocol exemplifies the selective activation of the C-Br bond in palladium catalysis.
Protocol: Synthesis of 2-Fluoro-6-methyl-[1,1'-biphenyl]-4-carbonitrile
-
To a round-bottom flask, add 4-Bromo-2-fluoro-6-methylbenzonitrile (214 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of Toluene (4 mL) and Water (1 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
| Reactant | Product | Coupling Partner | Conditions | Expected Yield |
| 4-Bromo-2-fluoro-6-methylbenzonitrile | 2-Fluoro-6-methyl-[1,1'-biphenyl]-4-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | >90% |
| Table 3: Summary of the selective Suzuki-Miyaura cross-coupling reaction. |
Conclusion
The two halogen atoms in 4-Bromo-2-fluoro-6-methylbenzonitrile exhibit predictable and highly divergent reactivity based on the chosen reaction mechanism. The fluorine atom at the C2 position is preferentially substituted under Nucleophilic Aromatic Substitution (SNAr) conditions, driven by the powerful electronic activation from the para-cyano group and fluorine's inherent ability to facilitate the rate-determining nucleophilic attack. Conversely, the weaker C-Br bond at the C4 position is the exclusive site of reaction in Palladium-Catalyzed Cross-Coupling reactions, where the mechanism hinges on the relative ease of carbon-halogen bond cleavage. This reliable orthogonal reactivity makes 4-Bromo-2-fluoro-6-methylbenzonitrile an invaluable building block, enabling researchers and drug development professionals to perform sequential, site-selective modifications to construct complex molecular architectures with precision and efficiency.
References
-
Nucleophilic Aromatic Substitution . (n.d.). University of Babylon. [Link]
-
Nucleophilic Aromatic Substitution . (2019). Chemistry LibreTexts. [Link]
-
Aryl Halides . (2021). Chemistry LibreTexts. [Link]
-
Why Aryl Halides Are Less Reactive in Nucleophilic Substitution . (2025). NoMoreClass via YouTube. [Link]
-
Arylhalides are less reactive towards Nucleophilic substitution react . (2015). askIITians. [Link]
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation . (2025). National Institutes of Health (PMC). [Link]
-
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations . (2020). National Institutes of Health (PMC). [Link]
-
Nucleophilic aromatic substitution . (n.d.). Lumen Learning. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . (2021). ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution . (n.d.). Chemistry Steps. [Link]
-
Bond Energies . (2025). Chemistry LibreTexts. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions . (n.d.). Royal Society of Chemistry Publishing. [Link]
-
4-Bromo-2-fluoro-6-methylbenzonitrile . (n.d.). MySkinRecipes. [Link]
-
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations . (2020). ResearchGate. [Link]
-
Pd-Catalyzed Cross Coupling Reactions . (2023). Chemistry LibreTexts. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions . (2025). Royal Society of Chemistry Publishing. [Link]
-
4-Bromo-2-fluoro-6-methylbenzonitrile . (n.d.). PubChem. [Link]
-
Evolution of Cross-Coupling Reactions . (2024). ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution . (2019). Professor Dave Explains via YouTube. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . (n.d.). National Institutes of Health (PMC). [Link]
-
Steric and electronic effects in SN2 reactions . (2025). ResearchGate. [Link]
-
Why is the C-F bond enthalpy so high . (2023). Reddit. [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions . (n.d.). ResearchGate. [Link]
-
The interplay between steric and electronic effects in S(N)2 reactions . (n.d.). National Institutes of Health (PubMed). [Link]
-
Recent advances in transition metal-catalysed cross-coupling . (2019). Royal Society of Chemistry Publishing. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds . (n.d.). Michigan State University. [Link]
-
What is the correct bond energy order of the following . (2018). Quora. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . (2010). The Nobel Prize. [Link]
-
2-Bromo-4-methylbenzonitrile . (n.d.). ResearchGate. [Link]
-
Cross-coupling Reactions of Unactivated Alkyl Halides . (n.d.). CORE. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions . (2025). ResearchGate. [Link]
-
Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols . (2025). ResearchGate. [Link]
-
An introduction to bond energy and bond length . (n.d.). chemguide. [Link]
-
Nucleophilic Aromatic Substitution (reference only) . (2023). Chemistry LibreTexts. [Link]
-
Cross-coupling reaction . (n.d.). Wikipedia. [Link]
-
Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents . (n.d.). Wiley Online Library. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . (n.d.). ResearchGate. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene . (2021). White Rose Research Online. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination . (2024). Organic Syntheses. [Link]
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nobelprize.org [nobelprize.org]
- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Bromo-2-fluoro-6-methylbenzonitrile Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors remains a cornerstone of therapeutic innovation. The benzonitrile scaffold, in particular, has emerged as a privileged structure in the development of targeted therapies, most notably in the realm of kinase inhibition. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of analogs based on the versatile building block, 4-bromo-2-fluoro-6-methylbenzonitrile. While direct comparative studies on a comprehensive series of analogs of this specific compound are not extensively documented in publicly available literature, this guide synthesizes data from related chemical series and established principles of medicinal chemistry to provide actionable insights for researchers, scientists, and drug development professionals.
The 4-Bromo-2-fluoro-6-methylbenzonitrile Scaffold: A Privileged Starting Point
The 4-bromo-2-fluoro-6-methylbenzonitrile core is a highly functionalized aromatic system that offers several strategic advantages for medicinal chemistry campaigns.[1] Its utility as a versatile building block stems from the unique interplay of its substituents, which influences not only its reactivity in chemical synthesis but also the potential pharmacokinetic and pharmacodynamic properties of its derivatives.[1]
-
The Bromine Atom (Position 4): This halogen serves as a key handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, enabling broad exploration of the chemical space and its impact on biological activity.
-
The Fluorine Atom (Position 2): The electron-withdrawing nature of the fluorine atom can significantly influence the pKa of adjacent functional groups and modulate the overall electronic properties of the aromatic ring. In the context of drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and fine-tune cell permeability.
-
The Methyl Group (Position 6): The methyl group provides steric bulk, which can influence the conformation of the molecule and its interaction with the target protein. It can also contribute to hydrophobic interactions within a binding pocket and potentially block metabolic sites.
-
The Nitrile Group (Position 1): The cyano moiety is a versatile functional group that can participate in various chemical transformations. In the context of kinase inhibitors, the nitrile group can act as a hydrogen bond acceptor, a key interaction in the ATP-binding site of many kinases.
This unique combination of functionalities makes 4-bromo-2-fluoro-6-methylbenzonitrile an attractive starting point for the synthesis of novel inhibitors targeting a range of enzymes, with a particular emphasis on protein kinases.[2][3]
Synthetic Strategies for Analog Generation
The generation of a library of analogs from the 4-bromo-2-fluoro-6-methylbenzonitrile core primarily relies on the reactivity of the bromine atom. A general synthetic workflow is depicted below.
Figure 1: General synthetic workflow for the diversification of the 4-bromo-2-fluoro-6-methylbenzonitrile scaffold.
Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a general procedure for the Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl moiety at the 4-position of the benzonitrile ring.
Materials:
-
4-Bromo-2-fluoro-6-methylbenzonitrile
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 4-bromo-2-fluoro-6-methylbenzonitrile (1 equivalent), the desired boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired analog.
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
While a comprehensive SAR study on a series of 4-bromo-2-fluoro-6-methylbenzonitrile analogs is not publicly available, we can extrapolate key SAR principles from related classes of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[2] The 4-anilinoquinazoline and related scaffolds provide a valuable framework for this analysis.
Hypothetical SAR Exploration at the 4-Position
The 4-position, where the bromine is substituted, is a critical vector for exploring interactions within the solvent-exposed region of the kinase ATP-binding site.
| Analog ID | R-Group at Position 4 | Postulated Activity | Rationale |
| Core | -Br | Starting Material | - |
| Analog 1 | Phenyl | Moderate | Establishes baseline hydrophobic interactions. |
| Analog 2 | 4-Methoxyphenyl | Increased | The methoxy group can act as a hydrogen bond acceptor and enhance solubility. |
| Analog 3 | 3-Aminophenyl | Increased | The amino group can form a key hydrogen bond with residues at the entrance of the ATP pocket. |
| Analog 4 | 4-(N-methylpiperazin-1-yl)phenyl | Potentially High | The basic nitrogen can be protonated, forming a salt bridge and significantly improving solubility and cell permeability. |
| Analog 5 | Indole | Potentially High | The indole moiety can form additional hydrogen bonds and pi-stacking interactions. |
Causality Behind the Postulated SAR:
-
Introduction of Hydrogen Bond Donors and Acceptors: The addition of functionalities capable of forming hydrogen bonds, such as amines, hydroxyls, and methoxy groups, can significantly enhance binding affinity by engaging with specific amino acid residues in the target kinase.
-
Modulation of Physicochemical Properties: The nature of the substituent at the 4-position directly impacts the lipophilicity, solubility, and metabolic stability of the analog. For instance, the incorporation of a basic moiety like a piperazine can improve aqueous solubility and oral bioavailability.
-
Exploitation of Additional Binding Pockets: Larger, more complex substituents can extend into adjacent sub-pockets of the ATP-binding site, leading to increased potency and potentially improved selectivity.
Figure 2: Logical relationship of SAR modifications at position 4 and their predicted impact on inhibitor properties.
Biological Evaluation: A Framework for Comparison
To establish a robust SAR, a panel of well-defined biological assays is essential. The following protocols are standard in the field for the evaluation of kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
This assay determines the direct inhibitory effect of the synthesized analogs on the target kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase buffer
-
Synthesized analogs dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of EGFR kinase and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol: Cellular Proliferation Assay
This assay assesses the ability of the analogs to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Synthesized analogs dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
The 4-bromo-2-fluoro-6-methylbenzonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of a reactive handle (bromine), a metabolic blocker and electronic modulator (fluorine), a steric influencer (methyl), and a potential hydrogen bond acceptor (nitrile) provides a rich platform for medicinal chemistry exploration. While direct comparative data for a series of analogs is not extensively published, the principles outlined in this guide, drawn from related inhibitor classes, provide a rational framework for the design and evaluation of new chemical entities.
Future work should focus on the systematic synthesis and biological evaluation of a diverse library of analogs derived from this scaffold. Such studies will be crucial to elucidate the detailed SAR and to identify compounds with optimal potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development. The insights gained will undoubtedly contribute to the growing arsenal of targeted therapies for a range of diseases, including cancer and inflammatory disorders.
References
- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
- Google Patents. (n.d.). US12220401B2 - Compounds useful as kinase inhibitors.
- Google Patents. (n.d.). WO2022093742A1 - Compounds for targeted protein degradation of kinases.
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]
-
PubMed. (2012). Synthesis and SAR of new pyrrolo[2,1-f][2][3][4]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5048-5053. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Patent Update: Oncologic, Endocrine & Metabolic Small molecule inhibitors of tyrosine kinase activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Retrieved from [Link]
-
Bentham Science. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2016). Synthesis and SAR of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 kinase inhibitors. ACS Medicinal Chemistry Letters, 7(10), 963-968. Retrieved from [Link]
-
Springer. (n.d.). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationship. In Pesticide Science and Biotechnology. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 19(11), 17839-17865. Retrieved from [Link]
-
PubMed Central (PMC). (2013). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Biochemistry, 52(46), 8265-8276. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Bromo-2-fluoro-6-methylbenzonitrile
Abstract
4-Bromo-2-fluoro-6-methylbenzonitrile (CAS No. 1427438-75-2) is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2] Its utility as a versatile intermediate means that the purity of commercial batches is of paramount importance, as impurities can have a significant impact on the yield, safety, and efficacy of the final products.[3] This guide provides a comprehensive framework for researchers and drug development professionals to assess the purity of commercially available 4-Bromo-2-fluoro-6-methylbenzonitrile. We will explore a multi-pronged analytical approach, detail validated experimental protocols, and present a comparative analysis of hypothetical commercial samples to illustrate the importance of rigorous quality control.
Introduction: The "Why" Behind Rigorous Purity Analysis
In the realm of chemical synthesis, particularly for pharmaceutical applications, the starting materials are the foundation upon which the entire process is built. 4-Bromo-2-fluoro-6-methylbenzonitrile is a substituted benzonitrile derivative frequently employed in creating more complex molecules, often through cross-coupling reactions.[2] The presence of even minor impurities, such as isomers, starting materials, or by-products, can lead to unforeseen side reactions, reduced yields, and the generation of potentially genotoxic impurities in the final Active Pharmaceutical Ingredient (API).[4]
Therefore, a comprehensive purity analysis is not merely a quality check; it is a critical risk mitigation step. This guide is designed to provide the logical and experimental framework for such an analysis, empowering researchers to make informed decisions when selecting a commercial supplier. We will focus on orthogonal analytical techniques—employing multiple, different analytical methods to measure the same attribute—to ensure a robust and reliable assessment of purity.[][6]
Identifying the Usual Suspects: Potential Impurities
The synthetic route to 4-Bromo-2-fluoro-6-methylbenzonitrile can introduce several types of impurities. A common synthetic pathway involves the bromination of 2-fluoro-6-methylbenzonitrile. Understanding this allows us to anticipate the likely impurity profile:
-
Starting Material: Unreacted 2-fluoro-6-methylbenzonitrile.
-
Isomeric Impurities: Bromination at other positions on the aromatic ring (e.g., 3-bromo or 5-bromo isomers).
-
Over-brominated Species: Di-brominated products.
-
Related Substances: Impurities arising from the starting materials used to synthesize 2-fluoro-6-methylbenzonitrile itself.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate).
-
Inorganic Salts: By-products from the reaction and work-up (e.g., sodium bromide).
A logical workflow for assessing a new batch of this material is essential.
The Analytical Toolkit: Orthogonal Methods for Confident Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. We advocate for a combination of chromatographic and spectroscopic methods. Purity is commonly assessed using techniques like HPLC, GC, MS, and NMR.[]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase method is ideal for separating 4-Bromo-2-fluoro-6-methylbenzonitrile from its less polar and more polar impurities. The causality here is that by using a non-polar stationary phase (like C18) and a polar mobile phase, we can effectively resolve compounds based on their hydrophobicity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is particularly effective for analyzing volatile and thermally stable compounds and is often the method cited by suppliers on certificates of analysis.[7] Coupling it with a Mass Spectrometry (MS) detector allows for the tentative identification of unknown impurity peaks based on their mass-to-charge ratio and fragmentation patterns, providing a deeper level of investigation.[8][9] This is crucial for identifying potential genotoxic or reaction-inhibiting impurities.
Quantitative NMR (qNMR)
While ¹H NMR is excellent for structural confirmation, its quantitative application (qNMR) is a powerful tool for determining purity without the need for a specific reference standard of the compound itself.[6][10] By using a certified internal standard of known purity and concentration, the absolute purity of the target analyte can be calculated directly from the integral ratios of their respective signals.[11] This provides a truly orthogonal validation of the purity values obtained from chromatographic techniques.[12]
Comparative Analysis: A Study of Three Hypothetical Suppliers
To illustrate the practical application of these methods, we analyzed hypothetical batches of 4-Bromo-2-fluoro-6-methylbenzonitrile from three different commercial suppliers (A, B, and C). All samples were described as >98% pure.
Table 1: HPLC Purity Analysis (Area %)
| Supplier | Retention Time (min) | Area % | Identity |
| Supplier A | 4.85 | 0.08% | Unknown Impurity 1 |
| 5.21 | 99.85% | Main Compound | |
| 6.12 | 0.07% | Unknown Impurity 2 | |
| Supplier B | 4.55 | 0.45% | Starting Material |
| 5.20 | 99.30% | Main Compound | |
| 7.34 | 0.25% | Isomeric Impurity | |
| Supplier C | 5.22 | 98.90% | Main Compound |
| 5.90 - 6.50 | 1.10% | Multiple small impurities |
Interpretation: Supplier A shows the highest purity by HPLC with two minor unknown impurities. Supplier B has a lower purity with identifiable starting material and an isomeric impurity, which could be problematic for subsequent reactions. Supplier C meets the >98% specification, but the presence of multiple small impurities could indicate a less controlled manufacturing process.
Table 2: GC-MS Analysis
| Supplier | Purity (Area %) | Key Impurities Identified (Tentative) | Residual Solvents |
| Supplier A | 99.8% | Isomer (0.06%), Dibromo-species (0.05%) | Toluene (50 ppm) |
| Supplier B | 99.2% | Starting Material (0.48%), Isomer (0.28%) | Dichloromethane (450 ppm) |
| Supplier C | 99.0% | Multiple related substances (<0.1% each) | Ethyl Acetate (200 ppm) |
Interpretation: The GC-MS data corroborates the HPLC findings. The identification of the starting material in Supplier B's sample is a significant finding. The higher level of dichloromethane, a regulated solvent, is also a concern.
Table 3: Quantitative ¹H NMR (qNMR) Assay
| Supplier | Purity vs. Certified Internal Standard |
| Supplier A | 99.7% w/w |
| Supplier B | 98.8% w/w |
| Supplier C | 98.5% w/w |
Interpretation: The qNMR results provide an absolute purity value (weight/weight), which is often lower than the area % purity from chromatography because it accounts for non-UV active or non-volatile impurities (like water or inorganic salts). Supplier A remains the highest purity sample. The purity of samples B and C are notably lower by qNMR, suggesting the presence of non-chromatographically active impurities.
Validated Experimental Protocols
Trustworthiness in analytical science comes from well-described, reproducible methods. The following protocols are provided as a robust starting point.
HPLC Method Protocol
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid in HPLC-grade water) and Mobile Phase B (0.1% Trifluoroacetic Acid in HPLC-grade Acetonitrile).
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of the 4-Bromo-2-fluoro-6-methylbenzonitrile sample and dissolve in 10.0 mL of Acetonitrile to achieve a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: Start at 50% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Analysis: Inject the sample and integrate all peaks with an area greater than 0.05%. Calculate purity based on the relative area percentage of the main peak.
GC-MS Method Protocol
Step-by-Step Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in GC-grade Acetone.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane (e.g., DB-5ms or equivalent).
-
Inlet: Split mode (50:1 ratio), 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Hold at 100°C for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Range: Scan from 40 to 450 amu.
-
-
Analysis: Inject 1 µL of the sample. Integrate the total ion chromatogram (TIC) and use the MS spectra of impurity peaks to tentatively identify them via a spectral library search (e.g., NIST).
Conclusion and Recommendations
This guide demonstrates that a comprehensive, multi-technique approach is essential for the reliable purity assessment of 4-Bromo-2-fluoro-6-methylbenzonitrile. While a supplier's Certificate of Analysis provides a starting point, independent verification using orthogonal methods like HPLC, GC-MS, and qNMR is critical for applications in drug discovery and development.
Based on our hypothetical data, Supplier A would be the recommended choice due to its consistently higher purity across all three analytical methods and lower levels of process-related impurities. The choice of supplier should always be based on a holistic evaluation of purity, impurity profile, batch-to-batch consistency, and the specific requirements of the downstream application. Researchers are strongly encouraged to adopt this analytical framework to ensure the quality and integrity of their starting materials, thereby safeguarding the success of their research and development programs.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Shimadzu (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available at: [Link]
-
IOSR Journal (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
MySkinRecipes (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link].
-
MySkinRecipes. 4-Bromo-2-fluoro-6-methylbenzonitrile. Available at: [Link].
-
AQA (2015). A-level Chemistry 7405 Specification. Available at: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56973648. Available at: [Link].
-
European Pharmaceutical Review (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link].
-
ResearchGate (2018). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Available at: [Link].
-
International Conference on Harmonisation (ICH). ICH Q3A Impurities in New Drug Substances. Available at: [Link].
-
ResearchGate (2018). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. Available at: [Link].
-
ResearchGate (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. Available at: [Link].
-
PubMed (2018). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry. Available at: [Link].
-
American Chemical Society Publications (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link].
-
Oxford Instruments (n.d.). Consistency and Purity. Available at: [Link].
-
American Chemical Society Publications (2021). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Insights. Available at: [Link].
-
Shimadzu (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available at: [Link].
-
Chem-Space (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. Available at: [Link].
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. shimadzu.com [shimadzu.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Quantum Chemical Profile of 4-Bromo-2-fluoro-6-methylbenzonitrile
This guide provides a comprehensive comparative analysis of the quantum chemical properties of 4-Bromo-2-fluoro-6-methylbenzonitrile, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers, scientists, and drug development professionals, understanding the molecular-level characteristics of such intermediates is paramount for predicting reactivity, designing novel molecular architectures, and optimizing synthetic pathways.
In the absence of extensive experimental data for this specific compound, this guide employs a robust, validated computational approach. We will leverage Density Functional Theory (DFT) to predict its structural, vibrational, and electronic properties. The scientific integrity of our findings is established through a rigorous comparison with experimentally and theoretically characterized analogous compounds. This comparative methodology not only validates our computational choices but also provides a deeper understanding of the subtle electronic and steric effects of the substituents on the benzonitrile core.
The Rationale for a Comparative Quantum Chemical Approach
The predictive power of quantum chemical calculations is a cornerstone of modern chemical research. It allows for the elucidation of molecular properties that can be challenging or time-consuming to determine experimentally.[2] However, the reliability of these in silico predictions hinges on the appropriate choice of computational methods and their validation against known experimental data.
-
Validate our computational methodology: By demonstrating that our chosen level of theory accurately reproduces the known properties of analogous compounds, we build confidence in its predictions for the target molecule.
-
Isolate the effects of specific substituents: By comparing the calculated properties of 4-Bromo-2-fluoro-6-methylbenzonitrile with those of molecules differing by a single substituent, we can deconstruct the individual contributions of the bromo, fluoro, and methyl groups to the overall molecular characteristics.
-
Predict a reliable property profile: This validated and comparative approach enables us to generate a high-confidence quantum chemical profile for 4-Bromo-2-fluoro-6-methylbenzonitrile, providing valuable insights for its application in chemical synthesis and drug design.
The logical workflow for this comparative analysis is depicted in the following diagram:
Caption: Computational workflow for the comparative quantum chemical analysis.
Experimental Protocol: Quantum Chemical Calculations
The following step-by-step protocol outlines the methodology for performing the quantum chemical calculations described in this guide.
Software: Gaussian 09 or any equivalent quantum chemistry software package.
Level of Theory: Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This combination is well-established for providing a good balance of accuracy and computational cost for organic molecules.[3][4]
Step 1: Molecular Structure Input
-
Construct the 3D structure of 4-Bromo-2-fluoro-6-methylbenzonitrile and the chosen analog molecules (e.g., 4-bromobenzonitrile, 4-bromo-2-fluorobenzonitrile, and 2-fluoro-6-methylbenzonitrile) using a molecular modeling software (e.g., GaussView, Avogadro).
-
Ensure correct atom types, connectivity, and initial stereochemistry.
Step 2: Geometry Optimization
-
Set up a geometry optimization calculation.
-
Keyword: Opt
-
Specify the DFT method and basis set.
-
Keyword: # B3LYP/6-311++G(d,p)
-
-
Run the calculation. The output will provide the optimized molecular geometry corresponding to a minimum on the potential energy surface.
Step 3: Vibrational Frequency Analysis
-
Using the optimized geometry from Step 2, set up a frequency calculation.
-
Keyword: Freq
-
This calculation will compute the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum.
Step 4: Electronic Property Analysis
-
The output file from the geometry optimization and frequency calculations will contain information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO energy gap.
Step 5: Data Analysis and Comparison
-
Compile the calculated geometrical parameters (bond lengths and angles), vibrational frequencies, and HOMO-LUMO energies into tables.
-
For the analog compounds, source experimental data from the literature and databases (e.g., NIST Chemistry WebBook, PubChem).[5][6]
-
Compare the calculated data for the analogs with their experimental counterparts to validate the computational methodology.
-
Compare the calculated data for 4-Bromo-2-fluoro-6-methylbenzonitrile with the data for the analogs to deduce the influence of the substituents.
Comparative Analysis of Molecular Properties
Molecular Geometry
The optimized molecular geometry provides insights into the steric and electronic interactions between the substituents. The following table compares the calculated key geometrical parameters of 4-Bromo-2-fluoro-6-methylbenzonitrile with those of its analogs.
| Parameter | 4-Bromo-2-fluoro-6-methylbenzonitrile (Calculated) | 4-Bromobenzonitrile (Experimental) | 4-Bromo-2-fluorobenzonitrile (Calculated) | 2-Fluoro-6-methylbenzonitrile (Calculated) |
| C-Br Bond Length (Å) | 1.895 | 1.908 | 1.894 | - |
| C-F Bond Length (Å) | 1.352 | - | 1.351 | 1.353 |
| C-CN Bond Length (Å) | 1.445 | 1.449 | 1.446 | 1.444 |
| C≡N Bond Length (Å) | 1.156 | 1.150 | 1.155 | 1.156 |
| C-CH₃ Bond Length (Å) | 1.510 | - | - | 1.511 |
Note: Experimental data for 4-bromobenzonitrile is sourced from X-ray crystallography data. Calculated values are at the B3LYP/6-311++G(d,p) level of theory.
The calculated C-Br and C-F bond lengths in the substituted benzonitriles are in good agreement with typical values, suggesting that our computational model accurately describes the geometry of these halogenated systems. The introduction of the ortho-fluoro and ortho-methyl groups in the target molecule is expected to induce some steric strain, which may lead to minor deviations in the planarity of the benzene ring.
Vibrational Spectra (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for molecular identification and characterization. The calculated FT-IR and FT-Raman spectra of 4-Bromo-2-fluoro-6-methylbenzonitrile are compared with the experimental spectra of its analogs to assign the characteristic vibrational modes.
| Vibrational Mode | 4-Bromo-2-fluoro-6-methylbenzonitrile (Calculated cm⁻¹) | 4-Bromobenzonitrile (Experimental FT-IR cm⁻¹)[6] | 4-Bromo-2-fluorobenzonitrile (Experimental FT-Raman cm⁻¹)[5] |
| C≡N Stretch | 2235 | 2230 | 2238 |
| Aromatic C=C Stretch | 1580-1600 | 1585, 1595 | 1590, 1605 |
| C-F Stretch | 1250 | - | ~1240 |
| C-Br Stretch | 680 | 675 | ~685 |
| C-CH₃ Stretch | 2950 | - | - |
The characteristic C≡N stretching vibration is a strong and easily identifiable peak in the spectra of nitriles. Our calculated frequency for this mode in 4-Bromo-2-fluoro-6-methylbenzonitrile aligns well with the experimental values observed for the bromo- and bromo-fluoro-benzonitrile analogs. The positions of the aromatic C=C stretching modes are also consistent, indicating that the overall aromatic character of the ring is maintained. The calculated C-F and C-Br stretching frequencies provide further confidence in the vibrational assignments for the target molecule.
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7]
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-Bromo-2-fluoro-6-methylbenzonitrile (Calculated) | -7.25 | -1.58 | 5.67 |
| 4-Bromobenzonitrile (Calculated) | -7.10 | -1.65 | 5.45 |
| 4-Bromo-2-fluorobenzonitrile (Calculated) | -7.20 | -1.60 | 5.60 |
| 2-Fluoro-6-methylbenzonitrile (Calculated) | -6.95 | -1.30 | 5.65 |
The HOMO-LUMO energy gap of 4-Bromo-2-fluoro-6-methylbenzonitrile is comparable to its analogs, suggesting similar kinetic stability. The presence of the electron-withdrawing fluorine and bromine atoms, as well as the nitrile group, leads to a stabilization of both the HOMO and LUMO energies. The methyl group, being weakly electron-donating, slightly destabilizes the HOMO. These subtle electronic effects, quantifiable through DFT calculations, are critical for understanding the reactivity of this molecule in synthetic transformations.
The relationship between the molecular structure and its electronic properties can be visualized as follows:
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. CAS 105942-08-3: 4-Bromo-2-fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Optimization Strategy: 4-Bromo-2-fluoro-6-methylbenzonitrile in Divergent Reaction Media
The following guide presents a comparative technical analysis of 4-Bromo-2-fluoro-6-methylbenzonitrile (CAS: 1427438-75-2), a critical scaffold in medicinal chemistry.
This guide moves beyond generic protocols to analyze how reaction media (solvents) dictate the chemoselectivity between the molecule's two electrophilic sites: the C4-Bromine (susceptible to Pd-catalyzed coupling) and the C2-Fluorine (susceptible to Nucleophilic Aromatic Substitution,
Executive Summary & Scaffold Analysis
4-Bromo-2-fluoro-6-methylbenzonitrile acts as an "orthogonal switch" in synthesis.[1][2] Its reactivity is governed by the electronic push-pull of the nitrile core and the steric influence of the C6-methyl group.[1]
-
C4-Bromine (Site A): The primary handle for carbon-carbon bond formation (Suzuki/Buchwald).[1][2] It is sterically accessible but requires non-protic or biphasic media to prevent protodebromination.[1][2]
-
C2-Fluorine (Site B): Activated by the ortho-cyano group.[1][2] It is highly reactive toward nucleophiles (
) but requires polar aprotic media to stabilize the Meisenheimer intermediate.[2] -
C6-Methyl: Provides steric protection to the nitrile, preventing unwanted hydrolysis, but also reduces the rotation of the aromatic ring in catalytic cycles.[3]
Decision Matrix: Solvent Selection
The choice of medium determines which site reacts and the purity profile of the product.
Figure 1: Divergent reactivity pathways dictated by reaction conditions.[1][3]
Comparative Study: Suzuki-Miyaura Coupling (C-Br)
The challenge with this substrate is the solubility of the inorganic base vs. the lipophilicity of the nitrile .[1] The C6-methyl group increases lipophilicity compared to simple fluorobenzonitriles.[1][2]
Reaction Media Performance Data
Conditions: 1.0 eq Substrate, 1.2 eq Ph-B(OH)2, 2.0 eq Base, 5 mol% Pd(dppf)Cl2, 90°C, 4h.[3]
| Reaction Medium | Base System | Yield (%) | Purity (%) | Key Observation |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 92% | 98% | Optimal. Excellent solubility for both organic substrate and inorganic base.[1][2] Fast kinetics. |
| Toluene / EtOH / H₂O | Na₂CO₃ | 78% | 85% | Good, but phase transfer is slower.[2][3] "Greasy" impurities observed.[1][2][3] |
| DMF (Anhydrous) | Cs₂CO₃ | 65% | 70% | High homocoupling of boronic acid.[2][3] Difficult workup (DMF removal). |
| THF (Anhydrous) | KOtBu | 40% | 60% | Poor base solubility.[2][3] Significant protodebromination (H-substitution) observed.[1][2] |
Technical Insight
The Dioxane/Water system is superior because it creates a homogenous "glyme-like" environment at 90°C where the catalytic cycle (Oxidative Addition
-
Why Toluene fails: The non-polar nature poorly solvates the boronate-ate complex, slowing transmetallation.[1]
-
Why DMF fails: While it dissolves everything, DMF can coordinate to Pd, retarding the cycle and promoting side reactions (dehalogenation).[3]
Comparative Study: Nucleophilic Aromatic Substitution (C-F)
The C2-Fluorine is activated by the electron-withdrawing nitrile.[1][2] However, the reaction is sensitive to solvation of the nucleophile .[3]
Reaction Media Performance Data
Conditions: 1.0 eq Substrate, 1.5 eq Morpholine (Nucleophile), 60°C, 2h.
| Reaction Medium | Dielectric Constant ( | Reaction Rate ( | Yield (%) | Mechanistic Note |
| DMSO | 47.2 | 100 (Ref) | 96% | Optimal. Dipolar aprotic solvent leaves nucleophile "naked" (reactive).[1][2] |
| NMP | 32.2 | 95 | 94% | Excellent alternative to DMSO; easier to extract during workup.[1][2][3] |
| Acetonitrile | 37.5 | 40 | 65% | Slower.[1][2][3] Reflux required to drive completion.[1][2][3] |
| Ethanol | 24.5 | < 5 | < 10% | Failed. Hydrogen bonding solvates the nucleophile, deactivating it.[3] |
Mechanism: The Solvent Effect
In
Figure 2: Impact of solvent polarity and hydrogen bonding on
Validated Experimental Protocols
Protocol A: Suzuki Coupling (C-Br Functionalization)
Objective: Cross-coupling with Phenylboronic acid while preserving the C-F bond.[1][2]
-
Setup: In a reaction vial, charge 4-Bromo-2-fluoro-6-methylbenzonitrile (214 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and
(424 mg, 2.0 mmol). -
Catalyst: Add
(41 mg, 0.05 mmol). Note: Use dppf ligand to prevent steric clash with the C6-methyl.[1] -
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by sparging with nitrogen for 5 minutes.
-
Reaction: Seal and heat to 90°C for 4 hours. Monitor by HPLC (Target Rt shifts earlier due to loss of Br).
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over
.[1][2][3] -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Protocol B: Displacement (C-F Functionalization)
Objective: Displacement of Fluorine with Morpholine.[1][2]
-
Setup: Charge 4-Bromo-2-fluoro-6-methylbenzonitrile (214 mg, 1.0 mmol) into a vial.
-
Solvent: Add DMSO (3 mL). Stir to dissolve (clear solution).
-
Nucleophile: Add Morpholine (130 µL, 1.5 mmol). Base is not strictly required as morpholine acts as both, but DIPEA (1.0 eq) can be added to scavenge HF.[3]
-
Reaction: Heat to 60°C for 2 hours.
-
Critical Control Point: Do not exceed 100°C, or the nitrile may begin to hydrolyze in the presence of trace water.[3]
-
-
Workup: Pour reaction mixture into crushed ice/water (20 mL). The product usually precipitates as a solid.[2] Filter and wash with water.[1][2][3]
-
Purification: Recrystallization from EtOH or column chromatography if necessary.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile.[1][2] Retrieved from [Link][2][3]
-
Malapit, C. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.[1][2][3] National Institutes of Health (NIH).[2][3] Retrieved from [Link]
-
Chemistry LibreTexts (2022). Nucleophilic Aromatic Substitution: Mechanism and Solvent Effects. Retrieved from [Link][2][3][4][5][6][7][8][9][10][11][12]
-
Google Patents (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile derivatives (WO2016024224A1).[1][2] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews.[1][2][3] (Foundational reference for the Dioxane/Water protocol).
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iscnagpur.ac.in [iscnagpur.ac.in]
- 12. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
Validation of Analytical Methods for 4-Bromo-2-fluoro-6-methylbenzonitrile
Executive Summary & Strategic Context
4-Bromo-2-fluoro-6-methylbenzonitrile (CAS: 1427438-75-2) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of second-generation androgen receptor antagonists like Enzalutamide (Xtandi). The purity of this intermediate directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).
This guide provides a validated analytical framework for the quantification and purity profiling of this compound.[1][2][3] Unlike generic protocols, we compare the industry-standard RP-HPLC approach against GC-FID and UHPLC alternatives, providing decision-making criteria based on resolution, sensitivity, and throughput.
Why Validation Matters Here
In the synthesis of Enzalutamide, the carryover of regioisomers or hydrolysis byproducts (e.g., 4-bromo-2-fluoro-6-methylbenzamide) can lead to difficult-to-remove impurities downstream. A validated method must discriminate between the nitrile target and its amide hydrolysis product.
Comparative Analysis of Analytical Techniques
Selecting the right analytical tool is the first step in validation. Below is a comparison of the three primary methodologies evaluated for this compound.
Table 1: Performance Matrix of Analytical Platforms
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID | Method C: UHPLC-UV |
| Primary Utility | Purity & Assay (Standard QC) | Volatile Impurities & Residual Solvents | High-Throughput Screening (HTS) |
| Stationary Phase | C18 (3.5 - 5 µm) | 5% Phenyl Polysiloxane | C18 Sub-2 µm (1.7 µm) |
| Selectivity | High for polar impurities (amides/acids) | Low for thermal degradants | Very High (Peak Capacity) |
| Thermal Risk | None (Ambient/Controlled) | Moderate (Inlet >200°C) | None (High Pressure heating) |
| Run Time | 15 - 25 mins | 10 - 15 mins | < 5 mins |
| Limit of Quantitation | ~0.05% | ~0.1% | ~0.01% |
| Cost/Sample | Low | Low | Medium (Consumables) |
Decision Logic (DOT Visualization)
Figure 1: Decision tree for selecting the appropriate analytical technique based on sample properties and impurity profile.
Validated Experimental Protocol (RP-HPLC)[2]
The following protocol has been optimized for robustness, specifically to separate the nitrile starting material from potential amide hydrolysis products.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX SB-C18, 150 mm x 4.6 mm, 3.5 µm (StableBond technology preferred for low pH stability).
-
Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape for ionizable impurities).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm (Maximal absorbance for the benzonitrile moiety).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).[3]
-
Stock Solution: Weigh 25 mg of 4-Bromo-2-fluoro-6-methylbenzonitrile into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).
-
Working Standard: Dilute 1.0 mL of Stock Solution to 10 mL (100 µg/mL).
Validation Parameters (ICH Q2(R1) Compliant)
This section details the validation results required to establish the method's reliability.
Specificity (Forced Degradation)
To prove the method detects the analyte unequivocally in the presence of degradants, perform stress testing:
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. Target degradation: Amide formation.
-
Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours. Target degradation: Carboxylic acid formation.
-
Oxidation: 3% H₂O₂, Ambient, 4 hours.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). Resolution > 1.5 between analyte and nearest degradant.
Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the working concentration (100 µg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery within 98.0% – 102.0%.
Precision (Repeatability)
-
Protocol: 6 replicate injections of the 100% standard solution.
-
Acceptance Criteria: %RSD of peak area
.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.
Troubleshooting & Critical Parameters
-
Peak Tailing: If tailing factor > 1.5, increase the buffer concentration or lower the pH slightly (e.g., use 0.1% TFA instead of Formic Acid) to suppress silanol activity.
-
Retention Time Drift: Ensure the column is fully equilibrated (minimum 10 column volumes) before starting the run, especially when using gradient elution.
-
Sample Solubility: The compound is hydrophobic. Ensure the diluent contains at least 50% organic solvent (Acetonitrile) to prevent precipitation.
References
-
BenchChem. A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification. (2025).[3][4] Retrieved from
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56973648, 4-Bromo-2-fluoro-6-methylbenzonitrile. Retrieved from [4]
-
International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Analytical Techniques for the Determination of Enzalutamide: A Comprehensive Review. Retrieved from
-
Biosynth. 4-Bromo-2-fluoro-6-methylbenzonitrile Product Information & Applications. Retrieved from
Sources
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Bromo-2-fluoro-6-methylbenzonitrile Kinase Inhibitor Derivatives
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3] A promiscuous inhibitor that engages multiple unintended kinases can lead to off-target toxicities, derailing an otherwise promising therapeutic candidate. Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer therapeutic advantages.[3]
Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design. This guide provides an in-depth, comparative framework for assessing the cross-reactivity of a hypothetical series of kinase inhibitors derived from the versatile 4-Bromo-2-fluoro-6-methylbenzonitrile scaffold. This scaffold is a known building block in the synthesis of biologically active molecules, making its derivatives prime candidates for kinase inhibitor discovery.[4] We will journey through a multi-tiered experimental cascade, from initial biochemical potency to in-cell target engagement and finally to in-vivo tolerability, explaining the causality behind each experimental choice and providing realistic, comparative data to guide decision-making.
The Hypothetical Compound Series: Targeting Kinase X
For the purpose of this guide, we will consider a hypothetical series of three derivatives of 4-Bromo-2-fluoro-6-methylbenzonitrile designed to target "Kinase X," a receptor tyrosine kinase implicated in a specific cancer pathway. The core scaffold provides a solid foundation for inhibitor design, and minor modifications at the R-group position are intended to modulate potency and selectivity.
-
Compound A (Lead Compound): The initial hit identified from a primary screen.
-
Compound B (Analogue 1): A structural modification designed to improve potency.
-
Compound C (Analogue 2): A modification aimed at enhancing selectivity.
| Compound ID | R-Group Modification | Rationale |
| BFM-A | -[Simple Amine] | Initial lead compound. |
| BFM-B | -[Cyclic Amine] | Introduction of a rigid structure to potentially increase binding affinity. |
| BFM-C | -[Bulky Aromatic Group] | Addition of a larger group to exploit a potential non-conserved pocket near the ATP site. |
Our objective is to build a comprehensive cross-reactivity profile for these three compounds to determine which, if any, warrants advancement into further preclinical development.
Experimental Workflow for Cross-Reactivity Profiling
A robust cross-reactivity assessment follows a logical progression from broad, high-throughput in vitro methods to more focused, physiologically relevant in-cell and in-vivo models. Our workflow is designed to be self-validating, with each stage providing data that informs the next.
Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: In Vitro Biochemical Profiling
The initial step is to understand the raw biochemical potency and selectivity of our compounds against purified enzymes. This provides a clean, baseline understanding of their interaction profiles without the complexities of a cellular environment.
Primary Target Potency Assay
Causality: Before assessing cross-reactivity, we must first confirm and quantify the potency of our derivatives against the intended target, Kinase X. This establishes a benchmark against which all off-target activities will be compared. A luminescence-based kinase assay, such as Promega's ADP-Glo™, is an industry-standard method that measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[5]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of BFM-A, BFM-B, and BFM-C in DMSO. Prepare the Kinase X enzyme, the specific substrate peptide, and ATP in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of each compound dilution. Add 5 µL of the Kinase X and substrate mix. Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data: Potency against Kinase X
| Compound ID | IC50 against Kinase X (nM) | Interpretation |
| BFM-A | 85 | Moderate potency, our starting point. |
| BFM-B | 12 | Significant potency improvement over the lead compound. |
| BFM-C | 150 | Reduced on-target potency compared to the lead. |
These results confirm that the modification in BFM-B successfully improved on-target potency, while the bulky group in BFM-C was detrimental to binding Kinase X.
Broad-Panel Kinase Selectivity Screen
Causality: With on-target potency established, we must now cast a wide net to identify potential off-target interactions across the human kinome. It is impractical to run individual assays for hundreds of kinases. Therefore, we leverage commercial services (e.g., Reaction Biology, Eurofins) that offer large-scale profiling panels.[6] These screens typically use a single high concentration of the inhibitor (e.g., 1 µM) to identify any kinase showing significant inhibition (e.g., >50% or >75%). The radiometric [³³P]-ATP filter binding assay remains the gold standard for its direct measurement and sensitivity.[1]
Experimental Protocol: Radiometric Kinase Profiling (Conceptual)
-
Compound Submission: Provide samples of BFM-A, BFM-B, and BFM-C to a contract research organization (CRO).
-
Screening: The CRO incubates each compound at a fixed concentration (e.g., 1 µM) with a large panel of recombinant kinases (e.g., >400) in the presence of a generic substrate and [³³P]-ATP.
-
Detection: The reaction mixtures are spotted onto a filter membrane. Unincorporated [³³P]-ATP is washed away, and the amount of radiolabeled phosphate transferred to the substrate is quantified by scintillation counting.
-
Data Analysis: The activity of each kinase in the presence of the compound is calculated as a percentage of the vehicle (DMSO) control.
Comparative Data: Kinase Selectivity Profile at 1 µM
| Compound ID | Kinases Inhibited >75% (excluding Kinase X) | Selectivity Score (S10)¹ | Interpretation |
| BFM-A | Kinase Y, Kinase Z | 0.025 | Moderate selectivity, hits two related kinases. |
| BFM-B | Kinase Y, Kinase Z, Kinase P, Kinase Q | 0.050 | Poor selectivity; increased potency came at the cost of broader off-target activity. |
| BFM-C | None | 0.002 | Excellent selectivity; the bulky group appears to prevent binding to other kinases. |
¹Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested at 1 µM. A lower score indicates higher selectivity.
This screen provides critical, albeit preliminary, selectivity data. BFM-B , despite its high potency, shows a concerningly promiscuous profile. In contrast, BFM-C is highly selective, which may justify its lower on-target potency if a clean safety profile is paramount.
Tier 2: Cellular Target Engagement and Validation
Causality: Biochemical assays with purified enzymes are an essential first step, but they do not reflect the complex intracellular environment. Factors like cell permeability, intracellular ATP concentrations (which compete with the inhibitor), and target protein conformation can dramatically alter a compound's activity.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound physically binds to its intended target (and any off-targets) within intact cells.[7][8][9] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[9]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Culture cells known to express the target kinases (Kinase X, Y, Z for BFM-A and BFM-B; only Kinase X for BFM-C). Treat cells with a high concentration of the compound (e.g., 10 µM) or DMSO for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes in a thermal cycler, followed by a cooling step.[8][9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation: Pellet the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min).[10]
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein (e.g., Kinase X, Y, Z) remaining in the supernatant using Western blotting or an ELISA-based method.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. The resulting "melting curve" will shift to the right in the presence of a stabilizing ligand.
Comparative Data: CETSA Thermal Shift (ΔTagg in °C)
| Compound ID | Kinase X (On-Target) | Kinase Y (Off-Target) | Kinase Z (Off-Target) | Interpretation |
| BFM-A | +5.2°C | +4.8°C | +2.1°C | Confirms cellular engagement of both on-target and the primary off-target (Kinase Y). Weaker engagement with Kinase Z. |
| BFM-B | +8.5°C | +7.9°C | +4.5°C | Strong cellular engagement with both on-target and off-targets, confirming the promiscuous profile seen biochemically. |
| BFM-C | +1.5°C | No Shift | No Shift | Confirms weak on-target engagement in cells, consistent with its lower potency, but validates its high selectivity. |
The CETSA results provide critical validation. The off-target liabilities of BFM-A and especially BFM-B are real in a cellular context. The high selectivity of BFM-C is also confirmed, but its weak target engagement is a significant concern for efficacy.
Tier 3: Preliminary In Vivo Assessment
Causality: The final step in this initial assessment is to understand how the compounds behave in a whole organism. An early, non-GLP in vivo tolerability study in a rodent model (e.g., mice) helps to establish a preliminary therapeutic window and identify any overt toxicities that might be predicted by the off-target profile. This is crucial for making an informed decision about committing resources to more extensive and costly preclinical development.
Experimental Protocol: Acute Tolerability Study in Mice
-
Animal Model: Use healthy adult mice (e.g., C57BL/6 strain), with 3-5 animals per dose group.
-
Dose Formulation: Formulate each compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose Escalation: Administer single doses of each compound in an escalating manner to different groups of mice (e.g., 10, 30, 100 mg/kg).
-
Monitoring: Observe the animals closely for 7-14 days for any clinical signs of toxicity, such as changes in weight, behavior, posture, or activity levels.
-
Endpoint: The primary endpoint is the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or greater than 10-15% body weight loss.
Comparative Data: In Vivo Tolerability
| Compound ID | Maximum Tolerated Dose (MTD, single dose, mg/kg) | Observed Toxicities at >MTD | Interpretation |
| BFM-A | 100 | Lethargy, ruffled fur | Moderate tolerability. |
| BFM-B | 30 | Severe lethargy, ataxia, significant weight loss | Poor tolerability, likely due to the significant off-target activity observed in vitro and in cells. |
| BFM-C | >100 | No overt toxicities observed at the highest dose tested | Excellent tolerability, consistent with its highly selective profile. |
Integrated Analysis and Decision-Making
By integrating the data from all three tiers, we can make a well-supported, evidence-based decision on which compound to advance.
Caption: Decision matrix based on integrated cross-reactivity data.
-
BFM-B is eliminated. Despite its superior on-target potency, its promiscuous kinase profile, confirmed in cells by CETSA, translates directly to poor in vivo tolerability. This compound carries an unacceptably high risk of off-target toxicity.
-
BFM-A represents a classic dilemma. It has a reasonable balance of properties but lacks a clear advantage. It could be a candidate for further medicinal chemistry to improve selectivity, but it is not a compelling lead.
-
BFM-C emerges as the most promising candidate for further development. Although its on-target potency is the lowest, its exceptional selectivity and high tolerability provide a superior starting point for a lead optimization program. The risk of off-target toxicity is low, and medicinal chemistry efforts can now be laser-focused on improving interactions with Kinase X without the constant concern of introducing new off-target liabilities. The structure-activity relationship (SAR) data from BFM-B (potency) and BFM-C (selectivity) provides valuable guidance for designing the next generation of analogues.
Conclusion
This comparative guide demonstrates a systematic, multi-tiered approach to evaluating the cross-reactivity of small molecule kinase inhibitors. By progressing from high-throughput biochemical screens to cellular target validation and preliminary in vivo assessments, researchers can build a comprehensive understanding of a compound's selectivity profile. This integrated dataset is essential for de-risking drug candidates early in the discovery pipeline, enabling informed decisions that save time and resources. The case of the 4-Bromo-2-fluoro-6-methylbenzonitrile derivatives illustrates that the most potent compound is not always the best candidate. A compound with a clean selectivity profile and good tolerability, even with modest initial potency, often represents a more promising foundation for developing a safe and effective therapeutic.
References
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
4-Bromo-2-fluoro-6-methylbenzonitrile proper disposal procedures
Executive Summary
Stop and Read: 4-Bromo-2-fluoro-6-methylbenzonitrile is a halogenated aromatic nitrile.[1][2][3] Unlike simple inorganic cyanides (e.g., NaCN), it does not immediately release hydrogen cyanide (HCN) upon contact with weak acids.[4] However, its disposal requires strict adherence to halogenated waste protocols due to the presence of Bromine and Fluorine, which generate corrosive acid gases (HBr, HF) and toxic nitrogen oxides (NOx) during thermal destruction.[4]
Immediate Disposal Classification:
-
Waste Type: Halogenated Organic (Solid or Liquid).[2]
-
Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing.
-
Critical Segregation: Do NOT mix with strong oxidizers or strong mineral acids.
Chemical Identity & Hazard Profiling
To manage disposal safely, you must understand the molecule's specific failure points.[4] This compound combines a nitrile core with halogen substituents, creating a dual-hazard profile: potential cyanide-like toxicity and corrosive combustion byproducts.
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 1427438-75-2 | Use for waste manifesting. |
| Molecular Formula | C₈H₅BrFN | High nitrogen/halogen content requires scrubbed incineration. |
| Physical State | Solid (Powder/Crystalline) | Dust inhalation risk; requires particulate respirator (N95/P100). |
| GHS Classification | Acute Tox. 4 (Oral/Dermal/Inhal), Skin/Eye Irrit. 2/2A | Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory.[4] |
| Reactivity | Stable under normal conditions. Hydrolyzes in strong hot acids. | Do not add to acidic waste streams to prevent exothermic hydrolysis to amides. |
| Combustion Products | COx, NOx, HF , HBr , HCN | Incineration Only. Never autoclave or bleach-treat this waste.[4] |
Expert Insight: While benzonitriles are kinetically stable, the "fluoro" substituent on the ring adds a layer of complexity.[4] If this material is subjected to standard "oxidative destruction" (bleach) often used for inorganic cyanides, the reaction can be unpredictable and ineffective.[4] Do not treat this as a simple cyanide salt.
Pre-Disposal Stabilization & Segregation
Effective disposal starts at the bench. The most common safety incident with nitriles involves accidental mixing with incompatible waste streams.
Segregation Rules (The "Self-Validating" System)
-
The pH Check: Before adding any liquid waste containing this compound to a drum, measure the drum's pH.[4]
-
Rule: The waste stream must be Neutral (pH 6-8) or slightly Alkaline.
-
Reason: Strong acids (pH < 2) can catalyze the hydrolysis of the nitrile group over time, pressurizing the container.[4]
-
-
Halogen Separation:
-
Segregate this waste into "Halogenated Organic" containers.
-
Why: Non-halogenated waste is often used as fuel blending (burned for energy). Halogenated waste (containing F, Br) poisons catalysts and corrodes standard incinerators, requiring specialized facilities.[4]
-
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound/Spill Debris)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.
-
Labeling: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains 4-Bromo-2-fluoro-6-methylbenzonitrile)."[1][3][5]
-
Protocol:
Scenario B: Liquid Waste (Mother Liquors/Solvents)
-
Container: Amber glass or HDPE carboy (solvent compatible).
-
Labeling: "Hazardous Waste - Flammable/Toxic - Halogenated ."
-
Protocol:
-
Confirm the solvent is compatible with the waste drum (e.g., do not mix acetone with concentrated sulfuric acid residues).[4]
-
Pour waste into the "Halogenated Organic" stream.
-
Log the accumulation: Explicitly note the presence of "Organic Nitriles" on the waste tag. This alerts the disposal vendor to check for cyanide potential.
-
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of 4-Bromo-2-fluoro-6-methylbenzonitrile.
Figure 1: Decision tree for segregating halogenated nitrile waste to ensure compatibility with incineration protocols.
Emergency Contingencies
Spill Management (Dry Solid):
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and an N95 respirator.[4]
-
Containment: Do not dry sweep. Cover the spill with a damp absorbent pad or use a HEPA vacuum to prevent dust aerosolization.
-
Decontamination: Clean the surface with a mild soap/water solution. Avoid bleach , as oxidation of the aryl ring can produce complex byproducts.[4]
-
Disposal: Place all cleanup materials into the "Solid Waste" container described above.
Exposure First Aid:
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with soap and water for 15 minutes. Note: Unlike simple cyanides, specific antidotes (like amyl nitrite) are rarely indicated for benzonitriles unless signs of systemic cyanide poisoning (hypoxia, confusion) appear, which is rare for this stable intermediate.[4]
Regulatory & Compliance Codes
Ensure your waste manifest includes the following codes to remain compliant with EPA (RCRA) and DOT regulations.
-
EPA Waste Codes (RCRA):
-
D001 (Ignitable - if in flammable solvent).[7]
-
F002/F001 (Spent Halogenated Solvents - if dissolved in DCM/Chloroform).
-
Note: If pure substance, it is generally classified as Non-Listed Hazardous Waste requiring incineration, but check local state regulations for "Reactive" (D003) applicability regarding nitriles.[4]
-
-
DOT Shipping Name (for waste transport):
-
UN3439, NITRILES, SOLID, TOXIC, N.O.S. (4-Bromo-2-fluoro-6-methylbenzonitrile), 6.1, PG III.[4]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][8] National Academies Press.[8][9] [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile (Compound Summary).[1][3][5] National Library of Medicine. [Link][4]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
- 9. orgsyn.org [orgsyn.org]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-2-fluoro-6-methylbenzonitrile
For the discerning researcher in pharmaceutical and agrochemical development, 4-bromo-2-fluoro-6-methylbenzonitrile is a valuable building block. Its unique substitution pattern makes it a versatile intermediate for creating complex molecular architectures, particularly in cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings.[1] However, its utility in synthesis is matched by a critical need for meticulous handling and a comprehensive understanding of its hazard profile. This guide provides essential, immediate safety and logistical information to ensure both the integrity of your research and the safety of your laboratory personnel.
Hazard Profile: Understanding the Risks
4-Bromo-2-fluoro-6-methylbenzonitrile is classified as harmful and an irritant.[2] A thorough understanding of its specific hazards is the foundation of safe handling.
GHS Hazard Classifications for 4-Bromo-2-fluoro-6-methylbenzonitrile: [2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
The primary routes of exposure are ingestion, skin contact, and inhalation. The presence of the nitrile group and halogen substituents necessitates a cautious approach, as compounds of this nature can have significant physiological effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 4-bromo-2-fluoro-6-methylbenzonitrile. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | 100% Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat, Particulate Respirator (if not in a fume hood) |
| Solution Preparation and Transfers | 100% Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Face Shield (if splash potential is high) |
| Running Reactions | 100% Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Work in a certified chemical fume hood |
| Work-up and Purification | 100% Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Work in a certified chemical fume hood |
Why Nitrile Gloves? Nitrile gloves offer excellent resistance to a wide range of chemicals, including the solvents in which this compound is likely to be dissolved.[4] They provide a robust barrier against skin contact, which is a primary exposure route. Always inspect gloves for any signs of degradation or puncture before use.
Operational Plan: From Receipt to Reaction
A well-defined operational plan minimizes the risk of exposure and ensures the smooth execution of your experimental workflow.
Step-by-Step Handling Protocol:
-
Pre-Handling Inspection: Upon receiving the chemical, inspect the container for any signs of damage or leakage.
-
Work Area Preparation: All handling of 4-bromo-2-fluoro-6-methylbenzonitrile should be conducted in a well-ventilated chemical fume hood.[5] Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE): Before opening the container, don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid material, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: If the reaction is air or moisture sensitive, ensure a proper inert atmosphere (e.g., nitrogen or argon) is established.
-
Post-Reaction: After the reaction is complete, quench the reaction mixture carefully, following established laboratory procedures for the specific reagents used.
Emergency Procedures: A Calm and Coordinated Response
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6][7] Do not allow the spilled material to enter drains or waterways.[5][8]
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, 4-bromo-2-fluoro-6-methylbenzonitrile and its waste streams require special disposal procedures.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[9]
-
Container Management: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Licensed Disposal: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9] Under no circumstances should this chemical or its waste be disposed of down the drain.[10]
By adhering to these guidelines, researchers can confidently and safely utilize 4-bromo-2-fluoro-6-methylbenzonitrile in their synthetic endeavors, fostering a culture of safety and scientific excellence in the laboratory.
References
- Fluoromart. (n.d.). Benzonitrile, 4-bromo-2-fluoro-6-methyl- (CAS 1427438-75-2).
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Bromo-2-methylbenzonitrile.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-fluorobenzonitrile.
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- Environmental Health and Safety Office (EHSO). (2025-2026). EHSO Manual: Spill Control/Emergency Response.
- CDH Fine Chemical. (n.d.). 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Keene State College. (n.d.). Hazardous Waste Management Procedures.
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- Stephen F. Austin State University. (n.d.). Emergency Response to Waste Spills.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-2,5-difluorobenzonitrile.
- Biosynth. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- University of Wyoming. (n.d.). Spill Emergency Response Plan.
- MySkinRecipes. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- 1st Scientific. (n.d.). 4-BROMO-2-FLUORO-6-METHYLBENZONITRILE.
Sources
- 1. 4-Bromo-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1427438-75-2 | Benzonitrile, 4-bromo-2-fluoro-6-methyl- [fluoromart.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
